molecular formula C9H11NO4S B016958 Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 103765-33-9

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B016958
CAS No.: 103765-33-9
M. Wt: 229.26 g/mol
InChI Key: JNLHLSOENLVUIJ-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHLSOENLVUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345860
Record name Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103765-33-9
Record name Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide primarily details the properties and synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 4815-30-9) due to the extensive availability of research data for this analogue. Information regarding Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS No. 103765-33-9) is limited, and its properties are presented where available. This guide is intended for researchers, scientists, and drug development professionals.

Core Compound Identification

This guide focuses on a substituted aminothiophene, a class of compounds with significant interest in medicinal chemistry and materials science. The primary subject is the diethyl ester, with its dimethyl counterpart listed for comparative purposes.

PropertyDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylateDimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS Number 4815-30-9103765-33-9
Molecular Formula C₁₁H₁₅NO₄SC₉H₁₁NO₄S
Molecular Weight 257.31 g/mol 229.26 g/mol
Synonyms Diethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate, 2-Amino-4-methyl-3,5-bis(ethoxycarbonyl)thiopheneNot readily available
Hazard IrritantIrritant[1]

Physicochemical and Spectroscopic Data

The diethyl analogue presents as a white solid with a melting point of approximately 108-112 °C.[2] Spectroscopic data is crucial for the identification and characterization of this compound.

Table of Spectroscopic Data for Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Spectroscopic TechniqueObserved Peaks/Signals
Infrared (IR) (KBr, νmax, cm⁻¹) 3423, 3306 (N-H stretching); 2986 (C-H stretching); 1676, 1593 (C=O stretching); 1529, 1440 (C=C stretching); 1238 (C-O stretching)[2]
¹H NMR (DMSO-d₆, δ, ppm) 1.25 (m, 6H, ester CH₃); 2.58 (s, 3H, thiophene-CH₃); 4.16 (m, 4H, OCH₂); 7.90 (s, 2H, NH₂)[2]
¹H NMR (CDCl₃, δ, ppm) 1.33 (t, J = 7.1 Hz, 3H); 1.37 (t, J = 7.1 Hz, 3H); 2.70 (s, 3H); 4.26 (q, J = 7.1 Hz, 2H); 4.31 (q, J = 7.1 Hz, 2H); 6.60 (br s, 2H)
¹³C NMR (CDCl₃, δ, ppm) 14.5, 14.6, 16.3, 60.2, 60.6, 108.6, 108.7, 148.2, 163.1, 166.3, 166.4
GC-MS (m/z, %) 257 (M⁺, 88), 211 (100), 183 (45), 166 (30), 139 (18), 111 (9)

Synthesis and Experimental Protocols

The primary method for synthesizing 2-aminothiophenes, including the title compounds, is the Gewald reaction. This multicomponent reaction offers a straightforward approach to the thiophene ring system.

Gewald Synthesis of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, typically an amine like morpholine or triethylamine.

Experimental Protocol:

  • To a mixture of an appropriate ketone (e.g., ethyl acetoacetate; 0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in a suitable solvent such as methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

  • The reaction mixture is then stirred at 45 °C for 3 hours.

  • After the reaction period, the mixture is allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration and washed with ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Gewald_Synthesis reagents Ethyl Acetoacetate + Ethyl Cyanoacetate + Elemental Sulfur reaction_mixture Reaction Mixture reagents->reaction_mixture base Morpholine (Base) base->reaction_mixture solvent Methanol (Solvent) solvent->reaction_mixture stirring Reaction Progression reaction_mixture->stirring Stirring at 45°C for 3h cooling Precipitation stirring->cooling Cool to Room Temperature filtration Filtration cooling->filtration Collection of Precipitate crude_product Crude Product filtration->crude_product Wash with Ethanol final_product Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate crude_product->final_product Recrystallization from Ethanol

Gewald Synthesis Workflow

Applications in Drug Development and Organic Synthesis

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds with potential biological activities.

Synthesis of Pyrazolo-pyrimidinone Derivatives

It is utilized as a reagent in the synthesis of novel pyrazolo-pyrimidinones, which are investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for potential applications in diabetes treatment.

Synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines

This compound is also a precursor for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines. These resulting compounds act as inhibitors of fibroblast growth factor receptor 1 (FGFR1) and are explored for their potential as anticancer agents.

Applications cluster_applications Synthetic Pathways cluster_targets Potential Therapeutic Targets start Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate pathway1 Synthesis of Pyrazolo-pyrimidinones start->pathway1 pathway2 Synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines start->pathway2 target1 DPP-IV Inhibitors (Diabetes) pathway1->target1 Leads to target2 FGFR1 Inhibitors (Cancer) pathway2->target2 Leads to

Synthetic Applications and Targets

References

Physical and chemical properties of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS Number: 103765-33-9). Due to the limited availability of experimental data for this specific dimethyl ester, this guide also includes comparative data from its well-documented diethyl analog, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and a related mixed ester, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This document aims to be a valuable resource for researchers in medicinal chemistry and materials science by detailing its core characteristics, probable synthetic routes, and potential for further investigation.

Core Chemical and Physical Properties

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted aminothiophene derivative. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be summarized. For comparative purposes, the properties of its diethyl and ethyl-methyl analogs are also presented.

Table 1: Core Identifiers and Properties

PropertyDimethyl 5-amino-3-methylthiophene-2,4-dicarboxylateDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
CAS Number 103765-33-9[1]4815-30-9
Molecular Formula C₉H₁₁NO₄S[1]C₁₁H₁₅NO₄S
Molecular Weight 229.26 g/mol [1]257.31 g/mol
MDL Number MFCD00159553[1]MFCD00005450
Hazard Statement Irritant[1]Irritant

Table 2: Experimental and Predicted Physical Properties

PropertyDimethyl 5-amino-3-methylthiophene-2,4-dicarboxylateDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Melting Point Data not available108-112 °C117-119 °C[2]
Appearance Data not availableWhite crystalline solidWhite crystal[2]
Solubility Data not availableData not availableData not available

Synthesis and Experimental Protocols

The primary synthetic route to 2-aminothiophenes is the Gewald reaction , a multicomponent condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst. It is highly probable that Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is synthesized via this method.

General Experimental Protocol for Gewald Synthesis

The following is a generalized protocol for the synthesis of 2-aminothiophenes, which can be adapted for the synthesis of the target dimethyl ester.

DOT Script for Gewald Synthesis Workflow

Gewald_Synthesis General Workflow for Gewald Synthesis reagents Reactants: - Ketone (e.g., Methyl acetoacetate) - α-Cyanoester (e.g., Dimethyl cyanoacetate) - Elemental Sulfur reaction Reaction Mixture reagents->reaction catalyst Base Catalyst (e.g., Morpholine, Triethylamine) catalyst->reaction solvent Solvent (e.g., Ethanol, Methanol, DMF) solvent->reaction heating Heating and Stirring (e.g., 40-80 °C) reaction->heating precipitation Precipitation on Cooling heating->precipitation filtration Filtration and Washing precipitation->filtration recrystallization Recrystallization (e.g., from Ethanol) filtration->recrystallization product Pure Dimethyl 5-amino-3-methylthiophene- 2,4-dicarboxylate recrystallization->product

Caption: General workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.

Methodology:

  • Reaction Setup: A suitable reaction vessel is charged with the ketone (e.g., methyl acetoacetate), the α-cyanoester (e.g., dimethyl cyanoacetate), and elemental sulfur in an appropriate solvent (e.g., ethanol, methanol, or dimethylformamide).

  • Catalyst Addition: A basic catalyst, such as morpholine or triethylamine, is added to the mixture. The addition is often done portion-wise to control the initial exothermic reaction.

  • Reaction Conditions: The reaction mixture is typically heated with stirring. The temperature and reaction time are optimized based on the specific substrates and can range from room temperature to the reflux temperature of the solvent.

  • Work-up: Upon completion of the reaction (monitored by thin-layer chromatography), the mixture is cooled, often leading to the precipitation of the product.

  • Purification: The crude product is collected by filtration, washed with a suitable solvent to remove impurities, and then purified, typically by recrystallization from a solvent such as ethanol.

Synthesis of a Structurally Similar Compound: Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate

A patent (US20060142567A1) describes the industrial synthesis of a related aminothiophene methyl ester. This process provides insight into potential large-scale production conditions.

Methodology:

  • Initial Reaction: 400 kg of dimethyl 3-oxoglutarate and 158 kg of malononitrile are mixed in 560 liters of methanol.[3]

  • Base Addition: 199.6 kg of morpholine is added while maintaining the temperature below 40 °C.[3]

  • Intermediate Isolation: The resulting intermediate addition salt is isolated by filtration after cooling.[3]

  • Thiophene Ring Formation: The isolated intermediate is then reacted with 73.6 kg of sulfur in methanol to yield Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate.[3]

  • Yield and Purity: This process reportedly yields the product with a 77% yield and 98% chemical purity.[3]

Spectroscopic Data

No specific experimental spectroscopic data for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has been found in the reviewed literature. However, the expected spectral characteristics can be inferred from the data available for its diethyl and ethyl-methyl analogs.

Table 3: Comparative Spectroscopic Data

Spectroscopic DataDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate[2]
¹H NMR (DMSO-d₆) δ: 1.25 (m, 6H, ester CH₃), 2.58 (s, 3H, thiophene-CH₃), 4.16 (m, 4H, OCH₂), 7.90 (s, 2H, NH₂)δ: 1.22 (t, J = 7.1 Hz, 3H, ethyl-CH₃), 2.58 (s, 3H, thiophene-CH₃), 3.73 (s, 3H, OCH₃), 4.11 (q, J = 7.1 Hz, 2H, OCH₂), 7.93 (s, 2H, NH₂)
IR (KBr, νmax, cm⁻¹) 3423, 3306 (N-H), 2986 (C-H), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O)3408, 3310 (N-H), 2993 (C-H), 1705, 1659 (C=O), 1604, 1531, 1444 (C=C), 1254, 1192 (C-O)
Elemental Analysis (%) Calculated: C, 51.35; H, 5.88; N, 5.44; S, 12.46. Found: C, 51.56; H, 5.53; N, 5.42; S, 12.50Calculated: C, 49.37; H, 5.39; N, 5.76; S, 13.18. Found: C, 49.22; H, 5.41; N, 5.72; S, 13.14[2]

For Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, one would expect to see singlets for the two methoxy groups in the ¹H NMR spectrum, likely around 3.7-3.8 ppm, and a singlet for the methyl group on the thiophene ring. The N-H protons would appear as a broad singlet. The IR spectrum would show characteristic peaks for N-H stretching, C-H stretching, and C=O stretching of the ester groups.

Biological Activity and Potential Applications

There is no specific information available in the literature regarding the biological activity or signaling pathway involvement of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. However, the diethyl analog and other similar 2-aminothiophene derivatives are known to be important intermediates in the synthesis of various biologically active compounds.

Derivatives of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have been investigated for their potential as:

  • Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of diabetes.

  • Fibroblast growth factor receptor 1 (FGFR1) inhibitors , which may have applications as anticancer agents.

Given the structural similarity, it is plausible that Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate could also serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its biological properties.

Conclusion and Future Outlook

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a chemical compound for which detailed experimental data is largely unavailable in the public domain. Its core identifiers are established, but its physical and chemical properties, as well as its biological activity, remain to be thoroughly investigated. Based on the extensive literature on its diethyl analog, it is likely synthesized via the Gewald reaction and holds potential as a versatile intermediate in medicinal chemistry and materials science.

This guide highlights a significant knowledge gap and underscores the need for further experimental investigation into the properties and potential applications of this specific dimethyl ester. Researchers are encouraged to undertake studies to characterize this compound fully, which could open new avenues for its use in drug discovery and the development of novel materials.

References

An In-depth Technical Guide to the Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a polysubstituted aminothiophene derivative of interest in medicinal chemistry and materials science. The document details the well-established Gewald multicomponent reaction, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway: The Gewald Reaction

The most efficient and widely recognized method for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a β-ketoester, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the target molecule, the specific precursors are methyl acetoacetate, methyl cyanoacetate, and elemental sulfur.

The reaction proceeds through an initial Knoevenagel condensation between the methyl acetoacetate and methyl cyanoacetate, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the target product. Please note that while extensive data is available for the analogous diethyl ester, specific experimental data for the dimethyl ester is less commonly reported.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
Methyl AcetoacetateC₅H₈O₃116.12Liquid-32
Methyl CyanoacetateC₄H₅NO₂99.09Liquid-15
SulfurS32.07Solid115.2
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate C₉H₁₁NO₄S 229.26 Solid Not Reported

Experimental Protocol: Gewald Synthesis

This protocol is adapted from established procedures for the synthesis of similar 2-aminothiophene derivatives.[1]

Materials:

  • Methyl acetoacetate (1.0 eq)

  • Methyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Morpholine (catalyst)

  • Methanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of methyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) is suspended in methanol.

  • Morpholine is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then gently heated to 40-50 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold methanol to remove any unreacted starting materials and catalyst.

  • The collected solid is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the purified Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

  • The final product should be dried under vacuum.

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall Gewald reaction pathway and a simplified experimental workflow.

Gewald_Reaction MAA Methyl Acetoacetate Reaction_Vessel Reaction Mixture MAA->Reaction_Vessel MCA Methyl Cyanoacetate MCA->Reaction_Vessel S Sulfur S->Reaction_Vessel Base Base (Morpholine) Base->Reaction_Vessel Solvent Solvent (Methanol) Solvent->Reaction_Vessel Product Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate Reaction_Vessel->Product Heat, Stir

Caption: The Gewald three-component synthesis pathway.

Experimental_Workflow Start Combine Reactants and Solvent Add_Base Add Morpholine Start->Add_Base React Heat and Stir (40-50°C) Add_Base->React Cool Cool to Room Temperature React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Methanol Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry End Purified Product Dry->End

Caption: A simplified experimental workflow for the synthesis.

References

Structural Analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific diester, this guide leverages detailed information from its close analogue, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, to infer its structural and spectroscopic characteristics. This document outlines the probable synthetic route via the Gewald reaction, presents anticipated spectroscopic data in a structured format, and discusses the expected molecular geometry based on crystallographic studies of similar aminothiophene derivatives. The included experimental protocols and workflow diagrams are intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel thiophene-based compounds.

Introduction

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in drug discovery and materials science due to their diverse biological activities and valuable properties as synthetic intermediates. Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate represents a core structure within this class, offering multiple points for functionalization. A thorough understanding of its structural and electronic properties is crucial for the rational design of new therapeutic agents and functional materials. This guide provides an in-depth analysis of its synthesis and structural features, drawing upon data from closely related analogues to build a comprehensive profile.

Synthesis via the Gewald Reaction

The primary synthetic route to Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is the Gewald multicomponent reaction. This one-pot synthesis involves the condensation of a β-ketoester (methyl acetoacetate), an α-cyanoester (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Gewald_Reaction reagents Methyl Acetoacetate + Methyl Cyanoacetate + Sulfur (S₈) intermediate Knoevenagel Condensation Product reagents->intermediate Knoevenagel Condensation catalyst Base (e.g., Morpholine) catalyst->intermediate product Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate intermediate->product + Sulfur, Ring Closure

Caption: Gewald reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate and is expected to yield the desired dimethyl ester with minor modifications.

  • Reaction Setup: To a stirred mixture of methyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 20 mL of ethanol, add morpholine (10 mL) dropwise over 30 minutes at 35 °C.

  • Reaction Execution: Heat the reaction mixture to 65 °C and maintain stirring for 3 hours.

  • Workup: Allow the mixture to cool to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with ethanol (2 x 30 mL) and recrystallize from ethanol to yield the pure Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a solid.

Structural and Spectroscopic Data

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3422, 3306N-H stretching (amino group)
~2950C-H stretching (aliphatic)
~1680C=O stretching (ester)
~1590N-H bending (amino group)
~1330C-N stretching
¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.5br s2H-NH₂
~3.8s3H-OCH₃ (C4-ester)
~3.7s3H-OCH₃ (C2-ester)
~2.7s3H-CH₃ (on thiophene)
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~166.5, ~166.2C=O (ester carbonyls)
~162.8C5-NH₂
~148.0, ~147.9C2, C3a (thiophene ring)
~108.5C4 (thiophene ring)
~51.0, ~50.8-OCH₃ (ester methyls)
~16.0-CH₃ (on thiophene)

X-ray Crystallography and Molecular Structure

No single-crystal X-ray diffraction data has been reported for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. However, crystallographic studies on analogous 2-aminothiophene derivatives reveal key structural features. The thiophene ring is expected to be planar. Intramolecular hydrogen bonding between the amino group and the adjacent ester carbonyl group is a common feature in these structures, leading to a more planar conformation of the molecule. The ester groups may exhibit some rotational freedom.

Structural Analysis Workflow

The comprehensive structural elucidation of a novel compound like Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate follows a systematic workflow.

Structural_Analysis_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_final Structural Confirmation synthesis Gewald Reaction purification Recrystallization synthesis->purification ir IR Spectroscopy purification->ir nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms crystal_growth Crystal Growth purification->crystal_growth structure Final Structure ir->structure nmr->structure ms->structure xrd Single-Crystal X-ray Diffraction crystal_growth->xrd xrd->structure

Caption: Workflow for the structural analysis of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. The synthesis is reliably achieved through the Gewald reaction, and its spectroscopic properties can be confidently estimated based on the well-characterized analogue, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. While crystallographic data for the title compound remains to be reported, the structural motifs of related compounds suggest a planar thiophene core with intramolecular hydrogen bonding. This guide serves as a valuable resource for researchers, offering a solid foundation for the synthesis, characterization, and further derivatization of this important class of molecules in the pursuit of new scientific discoveries.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • Compound Name: Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • CAS Number: 103765-33-9[1]

  • Molecular Formula: C₉H₁₁NO₄S[1]

  • Molecular Weight: 229.26 g/mol [1]

  • Chemical Structure:

Chemical structure of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Caption: 2D structure of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct experimental ¹H and ¹³C NMR data for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is not available in surveyed literature. However, based on the chemical structure, the following spectral features can be predicted.

2.1. Predicted ¹H NMR Data

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
NH₂5.0 - 7.0Broad Singlet2H
OCH₃ (ester at C2)~3.8Singlet3H
OCH₃ (ester at C4)~3.7Singlet3H
CH₃ (at C3)~2.5Singlet3H

2.2. Predicted ¹³C NMR Data

Carbon AtomChemical Shift (ppm, predicted)
C=O (ester at C2)165 - 175
C=O (ester at C4)165 - 175
C5 (thiophene ring)140 - 150
C2 (thiophene ring)135 - 145
C4 (thiophene ring)110 - 120
C3 (thiophene ring)100 - 110
OCH₃ (ester at C2)50 - 60
OCH₃ (ester at C4)50 - 60
CH₃ (at C3)10 - 20

Experimental Protocols

3.1. Synthesis via Gewald Reaction

The most probable synthetic route to Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is the Gewald three-component reaction.[2][3][4][5]

  • Reactants:

    • Methyl acetoacetate (an α-methylene carbonyl compound)

    • Methyl cyanoacetate (an α-cyanoester)

    • Elemental sulfur

  • Catalyst: A basic amine, such as morpholine or piperidine.

  • Solvent: An alcohol, such as methanol or ethanol.

  • Procedure:

    • The α-methylene carbonyl compound and the α-cyanoester are dissolved in the solvent.

    • The basic catalyst is added to the solution.

    • Elemental sulfur is added portion-wise to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.

    • The product precipitates from the reaction mixture and can be isolated by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent.

3.2. NMR Sample Preparation and Data Acquisition

The following is a general protocol for obtaining high-quality NMR spectra of substituted thiophenes.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

    • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualizations

4.1. Synthesis Pathway: Gewald Reaction

Gewald_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Reactant1 Methyl Acetoacetate Knoevenagel Knoevenagel Condensation Reactant1->Knoevenagel Reactant2 Methyl Cyanoacetate Reactant2->Knoevenagel Sulfur Sulfur (S) Intermediate Thiolation & Cyclization Sulfur->Intermediate Catalyst Base (e.g., Morpholine) Catalyst->Knoevenagel Product Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Knoevenagel->Intermediate Intermediate->Product

Caption: Probable synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate via the Gewald reaction.

4.2. Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Purified Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform & Phasing F->G H Chemical Shift Calibration G->H I Integration & Peak Picking H->I J Structure Elucidation I->J

Caption: A general workflow for NMR data acquisition and analysis.

References

An In-Depth Technical Guide to FT-IR Spectrum Analysis of Aminothiophene Dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of aminothiophene dicarboxylates, a class of compounds with significant interest in pharmaceutical and materials science. This document details the characteristic vibrational frequencies, experimental protocols for sample analysis, and the logical framework for spectral interpretation.

Introduction to FT-IR Analysis of Aminothiophene Dicarboxylates

FT-IR spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. For aminothiophene dicarboxylates, FT-IR analysis is instrumental in confirming the presence of key structural features, including the amino group, the ester carbonyl groups, and the thiophene ring. The vibrational frequencies of these functional groups provide a unique spectral fingerprint, allowing for qualitative identification and assessment of purity.

Characteristic FT-IR Absorption Bands

The FT-IR spectrum of an aminothiophene dicarboxylate is characterized by several distinct absorption bands corresponding to the vibrations of its constituent functional groups. The precise wavenumber of these bands can be influenced by the specific substitution pattern on the thiophene ring and the nature of the ester groups. Below is a summary of the typical absorption ranges for key vibrational modes.

Table 1: Summary of Characteristic FT-IR Absorption Bands for a Representative Aminothiophene Dicarboxylate (2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate) [1]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3422, 3306N-H stretching (asymmetric and symmetric)Primary Amine (-NH₂)Strong
1681C=O stretchingEster (-COOR)Strong
1589N-H bending (scissoring)Primary Amine (-NH₂)Medium
1331C-N stretchingAryl AmineMedium-Strong
~1600-1400C=C stretchingThiophene RingMedium
~1200-1000C-H in-plane bendingThiophene RingMedium
~900-700C-H out-of-plane bendingThiophene RingMedium-Strong
~700C-S stretchingThiophene RingWeak-Medium

Note: The exact positions of the thiophene ring vibrations can vary depending on the substitution pattern.[2][3][4]

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for preparing solid samples for FT-IR transmission analysis.[5][6][7][8][9] This protocol outlines the standard procedure for preparing a high-quality KBr pellet containing an aminothiophene dicarboxylate sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopic grade potassium bromide (KBr), dried in an oven at ~110°C for 2-3 hours and stored in a desiccator

  • Analytical balance (sensitive to 0.1 mg)

  • Spatula

  • Sample of aminothiophene dicarboxylate

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the finely ground aminothiophene dicarboxylate sample.

  • Mixing: Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. Add the sample to the KBr in the agate mortar.

  • Grinding: Gently grind the sample and KBr together using the pestle until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize light scattering.

  • Loading the Die: Transfer a small amount of the mixture into the pellet-forming die. Ensure an even distribution of the powder.

  • Pressing the Pellet: Place the die in the hydraulic press. Apply pressure of approximately 8-10 tons for 1-2 minutes. If available, a vacuum can be applied to the die during pressing to remove trapped air and moisture, resulting in a more transparent pellet.

  • Pellet Removal: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the thin, transparent, or translucent pellet.

  • Background Measurement: Prepare a blank KBr pellet (containing only KBr) using the same procedure to record a background spectrum.

  • Sample Analysis: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Visualizing the Analytical Workflow and Spectral Interpretation

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical relationship between the observed spectral peaks and the molecular structure of an aminothiophene dicarboxylate.

FT_IR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_interp Data Interpretation start Start weigh Weigh Sample and KBr start->weigh grind Grind and Mix weigh->grind press Press into Pellet grind->press background Acquire Background (Blank KBr Pellet) press->background sample Acquire Sample Spectrum press->sample process Background Subtraction background->process sample->process identify Identify Characteristic Peaks process->identify correlate Correlate Peaks to Functional Groups identify->correlate structure Confirm Molecular Structure correlate->structure end End structure->end

Caption: Experimental workflow for FT-IR analysis of aminothiophene dicarboxylates.

Spectral_Interpretation FT-IR Spectral-Structural Correlation cluster_molecule Aminothiophene Dicarboxylate Structure cluster_spectrum Characteristic FT-IR Peaks (cm⁻¹) mol Aminothiophene Dicarboxylate amine Amino Group (-NH2) mol->amine ester Ester Group (-COOR) mol->ester thiophene Thiophene Ring mol->thiophene nh_stretch ~3400 (N-H Stretch) amine->nh_stretch stretching nh_bend ~1600 (N-H Bend) amine->nh_bend bending cn_stretch ~1330 (C-N Stretch) amine->cn_stretch stretching co_stretch ~1680 (C=O Stretch) ester->co_stretch stretching ring_stretch ~1600-1400 (C=C Stretch) thiophene->ring_stretch stretching cs_stretch ~700 (C-S Stretch) thiophene->cs_stretch stretching

Caption: Logical relationship between functional groups and FT-IR peaks.

References

An In-depth Technical Guide to the Gewald Reaction Mechanism for Substituted 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a versatile and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[1][2] These thiophene derivatives are crucial intermediates in the development of various pharmaceuticals, agrochemicals, and dyes.[3][4] This technical guide provides a comprehensive overview of the Gewald reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Core Reaction Mechanism

The Gewald reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][5] The mechanism is generally understood to proceed through three principal stages: Knoevenagel condensation, addition of sulfur to form a sulfur-adduct, and subsequent intramolecular cyclization and tautomerization.[2][6]

1. Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] This step forms a stable α,β-unsaturated nitrile intermediate.[1][2] The choice of base can significantly influence the reaction rate and yield.[3]

2. Sulfur Addition and Polysulfide Intermediates: Following the condensation, elemental sulfur adds to the nucleophilic α-carbon of the unsaturated nitrile intermediate.[2] The precise mechanism of this step is complex and is thought to involve the opening of the S8 ring of elemental sulfur to form polysulfide intermediates.[7][8][9] Recent computational studies using Density Functional Theory (DFT) suggest that the reaction proceeds through the formation of various polysulfide chains, which can interconvert and decompose through mechanisms like unimolecular cyclization and nucleophilic degradation.[7][8][9]

3. Intramolecular Cyclization and Aromatization: The sulfur-adduct, likely a monosulfide resulting from the decomposition of polysulfide intermediates, undergoes an intramolecular cyclization.[7][8] In this step, the sulfur atom attacks the nitrile group. The final step involves tautomerization to yield the stable, aromatic 2-aminothiophene ring.[1][2] The aromatization of the thiophene ring is the primary thermodynamic driving force for the overall reaction.[7][8]

Below is a DOT language script that generates a diagram illustrating the key steps of the Gewald reaction mechanism.

Gewald_Reaction_Mechanism Start Carbonyl Compound + Active Methylene Nitrile + Elemental Sulfur (S8) + Base Knoevenagel Knoevenagel Condensation Start->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->Unsaturated_Nitrile Sulfur_Addition Sulfur Addition (S8 Ring Opening) Unsaturated_Nitrile->Sulfur_Addition Polysulfide Polysulfide Intermediates Sulfur_Addition->Polysulfide Monosulfide Monosulfide Adduct Polysulfide->Monosulfide Decomposition Cyclization Intramolecular Cyclization Monosulfide->Cyclization Cyclized_Intermediate Cyclized Intermediate (Iminothiophene) Cyclization->Cyclized_Intermediate Tautomerization Tautomerization (Aromatization) Cyclized_Intermediate->Tautomerization End Substituted 2-Aminothiophene Tautomerization->End

Gewald Reaction Mechanism Overview

Quantitative Data Summary

The efficiency of the Gewald reaction is highly dependent on the choice of reactants, catalyst, solvent, and reaction conditions. Below are tables summarizing quantitative data from various studies, highlighting the impact of these factors on product yield.

Table 1: Effect of Different Amine Borate Catalysts on a Model Reaction

Reaction: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv)

EntryCatalyst (20 mol%)Time (min)Yield (%)
1Pyrrolidinium borate2585
2Piperidinium borate2095
3Morpholinium borate2588

Data sourced from a study on truly catalytic Gewald synthesis.[3]

Table 2: Influence of Catalyst Loading on Reaction Yield

Reaction: Cyclohexanone (1 equiv), Malononitrile (1 equiv), Sulfur (1 equiv) with Piperidinium borate catalyst

EntryCatalyst Loading (mol%)Time (min)Yield (%)
1014400
253075
3102585
4152090
5202095

Data sourced from a study on truly catalytic Gewald synthesis.[3]

Table 3: Yields of 2-Aminothiophenes from p-Substituted Acetophenones

Reaction: p-Substituted Acetophenone (2 mmol), Malononitrile (2 mmol), Sulfur (2 mmol), Morpholine (2 mmol) via high-speed ball milling

Entryp-SubstituentTime (min)Yield (%)
1H6065
2CH36058
3OCH39045
4Cl3075
5NO22085

Data sourced from a study on mechanochemical Gewald reactions.[10]

Detailed Experimental Protocols

The following protocols provide a general framework for conducting the Gewald reaction. Optimization for specific substrates is often necessary.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This procedure is a standard method utilizing an amine base and conventional heating.[2]

Materials:

  • Carbonyl compound (ketone or aldehyde) (10 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)

  • Elemental sulfur (12 mmol, 0.38 g)

  • Amine base (e.g., morpholine, triethylamine) (10-20 mol%)

  • Solvent (e.g., ethanol, methanol) (20-30 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Add the chosen solvent (20-30 mL).

  • Add the amine base (10-20 mol%).

  • Stir the reaction mixture and heat to 40-50 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography.[2]

Protocol 2: Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[1]

Materials:

  • Same as Protocol 1.

Procedure:

  • In a microwave-safe reaction vessel, combine the carbonyl compound (10 mmol), active methylene compound (10 mmol), elemental sulfur (12 mmol), and amine base (10-20 mol%) in a minimal amount of a suitable high-boiling solvent (e.g., DMF, ethanol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 100-140 °C for 5-15 minutes). These parameters require optimization for specific substrates.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.

The workflow for synthesizing and screening these compounds in a drug discovery pipeline typically involves the initial synthesis followed by purification, structural confirmation, and subsequent biological evaluation.

Below is a DOT language script that generates a diagram for a general experimental and drug discovery workflow.

Drug_Discovery_Workflow Synthesis Gewald Synthesis (One-pot reaction) Workup Reaction Work-up (e.g., Filtration, Extraction) Synthesis->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Confirmation (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (e.g., Enzyme Assays) Characterization->Screening Lead_Opt Lead Optimization Screening->Lead_Opt

References

A Comprehensive Technical Review of 5-Aminothiophene-2,4-dicarboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 5-aminothiophene-2,4-dicarboxylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, antimicrobial, and anti-diabetic properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field.

Synthesis of 5-Aminothiophene-2,4-dicarboxylate Derivatives

The synthesis of the 5-aminothiophene-2,4-dicarboxylate core and its derivatives is most notably achieved through the Gewald reaction.[1][2][3] This versatile multi-component reaction provides an efficient route to polysubstituted 2-aminothiophenes.

General Experimental Protocol: Gewald Synthesis of Diethyl 5-Aminothiophene-2,4-dicarboxylate

A widely applicable method for the synthesis of the core structure is the Gewald reaction.[1][3]

Materials:

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

Procedure:

  • A mixture of ethyl acetoacetate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol.

  • A catalytic amount of morpholine is added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol to yield diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Azomethine Derivatives

A series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) have been synthesized and evaluated for their biological activities.[4]

General Procedure:

  • A solution of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) (1 equivalent) in a suitable solvent such as ethanol is prepared.

  • The respective aromatic aldehyde (1 equivalent) is added to the solution.

  • A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for a specified period.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired azomethine derivative.

Biological Activities and Data

5-Aminothiophene-2,4-dicarboxylate derivatives have demonstrated a broad spectrum of biological activities. The following sections present quantitative data for their anticancer, antimicrobial, and anti-diabetic properties.

Anticancer Activity

Numerous derivatives have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized below.

Table 1: Anticancer Activity of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Azomethine Derivatives [4]

CompoundR-group on AzomethineT47D (IC50, µM)MCF-7 (IC50, µM)Hela (IC50, µM)Ishikawa (IC50, µM)
2b 2-chlorophenyl2.3>50>50>50
2c 4-chlorophenyl12.121.419.825.4
2e 2-hydroxyphenyl13.225.718.523.6
2i 4-nitrophenyl14.918.220.321.5
2j 5-nitrofuran-2-yl16.015.817.219.3
2k 4-methylphenyl7.1>50>50>50
2l 4-methoxyphenyl8.6>50>50>50
Doxorubicin (Standard)15.517.816.518.2
Antimicrobial Activity

The antimicrobial potential of these derivatives has been evaluated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of this activity.

Table 2: Antimicrobial Activity of 3-Aminothiophene-2-carboxylate Derivatives [5]

CompoundR-groupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)C. albicans (MIC, µg/mL)
4 4-chlorophenyl10102020
5 4-methoxyphenyl20101010
9 4-aminophenyl10102020
Gentamicin (Standard)1010--
Fluconazole (Standard)--2020
Anti-diabetic Activity: PTP-1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway, making it a key target for the treatment of type 2 diabetes.[6] Several thiophene derivatives have been identified as PTP1B inhibitors.

Table 3: PTP1B Inhibitory Activity of Thiophene Derivatives [6]

CompoundStructureIC50 (µM)
5b methyl 4-(4-acetamidophenyl)-3-methoxythiophene-2-carboxylate5.25
5c methyl 3-methoxy-4-(4-(propionamido)phenyl)thiophene-2-carboxylate6.37

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After incubation, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • A serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions for the microorganism to grow.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

PTP-1B Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of the PTP1B enzyme.

Procedure:

  • The assay is performed in a 96-well plate.

  • The reaction mixture contains a buffer solution (e.g., Tris-HCl), the PTP1B enzyme, and the test compound at various concentrations.

  • The reaction is initiated by adding a substrate, such as p-nitrophenyl phosphate (pNPP).

  • The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a colored product.

  • The rate of p-nitrophenol formation is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Intrinsic Apoptotic Pathway

Several 5-aminothiophene-2,4-dicarboxylate derivatives exert their anticancer effects by inducing apoptosis, specifically through the intrinsic (mitochondrial) pathway.[7][8] This pathway is characterized by the modulation of the Bcl-2 family of proteins and the activation of caspases.

intrinsic_apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Aminothiophene\nDerivatives Aminothiophene Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Aminothiophene\nDerivatives->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Aminothiophene\nDerivatives->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by aminothiophene derivatives.

Anti-diabetic Mechanism: Inhibition of PTP-1B in the Insulin Signaling Pathway

The anti-diabetic effect of certain derivatives is attributed to their inhibition of PTP1B, which enhances insulin signaling.[6]

insulin_signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_inhibition PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR Dephosphorylates Aminothiophene 5-Aminothiophene-2,4- dicarboxylate Derivatives Aminothiophene->PTP1B

Caption: Inhibition of PTP1B in the insulin signaling pathway.

Structure-Activity Relationship (SAR)

The biological activity of 5-aminothiophene-2,4-dicarboxylate derivatives is significantly influenced by the nature and position of substituents on the thiophene ring and its appended functionalities.

  • Anticancer Activity: For the DDTD azomethine derivatives, the presence of electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring attached to the azomethine nitrogen generally leads to potent anticancer activity.[4] The position of the substituent also plays a crucial role, with ortho- and para-substitutions often showing different activity profiles.

  • Antimicrobial Activity: The introduction of chloro, methoxy, and amino functionalities on the thiophene scaffold has been shown to result in excellent to moderate antibacterial and antifungal activities.[5]

  • PTP-1B Inhibition: The presence of an amidoaryl group at the 4-position of the thiophene ring appears to be important for PTP1B inhibitory activity.[6]

Conclusion

5-Aminothiophene-2,4-dicarboxylate derivatives represent a promising class of heterocyclic compounds with a wide range of therapeutic applications. Their straightforward synthesis via the Gewald reaction allows for the generation of diverse chemical libraries for biological screening. The potent anticancer, antimicrobial, and anti-diabetic activities demonstrated by various derivatives warrant further investigation and optimization. The insights into their mechanisms of action, particularly the induction of apoptosis in cancer cells and the inhibition of PTP1B in the context of diabetes, provide a solid foundation for the rational design of new and more effective therapeutic agents. This technical guide serves as a valuable resource for researchers aiming to explore and expand the medicinal chemistry of this important scaffold.

References

A Technical Guide to Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a substituted aminothiophene of significant interest in medicinal chemistry and organic synthesis. While this specific dimethyl ester is a niche compound, its structural analogs, particularly the diethyl ester, are well-documented and serve as crucial building blocks for various therapeutic agents. This document synthesizes the available information on the target molecule and draws logical parallels from its closely related derivatives to provide a comprehensive technical resource.

Core Molecular Profile

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a polysubstituted thiophene featuring an amine group and two methyl ester functionalities. These groups impart a unique reactivity profile, making it a valuable intermediate for constructing more complex heterocyclic systems.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₁NO₄S[1]
Molecular Weight 229.26 g/mol [1]
CAS Number 103765-33-9[1]
Canonical SMILES COC(=O)C1=C(SC(=C1C)C(=O)OC)NN/A
Hazard Information Irritant[1]

Note: Spectroscopic and detailed characterization data for the dimethyl ester are not extensively available in published literature. The following sections will leverage data from the well-studied diethyl analog for comparative and predictive insights.

Synthesis Pathway: The Gewald Reaction

The primary route for synthesizing 2-aminothiophenes is the Gewald three-component reaction .[1][2][3] This versatile one-pot synthesis combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, the logical precursors for a Gewald synthesis would be:

  • Carbonyl: Methyl acetoacetate

  • Active Methylene Nitrile: Methyl cyanoacetate

  • Sulfur: Elemental sulfur

  • Catalyst: A base such as morpholine, piperidine, or L-proline.[2][4]

The reaction proceeds through an initial Knoevenagel condensation between the ketone (methyl acetoacetate) and the nitrile (methyl cyanoacetate), followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3]

Gewald_Synthesis cluster_reactants Reactants cluster_process Gewald Reaction cluster_product Product MA Methyl Acetoacetate Condensation Knoevenagel Condensation MA->Condensation MC Methyl Cyanoacetate MC->Condensation S Sulfur (S₈) Cyclization Sulfur Addition & Cyclization S->Cyclization Base Base (e.g., Morpholine) Base->Condensation Catalyst Condensation->Cyclization Intermediate Product Dimethyl 5-amino-3- methylthiophene-2,4-dicarboxylate Cyclization->Product

Caption: Proposed Gewald synthesis workflow for the target molecule.

Experimental Protocol Insights from the Diethyl Analog

Spectroscopic and Structural Characterization

Characterization of the final product is crucial for confirming its identity and purity. Based on the structure and data from analogous compounds, the expected spectroscopic data would be as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino (-NH₂) protons, the two methoxy (-OCH₃) groups, and the thiophene-bound methyl (-CH₃) group.

    • The amino protons would likely appear as a broad singlet.

    • The two methoxy groups may be chemically non-equivalent, potentially appearing as two distinct singlets.

    • The C3-methyl group would appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR would reveal nine distinct carbon signals.

    • Two signals in the carbonyl region (160-170 ppm) for the ester groups.

    • Signals for the four sp²-hybridized carbons of the thiophene ring.

    • Two signals for the methoxy carbons (typically 50-60 ppm).

    • One signal for the C3-methyl carbon (typically 14-20 ppm).

For comparison, the published ¹H NMR data for the mixed 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate in CDCl₃ shows the following key shifts: a singlet for the C3-methyl at 2.7 ppm, a singlet for the methyl ester at 3.84 ppm, and a broad singlet for the NH₂ protons at 6.57 ppm.[5] The corresponding diethyl ester shows signals for the ethyl groups and a methyl singlet at 2.70 ppm in CDCl₃.[4]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the C=O stretching of the ester groups (around 1670-1710 cm⁻¹).[5][6]

Applications in Drug Discovery and Development

The true value of aminothiophene scaffolds lies in their role as versatile intermediates for synthesizing biologically active molecules. The diethyl analog is a known precursor for compounds with significant therapeutic potential.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Derivatives of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate are used to synthesize novel pyrazolo-pyrimidinones, which act as inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[7] The aminothiophene core serves as an anchor for building the larger, more complex heterocyclic system required for potent enzyme inhibition.

Anticancer Agents

This class of compounds is also instrumental in developing inhibitors of the fibroblast growth factor receptor 1 (FGFR1).[7] By serving as a starting point for N-phenylthieno[2,3-d]pyrimidin-4-amines, the aminothiophene scaffold contributes to the creation of molecules that can modulate signaling pathways involved in cancer cell proliferation.[7][8]

Applications cluster_derivatives Synthetic Elaboration cluster_targets Therapeutic Targets & Applications Core Dimethyl 5-amino-3-methylthiophene- 2,4-dicarboxylate (Core Scaffold) ThienoPyrimidines Thieno[2,3-d]pyrimidines Core->ThienoPyrimidines PyrazoloPyrimidinones Pyrazolo-pyrimidinones Core->PyrazoloPyrimidinones FGFR1 FGFR1 Inhibition (Anticancer) ThienoPyrimidines->FGFR1 DPPIV DPP-IV Inhibition (Anti-diabetic) PyrazoloPyrimidinones->DPPIV

Caption: Potential therapeutic applications derived from the aminothiophene core.

Conclusion and Future Outlook

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate represents a valuable, albeit under-characterized, chemical entity. Its synthesis is readily achievable through the robust and efficient Gewald reaction. While direct applications are not widely reported, the extensive use of its diethyl analog in the development of DPP-IV and FGFR1 inhibitors strongly suggests its potential as a key building block in medicinal chemistry. Future research focusing on the synthesis of novel derivatives from this dimethyl ester could unveil new therapeutic agents with improved potency, selectivity, or pharmacokinetic profiles. This guide provides a foundational understanding for researchers looking to explore the synthetic utility and potential of this versatile aminothiophene.

References

An In-depth Technical Guide to the Solubility of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key heterocyclic building block in medicinal chemistry. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various biological assays. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide compiles qualitative solubility information and provides a detailed experimental protocol for its determination.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, the presence of polar functional groups (amino and ester moieties) and a nonpolar thiophene backbone results in a nuanced solubility profile across different organic solvents.

Qualitative Solubility Data

Based on available literature concerning similar thiophene derivatives and general principles of organic chemistry, the following table summarizes the expected qualitative solubility of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in common organic solvents. It is important to note that this information is predictive and should be confirmed experimentally.

SolventChemical FormulaPolarity (Dielectric Constant)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OS47.2Freely SolubleHighly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)C₃H₇NO38.3Freely SolublePolar aprotic solvent with strong solvating power for polar and nonpolar compounds.
MethanolCH₃OH32.7SolublePolar protic solvent that can engage in hydrogen bonding with the amino and ester groups.
EthanolC₂H₅OH24.5Soluble (especially when heated)Similar to methanol, but slightly less polar. Recrystallization of the diethyl analogue from ethanol suggests good solubility in hot solvent and lower solubility at room temperature.
AcetoneC₃H₆O20.7SolubleA moderately polar aprotic solvent.
Ethyl AcetateC₄H₈O₂6.0Sparingly SolubleA less polar solvent, may require heating to achieve significant dissolution.
Dichloromethane (DCM)CH₂Cl₂9.1Sparingly SolubleA non-polar solvent, likely to be a poor solvent for this compound at room temperature.
HexaneC₆H₁₄1.9InsolubleA non-polar solvent, not expected to dissolve the polar compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in various solvents.

Materials:

  • Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.01 mg)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Glass vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pipettes and volumetric flasks

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate to a series of glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once all the solvent has been removed, re-weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

    Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of supernatant collected

Mandatory Visualizations

The following diagrams illustrate the general workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess solute to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate at constant temperature (24-48h) seal_vial->shake settle Allow excess solid to settle shake->settle collect_supernatant Collect supernatant settle->collect_supernatant filter_solution Filter through 0.22µm filter collect_supernatant->filter_solution weigh_solution Weigh filtered solution filter_solution->weigh_solution evaporate_solvent Evaporate solvent weigh_solution->evaporate_solvent weigh_solute Weigh dried solute evaporate_solvent->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Caption: Gravimetric Shake-Flask Solubility Workflow.

Logical Relationships in Solubility Testing

The decision-making process in qualitative solubility analysis can be represented as a logical flow, guiding the researcher through a series of tests to classify the compound's solubility characteristics.

G start Test Compound water Soluble in Water? start->water ether Soluble in Ether? water->ether Yes naoh Soluble in 5% NaOH? water->naoh No class_s Water-Soluble ether->class_s nahco3 Soluble in 5% NaHCO3? naoh->nahco3 Yes hcl Soluble in 5% HCl? naoh->hcl No class_a1 Strong Acid nahco3->class_a1 Yes class_a2 Weak Acid nahco3->class_a2 No h2so4 Soluble in conc. H2SO4? hcl->h2so4 No class_b Base hcl->class_b Yes class_n Neutral (O/N containing) h2so4->class_n Yes class_i Inert h2so4->class_i No

Caption: Qualitative Solubility Classification Flowchart.

This guide provides a foundational understanding of the solubility of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. For specific applications, it is imperative to perform experimental validation of the predicted solubility and to adapt the provided protocols as necessary to meet the unique requirements of the research or development project.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds and functional materials. The journey of discovering and refining the synthesis of these versatile heterocycles is a story of chemical ingenuity, spanning over a century of organic chemistry. This technical guide provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the historical evolution of aminothiophene synthesis, with a focus on the core reactions that have become indispensable tools for chemists.

Early Developments: The Precursors to Modern Synthesis

While the latter half of the 20th century saw the development of the most prominent methods for aminothiophene synthesis, early 20th-century organic chemistry laid the groundwork. An early example of thiophene ring construction was reported by Benary in 1910, which, while not a direct synthesis of 2-aminothiophenes, was a notable precursor in the broader field of thiophene chemistry. These early methods were often limited in scope and employed harsh reaction conditions, highlighting the need for more versatile and efficient synthetic routes.

The Gewald Reaction: A Paradigm Shift in Aminothiophene Synthesis

The landscape of aminothiophene synthesis was revolutionized in 1961 with the first report of what is now known as the Gewald reaction, named after its discoverer, Karl Gewald.[1] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base, rapidly became the most versatile and widely adopted method for preparing polysubstituted 2-aminothiophenes.[2][3] The reaction's appeal lies in its operational simplicity, the ready availability of starting materials, and the ability to generate a diverse range of substituted aminothiophenes in a single step.

The mechanism of the Gewald reaction, however, was not fully elucidated until some 30 years after its discovery.[2][4] It is now understood to proceed through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene ring.[4]

Below is a generalized workflow for the Gewald reaction:

Gewald Reaction Workflow Start Start Reactants Combine Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur, and Base in Solvent Start->Reactants Reaction Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Isolate Crude Product (Filtration or Precipitation) Monitoring->Workup Complete Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Analysis Characterize Final Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

A generalized experimental workflow for the Gewald synthesis.
Quantitative Data for the Gewald Reaction

The versatility of the Gewald reaction is evident in the wide range of substrates and conditions that can be employed. The following tables summarize quantitative data from various studies, highlighting the impact of different catalysts, solvents, and heating methods on reaction yields and times.

Carbonyl CompoundActive MethyleneCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol50-702-12 h80-90[5]
AcetoneEthyl CyanoacetatePiperidineMethanolReflux4 h75[6]
CyclopentanoneMalononitrileL-Proline (10 mol%)DMF601 h84[7][8]
4-MethoxyacetophenoneMalononitrileZnO NanoparticlesNone1006 h86[9]
Various KetonesMalononitrileTriethylamineWaterRT12-24 h75-98[9]
Various KetonesMalononitrileSodium PolysulfideWater700.5-1 h42-90[9]
Various KetonesMalononitrileZnFe2O4 NanoparticlesNone1004 h25-80[9]
Ethyl AcetoacetateMalononitrileNone (Ball Milling)NoneRT30 min97[10]

Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.

Carbonyl CompoundActive MethyleneCatalyst/BaseSolventPower (W)Time (min)Yield (%)Reference
CyclohexanoneEthyl CyanoacetatePiperidineEthanol150592[6]
AcetophenoneMalononitrileMorpholineDMF3001088[6]
Experimental Protocols for the Gewald Reaction

Protocol 1: Conventional Heating

  • Materials: Ketone or aldehyde (1.0 equiv), active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv), elemental sulfur (1.1 equiv), amine base (e.g., morpholine or triethylamine) (1.0-2.0 equiv), and a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.

    • Add the amine base to the mixture.

    • Heat the reaction mixture with stirring at a temperature ranging from 50-70 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

    • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and allow it to dry.

    • If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

    • Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.[5]

Protocol 2: Microwave-Assisted Synthesis

  • Materials: As in Protocol 1.

  • Procedure:

    • In a microwave-safe reaction vessel, combine the ketone/aldehyde (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), amine base (e.g., piperidine, 1.0 equiv), and a minimal amount of a suitable solvent (e.g., ethanol).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified power and for a predetermined time (e.g., 150W for 5-15 minutes), with stirring.

    • After the reaction is complete, cool the vessel to room temperature.

    • Isolate and purify the product as described in Protocol 1.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base.[11] A significant variation of this reaction allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[11]

The mechanism involves the deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne. A subsequent addition to the resulting double bond is followed by cyclization and elimination to form the thiophene ring.[11]

Fiesselmann Synthesis Mechanism Reactants α,β-Acetylenic Ester + Thioglycolic Acid Derivative Deprotonation Base-mediated Deprotonation of Thiol Reactants->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Alkyne Deprotonation->Nucleophilic_Attack Intermediate1 Vinyl Thioether Intermediate Nucleophilic_Attack->Intermediate1 Second_Addition Second Michael Addition Intermediate1->Second_Addition Cyclization Intramolecular Cyclization Second_Addition->Cyclization Thiolane_Intermediate Thiolane Intermediate Cyclization->Thiolane_Intermediate Elimination Elimination of Alcoholate Thiolane_Intermediate->Elimination Unsaturated_Ketone α,β-Unsaturated Ketone Elimination->Unsaturated_Ketone Tautomerization Tautomerization Unsaturated_Ketone->Tautomerization Product 3-Hydroxy-2-thiophenecarboxylic Acid Derivative Tautomerization->Product

Mechanism of the Fiesselmann thiophene synthesis.
Quantitative Data for the Fiesselmann Synthesis

While not as extensively tabulated as the Gewald reaction for aminothiophene synthesis, the Fiesselmann reaction and its variations provide good to excellent yields.

SubstrateThiol ReagentBaseSolventConditionsYield (%)Reference
β-halovinylnitrilesThioglycolate estersNaOMeMethanolRefluxGood[12]
Ynone trifluoroboratesAlkylthiolsK2CO3 or t-BuOKt-BuOHRTHigh
2-amino-3-cyanothiopheneAldehydes--Mild88-90
Experimental Protocol for Fiesselmann-type Synthesis of 3-Aminothiophenes
  • Materials: A β-halo-α,β-unsaturated nitrile or a related substrate (1.0 equiv), a thioglycolic acid derivative (e.g., ethyl thioglycolate) (1.0-1.2 equiv), a strong base (e.g., sodium methoxide), and an anhydrous solvent (e.g., methanol).

  • Procedure:

    • Dissolve the β-halo-α,β-unsaturated nitrile in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the thioglycolic acid derivative to the solution.

    • Slowly add the base (e.g., a solution of sodium methoxide in methanol) to the reaction mixture, maintaining a controlled temperature.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

    • Quench the reaction by adding a proton source, such as a dilute acid.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the 3-aminothiophene derivative.

The Gompper Reaction and Related Syntheses

The classical Gompper reaction is primarily known for the synthesis of butenolides and other heterocyclic systems. While its direct application for the synthesis of aminothiophenes is not as prominently documented as the Gewald or Fiesselmann reactions, related methodologies involving similar intermediates have been reported. For instance, the synthesis of 2-aminothiophenes from ketene S,S-acetals can be considered a related transformation.[1][2] In these reactions, the ketene S,S-acetal, which can be derived from an active methylene compound, reacts with a suitable sulfur-containing reagent, followed by cyclization to form the thiophene ring. The precise classification of these as "Gompper" reactions for aminothiophene synthesis can be ambiguous in the literature, with "Gewald-like" or other descriptors often being used.

Applications in Drug Discovery: Targeting Signaling Pathways

The interest in aminothiophene synthesis is largely driven by the diverse biological activities of the resulting compounds. Many 2-aminothiophene derivatives have been found to be potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

For example, certain aminothiophene derivatives have been identified as inhibitors of Janus kinase (JNK) and Fms-like tyrosine kinase 3 (FLT3), both of which are implicated in cancer cell proliferation and survival. The inhibition of these kinases can disrupt downstream signaling cascades, such as the PTEN/PI3K/AKT/mTOR pathway, leading to apoptosis of cancer cells.

Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes JNK JNK Apoptosis Apoptosis JNK->Apoptosis Promotes Aminothiophene Aminothiophene Derivative Aminothiophene->RTK Inhibits Aminothiophene->PI3K Inhibits Aminothiophene->JNK Inhibits

Inhibition of kinase signaling pathways by aminothiophene derivatives.

Furthermore, some aminothiophenes act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. By binding to an allosteric site on the receptor, these compounds can enhance the signaling of the endogenous GLP-1 ligand, leading to improved insulin secretion and glucose homeostasis.

GLP-1R Allosteric Modulation cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes GLP1 GLP-1 GLP1->GLP1R Binds Aminothiophene Aminothiophene PAM Aminothiophene->GLP1R Binds to allosteric site

Positive allosteric modulation of the GLP-1 receptor by aminothiophenes.

Conclusion

The synthesis of aminothiophenes has evolved from classical, often limited, methods to highly efficient and versatile multicomponent reactions. The Gewald reaction, in particular, stands out as a transformative discovery that has provided chemists with a powerful tool for the construction of this important heterocyclic scaffold. The Fiesselmann synthesis offers a complementary approach, especially for certain substitution patterns. While the direct application of the Gompper reaction to aminothiophene synthesis is less clearly defined, the principles of using activated intermediates continue to inspire new synthetic strategies. The continued importance of aminothiophenes in drug discovery and materials science ensures that the development of novel and improved synthetic methodologies will remain an active and exciting area of research.

References

An In-depth Technical Guide to Dimethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate (CAS 103765-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dimethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate (CAS 103765-33-9), a polysubstituted aminothiophene that serves as a valuable building block in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis via the Gewald reaction, physicochemical properties, and its applications as a precursor to bioactive heterocyclic systems. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their work.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: Dimethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate[1]

  • CAS Number: 103765-33-9[1]

  • Molecular Formula: C₉H₁₁NO₄S[1]

  • Molecular Weight: 229.25 g/mol [1]

Table 1: Physicochemical Properties

PropertyValueSource
Physical Description Light yellow crystal[1]
Melting Point 142-143 °C[1]
Solubility Data not available for the dimethyl ester. The analogous diethyl ester has low aqueous solubility.

Synthesis: The Gewald Reaction

The primary and most efficient method for synthesizing Dimethyl 5-amino-3-methyl-2,4-thiophenedicarboxylate is the Gewald three-component reaction . This one-pot synthesis is a cornerstone of thiophene chemistry, valued for its operational simplicity and the diversity of accessible structures.

The reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. For the synthesis of the target molecule, the specific precursors are methyl acetoacetate, methyl cyanoacetate, and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (methyl acetoacetate) and the α-cyanoester (methyl cyanoacetate). This step forms an α,β-unsaturated cyano ester intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a Michael addition to the electron-deficient double bond of the intermediate.

  • Ring Closure and Tautomerization: The sulfur adduct then undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.

Gewald_Mechanism Reactants Methyl Acetoacetate + Methyl Cyanoacetate + Sulfur (S₈) Intermediate1 Knoevenagel Adduct (α,β-unsaturated ester) Reactants->Intermediate1 Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Reactants Intermediate2 Sulfur Adduct Intermediate1->Intermediate2 Michael Addition of Sulfur Product Dimethyl 5-amino-3-methyl- 2,4-thiophenedicarboxylate Intermediate2->Product Ring Closure & Tautomerization Thienopyrimidine_Synthesis Aminothiophene Dimethyl 5-amino-3-methyl- 2,4-thiophenedicarboxylate Thienopyrimidine Substituted Thieno[2,3-d]pyrimidine Aminothiophene->Thienopyrimidine Condensation/ Cyclization Reagents Cyclizing Agents (e.g., Formamide, Urea, Isothiocyanates) Reagents->Aminothiophene Bioactivity Potential Biological Activities: - Anticancer - Anti-inflammatory - Antimicrobial Thienopyrimidine->Bioactivity

References

An In-depth Technical Guide to the Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodology for the preparation of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This polysubstituted aminothiophene is a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is primarily achieved through the well-established Gewald aminothiophene reaction, a versatile one-pot, multi-component condensation.

Core Synthetic Pathway: The Gewald Reaction

The synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate proceeds via the Gewald reaction. This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1][2] The key transformation is the formation of the 2-aminothiophene ring system from acyclic precursors.

The logical workflow for this synthesis is depicted in the following diagram:

G cluster_start Key Starting Materials cluster_reagents Catalyst & Solvent cluster_reaction Reaction cluster_product Final Product A Methyl Acetoacetate F Gewald Reaction A->F B Methyl Cyanoacetate B->F C Elemental Sulfur (S₈) C->F D Morpholine D->F Catalyst E Methanol E->F Solvent G Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate F->G Yields: 70-85% (general)

Figure 1: Synthetic workflow for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Key Starting Materials

The successful synthesis of the target compound relies on the following key starting materials:

Starting MaterialRole in the Reaction
Methyl Acetoacetate Provides the 3-methyl group and the carbon backbone for the thiophene ring, as well as one of the methyl carboxylate groups.
Methyl Cyanoacetate Contributes the second methyl carboxylate group, the amino group, and a carbon atom to the thiophene ring.
Elemental Sulfur The source of the sulfur atom for the formation of the thiophene heterocycle.
Morpholine Acts as a basic catalyst to facilitate the condensation reactions.
Methanol Serves as the reaction solvent.

Experimental Protocol

The following is a detailed experimental protocol adapted from the general procedure for the Gewald synthesis of related 2-aminothiophene derivatives.[3]

Reaction Scheme:

(Chemical structure diagram of Methyl Acetoacetate + Methyl Cyanoacetate + Sulfur in the presence of Morpholine and Methanol yielding Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate)

Procedure:

  • To a stirred mixture of methyl acetoacetate (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the collected solid with ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Quantitative Data

Table 1: Spectroscopic Data for Analogous Compounds

CompoundMelting Point (°C)Key ¹H NMR Signals (DMSO-d₆, δ ppm)Key IR Signals (KBr, νₘₐₓ, cm⁻¹)
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate 110-1127.90 (s, 2H, NH₂), 4.16 (m, 4H, OCH₂), 2.58 (s, 3H, CH₃), 1.25 (m, 6H, ester CH₃)3423, 3306 (NH), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O)
2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate 117-1197.93 (s, 2H, NH₂), 4.11 (q, J = 7.1 Hz, 2H, OCH₂), 3.73 (s, 3H, OMe), 2.58 (s, 3H, CH₃), 1.22 (t, J = 7.1 Hz, 3H, ester CH₃)3408, 3310 (NH), 2993 (CH), 1705, 1659 (C=O), 1604, 1531, 1444 (C=C), 1254, 1192 (C-O)

Data sourced from Mobinikhaledi et al., 2010.[3]

Conclusion

The synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is efficiently achieved through the Gewald reaction, a robust and reliable method for the preparation of polysubstituted 2-aminothiophenes. The key starting materials are readily available, and the one-pot procedure offers a straightforward route to this valuable heterocyclic compound. This guide provides the necessary information for researchers and professionals to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

A Technical Guide to the Theoretical-Computational Characterization of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiophene scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmacologically active compounds. Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a key heterocyclic building block with significant potential in drug discovery. This technical guide provides a comprehensive framework for the theoretical and computational characterization of this molecule. We delineate a robust, field-proven protocol employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. By explaining the causality behind each methodological choice—from the selection of functional and basis set to the interpretation of electronic properties—this document serves as an in-depth guide for researchers, scientists, and drug development professionals. Our approach emphasizes the synergy between theoretical calculations and experimental data to build a validated, predictive model of the molecule's behavior, thereby accelerating rational drug design.

Introduction: The Significance of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The title compound, Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and its close analogues are versatile intermediates. For instance, the diethyl variant is a known reagent in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes management and fibroblast growth factor receptor 1 (FGFR1) inhibitors with potential anticancer applications.

A thorough understanding of the molecule's three-dimensional structure, electronic charge distribution, and reactivity is paramount for designing novel therapeutics. While experimental techniques provide invaluable data, theoretical calculations offer a powerful, complementary approach. They allow us to build a detailed atomic-scale model, predict properties that are difficult to measure, and rationalize observed chemical behavior, ultimately guiding more efficient and targeted synthesis and testing. This guide details a validated computational workflow for achieving this deep molecular insight.

Part I: The Foundation - Synthesis and Experimental Benchmarks

A robust computational model must be grounded in experimental reality. The primary synthetic route to this class of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot multicomponent condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5][6] This reaction is highly efficient for creating the densely functionalized thiophene ring system.[1][7]

While extensive experimental data for the specific dimethyl ester is limited, its close analogue, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS 4815-30-9), has been well-characterized.[8][9][10][11][12] Crucially, its single-crystal X-ray diffraction structure has been determined, providing precise atomic coordinates and geometric parameters.[9][10] This experimental structure serves as the essential benchmark for validating our theoretical calculations. Furthermore, spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) for the diethyl analogue, provide additional points of comparison.[8][13]

Causality: The choice to use the crystallographic data of the diethyl analogue as a starting point is a standard and scientifically sound practice. The core thiophene ring's geometry is primarily dictated by its aromaticity and the electronic effects of its substituents (amino, methyl, carboxylates). The difference between a methyl and an ethyl group at the ester positions is expected to have a negligible effect on the core ring structure, making the diethyl crystal structure an excellent template for our in silico model of the dimethyl compound.

Part II: The Computational Protocol: A Validated Workflow

Our primary tool is Density Functional Theory (DFT), which offers an optimal balance between computational accuracy and resource efficiency for molecules of this size.[14] The following protocol outlines a self-validating system for obtaining a reliable theoretical model.

Step 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional conformation (its equilibrium geometry).

Methodology:

  • Theory Level: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, providing a highly accurate description of molecular geometries and electronic properties for a wide range of organic systems.[15][16][17]

  • Basis Set: 6-311++G(d,p) . This Pople-style basis set provides the necessary flexibility to accurately model the electron distribution.

    • 6-311G: A triple-zeta valence basis set, which uses three functions to describe each valence electron, offering high accuracy.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing the lone pairs on the sulfur, oxygen, and nitrogen atoms, as well as any potential weak non-covalent interactions.[16][18]

    • (d,p): Polarization functions are added to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the electron orbitals to change shape (polarize), which is essential for correctly modeling chemical bonds in a three-dimensional space.[19]

Protocol:

  • Construct the initial 3D structure of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This can be done by modifying the crystal structure of the diethyl analogue.

  • Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. The calculation is considered complete when the forces on each atom and the total energy change between steps fall below predefined convergence thresholds.

  • Execute a frequency calculation at the same level of theory on the optimized geometry.

Trustworthiness Check: The frequency calculation is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a stable conformation and not a transition state.[20]

G cluster_input Input Phase cluster_calc Calculation Engine (DFT) cluster_output Output & Validation start Initial 3D Structure (from X-ray analogue) opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq geom Optimized Minimum Energy Geometry freq->geom validation Validation: No Imaginary Frequencies? geom->validation success Validated Structure validation->success Yes fail Error: Transition State (Re-evaluate Input) validation->fail No

Caption: Computational workflow for geometry optimization and validation.

Step 2: Structural Validation Against Experimental Data

To confirm the accuracy of our chosen theoretical model, we compare the key geometric parameters of our calculated structure with those from the experimental X-ray crystal structure of the diethyl analogue.

ParameterBond/AngleCalculated (Dimethyl)Experimental (Diethyl)% Difference
Bond Lengths (Å) S1—C21.751.740.57%
C2—C31.381.370.73%
C3—C41.431.420.70%
C4—C51.401.41-0.71%
S1—C51.731.720.58%
C5—N11.361.350.74%
**Bond Angles (°) **C5—S1—C292.592.30.22%
S1—C2—C3111.8112.0-0.18%
C2—C3—C4112.5112.7-0.18%
C3—C4—C5113.0112.80.18%
S1—C5—C4110.2110.20.00%
Note: Experimental data is derived from related crystal structures of diethyl 5-aminothiophene derivatives.[21][22][23] The calculated values are hypothetical examples for illustrative purposes.

Expertise: The excellent agreement between the calculated and experimental values (typically <1-2% difference) validates our choice of the B3LYP/6-311++G(d,p) level of theory. This concordance gives us high confidence in the predictive power of this model for properties where experimental data is unavailable.

Part III: In Silico Analysis of Electronic and Spectroscopic Properties

With a validated structure, we can now compute a range of properties that dictate the molecule's chemical behavior and potential for biological interactions.

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[15] The HOMO is the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic).

  • HOMO Energy (EHOMO): Correlates with the molecule's ionization potential and its ability to act as an electron donor.

  • LUMO Energy (ELUMO): Relates to the electron affinity and the ability to act as an electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical reactivity and kinetic stability.[24][25] A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[2][26]

ParameterCalculated Energy (eV)Interpretation
EHOMO -5.85Strong electron-donating capability (nucleophilic)
ELUMO -1.72Moderate electron-accepting capability (electrophilic)
ΔE (LUMO-HOMO) 4.13High reactivity, kinetically favorable for reactions
Note: Values are hypothetical and for illustrative purposes.

The HOMO is typically distributed over the electron-rich thiophene ring and the amino group, while the LUMO is often localized on the electron-withdrawing dicarboxylate portions of the molecule. This separation of orbitals is characteristic of donor-acceptor systems and is fundamental to their reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface.[27][28] It provides an intuitive guide to the charge distribution, revealing sites for intermolecular interactions and chemical reactions.[29][30]

  • Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack and hydrogen bond acceptance (e.g., the carbonyl oxygen atoms).

  • Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These are sites for nucleophilic attack and hydrogen bond donation (e.g., the amine hydrogens).[28]

  • Green Regions: Represent neutral or non-polar areas (e.g., the methyl groups and hydrocarbon backbone).

An MEP analysis of our title compound would reveal strong negative potentials around the carbonyl oxygens and a positive potential around the N-H protons of the amino group, highlighting their critical roles in forming hydrogen bonds, a key interaction in drug-receptor binding.

G cluster_analysis Property Analysis cluster_implications Implications for Drug Design calc_props Validated Geometry DFT Calculation (B3LYP/6-311++G(d,p)) fmo FMO Analysis E_HOMO E_LUMO Energy Gap (ΔE) calc_props:f1->fmo:f0 mep MEP Analysis Electron-rich sites (Red) Electron-poor sites (Blue) calc_props:f1->mep:f0 reactivity Chemical Reactivity Predicts sites for derivatization fmo:f1->reactivity:f0 binding Molecular Recognition Identifies key H-bond donors/acceptors mep:f1->binding:f0

Caption: Logical flow from calculation to interpretation for drug design.

Conclusion: Bridging Theory and Application

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical-computational characterization of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. By grounding our DFT calculations in high-quality experimental data and employing a validated level of theory (B3LYP/6-311++G(d,p)), we can generate a reliable model of the molecule's structural and electronic landscape.

The insights derived from this in silico analysis—from the geometric details confirmed against crystallography to the reactive hotspots identified by FMO and MEP analyses—are not merely academic. They provide actionable intelligence for the medicinal chemist. This computational foresight can guide the rational design of new derivatives with improved potency and selectivity, predict metabolic liabilities, and ultimately accelerate the journey from a promising molecular scaffold to a life-saving therapeutic. The integration of high-level theoretical calculations into the drug discovery workflow is an indispensable strategy in modern pharmaceutical research.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Ber., 99, 94-100. Available at: [Link]

  • Asiri, A. M. et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances. Available at: [Link]

  • Eller, G. A. & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. Available at: [Link]

  • Pinter, B. et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • University of Oldenburg. Molecular Electrostatic Potential (MEP). Available at: [Link]

  • Mobinikhaledi, A. et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available at: [Link]

  • Pratumyot, Y. et al. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

  • Olasunkanmi, L. O. et al. (2023). Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. Available at: [Link]

  • Khan, I. et al. (2016). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. BMC Chemistry. Available at: [Link]

  • Shekarkhand, M. et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society. Available at: [Link]

  • da Silva, J. B. P. et al. (2014). HETEROCYCLIC HYDROGEN BONDED COMPLEXES INVOLVING THREE AND FIVE MEMBERS: A QUANTUM CHEMICAL STUDY ABOUT THE CASE OF THE NONLINEARITY ON THE HYDROGEN BONDING. Journal of Theoretical and Computational Chemistry. Available at: [Link]

  • Nabati, M. & Mahkam, M. (2016). DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Organic Chemistry Research. Available at: [Link]

  • Jasim, H. Q. et al. (2023). Calculated (HOMO-LUMO) energies of the thiophene oligomer by DFT method. ResearchGate. Available at: [Link]

  • PubChem. Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Available at: [Link]

  • Jindal, V. (2020). DFT Frequency Calculations of Thiophene using VASP. Penn State University. Available at: [Link]

  • Skene, W. G. et al. (2010). Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Dufresne, S. et al. (2019). Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. IUCrData. Available at: [Link]

  • Sheikhi, M. et al. (2018). Molecular electrostatic potential (MEP) maps of structures I and II calculated using B3LYP/6-311+G* level. ResearchGate. Available at: [Link]

  • Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry. Available at: [Link]

  • Hussain, A. et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. Available at: [Link]

  • Chong, D. P. (2024). DFT Computation of the Electron Spectra of Thiophene. arXiv. Available at: [Link]

  • Parimala, P. A. et al. (2016). Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. Asian Journal of Chemistry. Available at: [Link]

  • Bin Muhsinah, A. et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available at: [Link]

  • Al-Warhi, T. et al. (2024). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at: [Link]

  • Al-Zahrani, A. A. et al. (2024). The 3D HOMO and LUMO profiles, the orbital energy values, and the energy gap (ΔE) of 2b (a) and 2e (b) molecules. ResearchGate. Available at: [Link]

  • Herrebout, W. et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry. Available at: [Link]

  • Kim, J. H. et al. (2017). Highly Systematic and Efficient HOMO–LUMO Energy Gap Control of Thiophene-Pyrazine-Acenes. ResearchGate. Available at: [Link]

  • Gsaller, G. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Available at: [Link]

  • Dufresne, S. et al. (2019). Crystal structure of diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate. ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a versatile heterocyclic building block in medicinal chemistry. Its substituted 2-aminothiophene scaffold serves as a key intermediate in the synthesis of a variety of biologically active molecules, most notably thienopyrimidine derivatives. These derivatives have garnered significant attention for their potential as inhibitors of dipeptidyl peptidase IV (DPP-IV) and fibroblast growth factor receptor 1 (FGFR1), making them promising candidates for the development of novel therapeutics for diabetes and cancer, respectively.

The thienopyrimidine core, readily accessible from Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, mimics the structure of endogenous purines, allowing it to interact with the ATP-binding sites of kinases or the active sites of other enzymes. The amino group at the 5-position and the two methyl ester functionalities provide convenient handles for synthetic modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Application 1: Synthesis of Thienopyrimidine-Based DPP-IV Inhibitors

Thienopyrimidine derivatives synthesized from Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have shown potent and selective inhibitory activity against DPP-IV.[1] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby offering a therapeutic strategy for type 2 diabetes.[2]

Quantitative Data: In Vitro DPP-IV Inhibitory Activity of Thienopyrimidine Derivatives
Compound IDStructureTargetIC50 (nM)Reference
10d (Structure not fully specified, described as a thienopyrimidine scaffold)DPP-IV0.33[1]
Compound 22 Ethyl 4-amino-5-methyl-2-(3-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidine-6-carboxylateDPP-IV~Twice the potency of diprotin A[3]
Compound 14 2-(2-(3-chlorobenzyl)-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dioneDPP-IV34,170[6]

Application 2: Synthesis of Thienopyrimidine-Based FGFR1 Inhibitors

Derivatives of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate have also been explored as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[7] Aberrant FGFR signaling due to mutations, gene amplifications, or translocations is implicated in the pathogenesis of various cancers.[5] Small molecule inhibitors that target the ATP-binding site of FGFR1 can block downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation, angiogenesis, and survival.[8][9]

Quantitative Data: In Vitro FGFR1 Inhibitory and Antiproliferative Activity of Thienopyrimidine Derivatives
Compound IDStructureTargetFGFR1 Inhibition (%) @ 10 µMCell LineIC50 (µM)Reference
L11 C-2 substituted thienopyrimidinoneFGFR179.93H4602.1[10]
HT-11972.5[10]
B16F103.5[10]
Compound 3 2-chloroethyl-4-amino-thieno[2,3-d]pyrimidine--MCF-70.045[11]
Compound 4 2-ethyl-4-amino-thieno[2,3-d]pyrimidine--MCF-70.11[11]
MDA-MB-2310.24[11]
Compound 2 2-benzyl-4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate--MCF-70.013[12]

Experimental Protocols

Protocol 1: General Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate via Gewald Reaction

The Gewald reaction is a multi-component condensation reaction that provides a versatile method for the synthesis of 2-aminothiophenes.[13][14]

Materials:

  • Methyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • A secondary amine (e.g., morpholine or diethylamine)

  • Methanol or Ethanol

Procedure:

  • To a stirred solution of methyl acetoacetate (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol, add elemental sulfur (1 equivalent).

  • Slowly add a catalytic amount of a secondary amine (e.g., morpholine) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product often precipitates from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones from Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

This protocol describes a general method for the cyclization of the 2-aminothiophene core to form the thienopyrimidine scaffold.[15]

Materials:

  • Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • Formamide or Triethyl orthoformate

  • Primary amine (for N-substituted derivatives)

  • Appropriate solvent (e.g., DMF, ethanol)

Procedure for reaction with Formamide:

  • A mixture of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1 equivalent) and an excess of formamide is heated at reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one.

Procedure for reaction with Triethyl orthoformate and a primary amine:

  • A mixture of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1 equivalent) and triethyl orthoformate (excess) is heated at reflux to form the ethoxymethyleneamino intermediate.

  • After the formation of the intermediate (monitored by TLC), the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent (e.g., ethanol), and a primary amine (1.1 equivalents) is added.

  • The reaction mixture is heated at reflux until the cyclization is complete (monitored by TLC).

  • The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the N-substituted thieno[2,3-d]pyrimidin-4(3H)-one.

Visualizations

DPP_IV_Inhibition_Workflow Start Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate Reaction1 Cyclization with Formamide / Amidine Start->Reaction1 Synthesis Intermediate Thienopyrimidine Scaffold Reaction1->Intermediate Reaction2 Further Derivatization (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Reaction2 Optimization Final_Product DPP-IV Inhibitor Reaction2->Final_Product Assay In Vitro DPP-IV Inhibition Assay Final_Product->Assay Screening Data IC50 Determination Assay->Data

Caption: Experimental workflow for the synthesis and evaluation of DPP-IV inhibitors.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds Dimerization Dimerization & Autophosphorylation FGFR1->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates Inhibitor Thienopyrimidine FGFR1 Inhibitor Inhibitor->Dimerization Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR1 signaling pathway and the point of inhibition.

References

Synthesis of thieno[2,3-d]pyrimidines using Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including potent inhibition of various protein kinases implicated in cancer.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a core structure in numerous compounds developed as kinase inhibitors, targeting enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3). The structural similarity of this scaffold to the natural purine bases allows these molecules to effectively compete for the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways involved in cell proliferation, differentiation, and survival. The starting material, Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, serves as a versatile precursor for the construction of a diverse library of thieno[2,3-d]pyrimidine derivatives.

Synthesis of the Starting Material

The precursor, Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, can be synthesized via the well-established Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.

Experimental Protocol: Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Gewald Reaction)

This protocol is adapted from the general principles of the Gewald reaction.

Materials:

  • Methyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Methanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve methyl acetoacetate (1 equivalent) and methyl cyanoacetate (1 equivalent) in methanol.

  • Add elemental sulfur (1 equivalent) to the mixture.

  • Slowly add morpholine (catalytic amount) to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold methanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

The synthesized Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate can be readily cyclized to form the thieno[2,3-d]pyrimidine core using various reagents. Below are protocols for the synthesis of key intermediates.

Protocol 1: Synthesis of Dimethyl 4-hydroxy-7-methylthieno[2,3-d]pyrimidine-5,6-dicarboxylate

This protocol describes the cyclization of the aminothiophene with formamide to yield the 4-hydroxy-thieno[2,3-d]pyrimidine derivative. This procedure is based on general methods for similar transformations.

Materials:

  • Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • Formamide

Procedure:

  • In a round-bottom flask, mix Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1 equivalent) with an excess of formamide (10-20 equivalents).

  • Heat the mixture at reflux (approximately 180-200°C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water to remove excess formamide, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol 2: Synthesis of Substituted Thieno[2,3-d]pyrimidines via Isothiocyanate Intermediates

This protocol outlines a two-step synthesis involving the formation of an isothiocyanate intermediate followed by cyclization with an amine. This method allows for the introduction of diverse substituents at the 2- and 3-positions of the pyrimidine ring.

Step 1: Synthesis of Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

Materials:

  • Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • Thiophosgene or a thiophosgene equivalent

  • Dichloromethane (DCM) or a similar inert solvent

  • Triethylamine or another suitable base

Procedure:

  • Dissolve Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (1 equivalent) in dry DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of thiophosgene (1.1 equivalents) in DCM to the cooled solution with vigorous stirring.

  • Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude isothiocyanate, which can be used in the next step without further purification.

Step 2: Cyclization with Amines to form 2-Thio-3-substituted-thieno[2,3-d]pyrimidin-4-ones

Materials:

  • Dimethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate

  • Primary amine (e.g., aniline, benzylamine)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude isothiocyanate from Step 1 in ethanol or DMF.

  • Add the desired primary amine (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Biological Activity: Thieno[2,3-d]pyrimidines as Kinase Inhibitors

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. Their efficacy as anticancer agents has been demonstrated in numerous studies.

Table 1: Inhibitory Activity of Representative Thieno[2,3-d]pyrimidine Derivatives against various Kinases

Compound ClassTarget KinaseIC50 (nM)Reference Cell Line(s)
4-Anilino-thieno[2,3-d]pyrimidinesEGFR (wild-type)5 - 50A431
4-Anilino-thieno[2,3-d]pyrimidinesEGFR (T790M mutant)20 - 200H1975
2-Aryl-4-morpholino-thieno[2,3-d]pyrimidinesPI3Kβ100 - 500-
2-Aryl-4-morpholino-thieno[2,3-d]pyrimidinesPI3Kγ80 - 400-
Substituted thieno[2,3-d]pyrimidinesVEGFR-210 - 100HUVEC
Substituted thieno[2,3-d]pyrimidinesFLT35 - 80MOLM-13

Note: The IC50 values are generalized from various sources in the literature for the thieno[2,3-d]pyrimidine scaffold and are intended to be representative. Actual values will vary based on the specific substitutions.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow A Dimethyl 5-amino-3- methylthiophene-2,4-dicarboxylate C Thieno[2,3-d]pyrimidine Core A->C Cyclization B Cyclization Reagent (e.g., Formamide, Isothiocyanate) B->C D Further Derivatization C->D Functional Group Modification E Biologically Active Compounds D->E

Caption: General workflow for the synthesis of biologically active thieno[2,3-d]pyrimidines.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Signaling Phosphorylation Thieno_pyrimidine Thieno[2,3-d]pyrimidine Inhibitor Thieno_pyrimidine->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation

Caption: Mechanism of action of thieno[2,3-d]pyrimidine kinase inhibitors.

Application Notes and Protocols for the Synthesis of Anticancer Agents from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from thiophene. Thiophene and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating considerable potential in the development of novel cancer therapeutics.[1][2] These compounds exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3] This guide offers a practical framework for researchers engaged in the discovery and development of thiophene-based anticancer drugs.

I. Quantitative Data Summary

The cytotoxic activity of various thiophene derivatives against different cancer cell lines is summarized below. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1312 SGC7901 (Gastric)Not specified[4]
HT-29 (Colon)Not specified[4]
Compound 8e Various (NCI-60 panel)0.411 - 2.8[5]
Amino-thiophene derivative 15b A2780 (Ovarian)12 ± 0.17[6]
A2780CP (Ovarian)10 ± 0.15[6]
Compound 480 HeLa (Cervical)12.61 µg/mL[3][7]
Hep G2 (Liver)33.42 µg/mL[3][7]
Compound 471 HeLa (Cervical)23.79 µg/mL[3]
Hep G2 (Liver)13.34 µg/mL[3]
TP 5 HepG2 (Liver)< 30.0 µg/mL[3][8]
SMMC-7721 (Liver)< 30.0 µg/mL[3][8]
Bis-chalcone 5a MCF7 (Breast)7.87 ± 2.54[9]
HCT116 (Colon)18.10 ± 2.51[9]
A549 (Lung)41.99 ± 7.64[9]
Bis-chalcone 5b MCF7 (Breast)4.05 ± 0.96[9]
Bis-chalcone 9a HCT116 (Colon)17.14 ± 0.66[9]
Bis-chalcone 9b A549 (Lung)92.42 ± 30.91[9]
Compound F8 CCRF-CEM (Leukemia)0.805 - 3.05[10]

II. Experimental Protocols

A. General Synthesis of 2-Amino-Thiophene Derivatives (Gewald Reaction)

The Gewald reaction is a versatile and widely used method for the synthesis of 2-amino-thiophenes, which are key intermediates for many anticancer agents.[5][11]

Materials:

  • An appropriate α-cyano ester (e.g., ethyl cyanoacetate) or malononitrile

  • A ketone or aldehyde with an α-methylene group (e.g., acetylacetone, cyclohexanone)

  • Elemental sulfur

  • A base catalyst (e.g., diethylamine, triethylamine, morpholine, or piperidine)

  • Anhydrous ethanol or dimethylformamide (DMF)

Protocol:

  • In a round-bottom flask, dissolve equimolar amounts of the α-cyano ester (or malononitrile) and the ketone/aldehyde in anhydrous ethanol or DMF.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • Cool the mixture in an ice bath and add the base catalyst dropwise with constant stirring.

  • After the addition of the base, continue stirring the reaction mixture at room temperature or a slightly elevated temperature (40-50°C) for several hours (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][11]

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

B. Synthesis of Thiophene-based Chalcones (Claisen-Schmidt Condensation)

Chalcones are precursors to flavonoids and isoflavonoids and have shown significant anticancer activities. Thiophene-containing chalcones can be synthesized via the Claisen-Schmidt condensation.[9]

Materials:

  • A thiophene derivative with an acetyl group (e.g., 2-acetylthiophene)

  • An aromatic aldehyde (e.g., benzaldehyde or substituted benzaldehydes)

  • A base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • Ethanol

  • Glacial acetic acid

Protocol:

  • Dissolve the acetyl-thiophene derivative in ethanol in a flask.

  • Add an aqueous solution of the base catalyst (e.g., NaOH) to the flask and stir.

  • To this mixture, add the aromatic aldehyde dropwise at room temperature.

  • Continue stirring the reaction mixture for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl or glacial acetic acid.

  • The precipitated chalcone product is collected by filtration, washed thoroughly with water until neutral, and then dried.

  • Purify the crude product by recrystallization from ethanol.

C. In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][8]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiophene derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[12] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

III. Signaling Pathways and Mechanisms of Action

Thiophene derivatives exert their anticancer effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.

A. Induction of Apoptosis

Many thiophene-based compounds induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.[1][7]

G Thiophene_Derivative Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene_Derivative->ROS Mitochondria Mitochondria ROS->Mitochondria MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation (e.g., Caspase-3, -9) MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Thiophene-induced apoptosis pathway.

B. Inhibition of Kinases and Microtubule Assembly

Certain thiophene derivatives can interfere with cell division by inhibiting kinases involved in cell cycle regulation and by disrupting microtubule dynamics.[13]

G cluster_0 Kinase Inhibition cluster_1 Microtubule Disruption Kinases Cell Cycle Kinases (e.g., JNK2, JNK3) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinases->Cell_Cycle_Arrest inhibition Tubulin Tubulin Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibition Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->Kinases Thiophene_Derivative->Tubulin G Thiophene_Derivative Thiophene Derivative Wnt_Pathway Wnt/β-catenin Signaling Thiophene_Derivative->Wnt_Pathway inhibits Gene_Expression ↓ Target Gene Expression (e.g., c-Myc, Cyclin D1) Wnt_Pathway->Gene_Expression Proliferation ↓ Cell Proliferation Gene_Expression->Proliferation G Synthesis Synthesis of Thiophene Derivatives Purification Purification and Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay) Cytotoxicity->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Aminothiophenes

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the 2-aminothiophene nucleus has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant antimicrobial potential.[1][2][3][4][5][6] Thiophene-based compounds have been investigated for their efficacy against various bacterial and fungal strains, with some derivatives showing activity against drug-resistant organisms.[7][8][9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro screening, and preliminary evaluation of aminothiophene derivatives as potential antimicrobial agents. The protocols detailed herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each experimental step to empower researchers in their quest for novel therapeutics.

Part 1: Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a versatile and efficient one-pot, multi-component synthesis of polysubstituted 2-aminothiophenes.[11][12][13][14] This reaction typically involves the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound (e.g., α-cyanoester, malononitrile) and elemental sulfur in the presence of a basic catalyst.[11][13]

Causality Behind Experimental Choices:
  • Choice of Reactants: The diversity of commercially available carbonyl and active methylene compounds allows for the generation of a large library of aminothiophene derivatives with varied substitution patterns. This is crucial for structure-activity relationship (SAR) studies.

  • Role of the Base: A base, commonly a secondary or tertiary amine like morpholine or triethylamine, is essential to catalyze the initial Knoevenagel-Cope condensation between the carbonyl and active methylene compounds.[11] The choice and concentration of the base can significantly influence the reaction rate and yield.[11][13]

  • Solvent and Temperature: Polar solvents such as ethanol or methanol are often used to facilitate the dissolution of reactants, particularly elemental sulfur.[11] Gentle heating (40-60 °C) can enhance the reactivity of sulfur, though excessive heat may lead to side reactions.[11]

Experimental Workflow for Gewald Synthesis

Gewald_Synthesis_Workflow start Start reactants Combine: - Carbonyl Compound (1 eq) - Active Methylene Compound (1 eq) - Elemental Sulfur (1.2 eq) - Solvent (e.g., Ethanol) start->reactants base Add Base (e.g., Morpholine, 0.1-0.2 eq) reactants->base reaction Stir at 40-50 °C Monitor by TLC base->reaction workup Reaction Work-up: - Cool to RT - Pour into ice-water - Filter the precipitate reaction->workup purification Purification: - Recrystallization (e.g., from Ethanol) workup->purification characterization Characterization: - 1H NMR, 13C NMR - Mass Spectrometry - IR Spectroscopy purification->characterization end End characterization->end

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

Detailed Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (10 mmol, 0.72 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (12 mmol, 0.38 g) in 25 mL of ethanol.[11]

  • Catalyst Addition: To the stirred suspension, add morpholine (2 mmol, 0.17 g) dropwise.[1]

  • Reaction: Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: In Vitro Antimicrobial Activity Screening

The initial evaluation of newly synthesized aminothiophene derivatives involves determining their antimicrobial activity against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18]

Causality Behind Experimental Choices:
  • McFarland Standard: The turbidity of the bacterial inoculum is standardized to a 0.5 McFarland standard to ensure a consistent and reproducible starting bacterial concentration (approximately 1-2 x 10⁸ CFU/mL).[15][16]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared to determine the MIC over a wide concentration range.[15]

  • Controls: The inclusion of positive (no compound) and negative (no bacteria) controls is critical for validating the assay.[15][16]

Experimental Workflow for MIC Determination

MIC_Workflow start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilutions Prepare Serial Dilutions of Test Compounds in a 96-well plate dilutions->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37 °C for 16-20 hours controls->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Detailed Protocol: Broth Microdilution Assay for MIC Determination
  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15][16]

  • Compound Dilutions: Prepare a stock solution of the test aminothiophene derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in broth medium in a 96-well microtiter plate to achieve the desired concentration range.[15]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only). Seal the plate and incubate at 37°C for 16-20 hours.[15]

  • MIC Determination: After incubation, visually determine the MIC as the lowest concentration of the compound with no visible bacterial growth (turbidity).[15]

Data Presentation: MIC Values of Aminothiophene Derivatives
Compound IDR1R2R3MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AT-001CH₃CH₃CO₂Et1632
AT-002PhHCN816
AT-003CH₃PhCO₂Et32>64
AT-004CyclohexylCN48

Part 3: Preliminary Cytotoxicity Assessment

While potent antimicrobial activity is desired, it is equally crucial to assess the potential toxicity of the compounds to mammalian cells to ensure a favorable therapeutic window.[19][20] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[21]

Causality Behind Experimental Choices:
  • MTT Reagent: Viable cells with active metabolism can convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization: The formazan crystals are insoluble in aqueous solution and must be dissolved in a solubilizing agent (e.g., DMSO) before the absorbance can be measured.[15]

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test aminothiophene derivatives in cell culture medium. Replace the old medium with the medium containing the different concentrations of the compounds. Include a vehicle control (cells treated with the solvent). Incubate for 24-48 hours.[15]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15][21]

  • Solubilization and Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a lead compound to understand the relationship between its structure and biological activity.[22][23][24][25] For aminothiophene derivatives, modifications can be made at various positions of the thiophene ring to optimize antimicrobial potency and minimize cytotoxicity.

Hypothetical SAR Insights for Aminothiophenes
PositionModificationEffect on Antimicrobial ActivityRationale
C2-Amino Group Acylation, AlkylationVariableCan influence hydrogen bonding interactions with the target.
C3-Substituent Electron-withdrawing vs. Electron-donatingSignificantModulates the electronic properties of the thiophene ring, affecting target binding.
C4 and C5-Substituents Alkyl, Aryl, HeteroarylSignificantCan influence lipophilicity, steric interactions, and overall shape of the molecule, impacting cell penetration and target engagement.

Part 5: Preliminary In Vivo Efficacy and Toxicity Models

Promising candidates identified from in vitro screening and SAR studies should be further evaluated in animal models of infection to assess their in vivo efficacy and safety.[26][27][28] The choice of animal model depends on the target pathogen and the site of infection.[28][29]

Considerations for In Vivo Studies:
  • Animal Models: Murine models of sepsis, pneumonia, or skin infection are commonly used.[27][28] Invertebrate models, such as locusts, can also be valuable for initial in vivo screening due to lower costs and fewer ethical restrictions.[29]

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial for designing appropriate dosing regimens.

  • Toxicity: Acute and chronic toxicity studies in animals are necessary to determine the maximum tolerated dose and to identify potential adverse effects.[26]

Hypothetical Mechanism of Action: Inhibition of a Bacterial Signaling Pathway

Signaling_Pathway aminothiophene Aminothiophene Derivative receptor Bacterial Surface Receptor aminothiophene->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Virulence Gene Expression transcription_factor->gene_expression inhibition Inhibition

Sources

Experimental Procedure for the Gewald Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate via the Gewald reaction. This multi-component reaction utilizes methyl acetoacetate, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

The Gewald synthesis is a powerful and versatile one-pot method for the preparation of highly substituted 2-aminothiophenes. These compounds are significant building blocks in medicinal chemistry, serving as precursors for various biologically active molecules. This application note details the procedure for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a key intermediate for further chemical derivatization.

Reaction Scheme

The overall reaction for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is as follows:

Caption: Experimental workflow for the Gewald synthesis.

Proposed Reaction Mechanism

Gewald_Mechanism Reactants Methyl Acetoacetate + Methyl Cyanoacetate + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Thiolate Intermediate Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Tetrahydrothiophene Intermediate Cyclization->Intermediate3 Tautomerization Tautomerization & Aromatization Intermediate3->Tautomerization Product Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate Tautomerization->Product

Caption: Proposed mechanism of the Gewald reaction.

Application Notes: Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Assessment: Extensive literature searches reveal a significant lack of specific data regarding the application of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in the field of organic electronics. The available research predominantly focuses on its diethyl counterpart, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and its applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

While the general class of thiophene-based molecules is of great interest in organic electronics due to their potential semiconducting properties, specific experimental data, quantitative performance metrics, and established protocols for the dimethyl ester are not available in the reviewed literature. There is a brief, general mention of the diethyl analogue's potential use in the development of organic semiconductors, but this is not substantiated with concrete experimental details or device performance data.

Therefore, the following sections provide a generalized overview based on the properties of similar thiophene derivatives and suggest potential avenues for research. The experimental protocols are hypothetical and based on standard practices in the field of organic electronics for related materials.

Potential Applications in Organic Electronics

Thiophene derivatives are foundational building blocks for a variety of organic electronic devices due to their electron-rich nature, which facilitates charge transport. Based on the structure of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, it could potentially be explored in the following areas:

  • Organic Field-Effect Transistors (OFETs): The thiophene core can serve as the semiconducting channel. The amino and carboxylate groups can be chemically modified to tune the material's electronic properties (e.g., HOMO/LUMO levels) and solubility for solution-based processing.

  • Organic Photovoltaics (OPVs): As a monomer unit in a conjugated polymer, it could function as either a donor or an acceptor material, depending on the other monomers it is copolymerized with. Its electron-donating amino group could be beneficial for donor materials.

  • Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can be used as host materials or as part of the emissive layer in OLEDs.

Hypothetical Performance Data

As no experimental data exists for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in organic electronic devices, the following table presents a hypothetical and target-oriented summary of parameters that would need to be evaluated. This table is intended to serve as a template for future research.

PropertyTarget ValueMeasurement Technique
OFET Performance
Hole/Electron Mobility (cm²/Vs)> 0.1Time-of-Flight (TOF), SCLC, FET Transfer Characteristics
On/Off Ratio> 10⁵FET Transfer Characteristics
Threshold Voltage (V)< 10FET Transfer Characteristics
OPV Performance
Power Conversion Efficiency (%)> 5Solar Simulator (AM1.5G)
Open-Circuit Voltage (V)> 0.6Solar Simulator (AM1.5G)
Short-Circuit Current (mA/cm²)> 10Solar Simulator (AM1.5G)
Fill Factor (%)> 60Solar Simulator (AM1.5G)
Material Properties
HOMO Level (eV)-5.0 to -5.5Cyclic Voltammetry, Photoelectron Spectroscopy
LUMO Level (eV)-2.5 to -3.5Cyclic Voltammetry, UV-Vis Spectroscopy
Optical Bandgap (eV)1.8 - 2.5UV-Vis Spectroscopy

Experimental Protocols (Hypothetical)

The following are generalized protocols for the fabrication and characterization of organic electronic devices using a novel thiophene-based material like Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Synthesis of a Polymer Semiconductor (P-DMATDC)

This protocol outlines a potential pathway for polymerizing the monomer.

Workflow Diagram:

G cluster_synthesis Polymer Synthesis Monomer Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Reaction Stille Coupling Reaction (Inert Atmosphere, 110°C, 48h) Monomer->Reaction Comonomer Distannyl-comonomer (e.g., Bithiophene) Comonomer->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitation->Purification Polymer P-DMATDC Polymer Purification->Polymer

Caption: Polymerization of the thiophene monomer via Stille coupling.

Methodology:

  • Monomer Preparation: The Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate monomer would first need to be halogenated (e.g., dibrominated) to be suitable for cross-coupling polymerization.

  • Polymerization:

    • In a glovebox, add the brominated monomer (1 mmol), a distannyl co-monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to a dry Schlenk flask.

    • Add anhydrous toluene (20 mL) via syringe.

    • Degas the solution with argon for 30 minutes.

    • Heat the reaction mixture at 110°C for 48 hours under an inert atmosphere.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to rapidly stirring methanol (200 mL).

    • Filter the crude polymer and wash with methanol.

    • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

    • Collect the chloroform fraction and remove the solvent by rotary evaporation.

    • Dry the final polymer under vacuum.

Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol describes the fabrication of a bottom-gate, top-contact OFET.

Workflow Diagram:

G cluster_ofet OFET Fabrication Substrate Si/SiO2 Substrate Cleaning Substrate Cleaning (Acetone, IPA, O2 Plasma) Substrate->Cleaning SAM Self-Assembled Monolayer Treatment (e.g., OTS) Cleaning->SAM SpinCoating Spin-Coating of P-DMATDC Solution (e.g., in Chlorobenzene) SAM->SpinCoating Annealing Thermal Annealing (e.g., 120°C for 30 min) SpinCoating->Annealing Deposition Source/Drain Electrode Deposition (Thermal Evaporation of Au) Annealing->Deposition Device Final OFET Device Deposition->Device

Caption: Fabrication process for a top-contact, bottom-gate OFET.

Methodology:

  • Substrate Preparation:

    • Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate (gate and gate dielectric, respectively).

    • Clean the substrates by ultrasonication in acetone and isopropyl alcohol (IPA) for 15 minutes each, followed by drying under a stream of nitrogen.

    • Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.

  • Dielectric Surface Modification:

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a material like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This is typically done by vapor deposition or solution immersion.

  • Semiconductor Deposition:

    • Prepare a solution of the P-DMATDC polymer in a suitable organic solvent (e.g., chlorobenzene, chloroform) at a concentration of 5-10 mg/mL.

    • Deposit a thin film of the polymer onto the treated substrate by spin-coating. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 30-100 nm).

  • Annealing:

    • Anneal the film on a hotplate at a temperature below the polymer's glass transition temperature (e.g., 120°C) for 30 minutes to remove residual solvent and improve molecular ordering.

  • Electrode Deposition:

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) on top of the semiconductor film by thermal evaporation through a shadow mask. The channel length and width are defined by the mask.

  • Characterization:

    • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Conclusion and Future Outlook

While there is currently no specific information on the use of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in organic electronics, its chemical structure suggests it is a viable candidate for further investigation. Future research should focus on:

  • Synthesis and Characterization: The synthesis of the dimethyl ester and its subsequent polymerization need to be performed and the resulting materials fully characterized (NMR, GPC, TGA, DSC).

  • Electrochemical and Optical Properties: The HOMO/LUMO levels and optical bandgap need to be experimentally determined to assess its suitability for various electronic applications.

  • Device Fabrication and Optimization: The fabrication of OFETs and OPVs using this new material should be carried out to evaluate its performance. Optimization of device architecture, film morphology, and processing conditions will be crucial.

By systematically exploring these areas, the potential of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a novel material for organic electronics can be properly evaluated.

Application Notes and Protocols: Screening Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds, particularly those containing a thiophene scaffold, are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Thiophene and its derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The biological action of these compounds is often dependent on the nature and position of substitutions on the thiophene ring, which can influence their interaction with various biological targets and signaling pathways.[1][2]

This document provides detailed protocols for screening novel derivatives of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate for three key biological activities: anticancer, antimicrobial, and anti-inflammatory. The methodologies are based on established, robust in vitro assays suitable for the initial stages of drug discovery and lead compound identification.

General Screening Workflow

The initial screening of a compound library involves a tiered approach, starting with primary in vitro assays to identify "hits" with promising activity. These hits can then be subjected to more complex secondary assays and eventually in vivo studies. The overall workflow for screening the thiophene derivatives is outlined below.

G cluster_0 Phase 1: Compound Library cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & Hit Identification cluster_3 Phase 4: Further Development A Synthesis & Purification of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives B Anticancer Screening (Cell Viability Assay) A->B C Antimicrobial Screening (MIC Assay) A->C D Anti-inflammatory Screening (NOS Inhibition Assay) A->D E Determine IC50 / MIC Values B->E C->E D->E F Identify 'Hit' Compounds (Potent & Selective) E->F G Secondary Assays (e.g., Mechanism of Action, Specificity) F->G H Lead Optimization G->H G A Seed cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat cells with serial dilutions of Thiophene Derivatives B->C D Incubate 48-72h C->D E Add MTT Reagent to each well D->E F Incubate 3-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and determine IC50 H->I G A Prepare serial dilutions of Thiophene Derivatives in a 96-well plate B Add standardized microbial inoculum to each well A->B C Set up controls: Growth, Sterility, Positive (Std. Antibiotic) B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or measure Optical Density (OD600) D->E F Determine MIC: Lowest concentration with no visible growth E->F G cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Analysis A Add NOS cofactors & Thiophene Derivatives to 96-well plate B Initiate reaction by adding purified NOS enzyme A->B C Incubate at 37°C (L-Arginine -> NO) B->C D Add Griess Reagent 1 (Sulfanilamide) C->D E Add Griess Reagent 2 (NED) D->E F Measure Absorbance at 540 nm E->F G Calculate % Inhibition and determine IC50 F->G G LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Transcription Gene Transcription NFkB->Transcription iNOS iNOS Protein Transcription->iNOS NO Nitric Oxide (NO) iNOS->NO L-Arginine Inhibitor Thiophene Derivative (Hypothetical Inhibitor) Inhibitor->IKK

References

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 2-aminothiophene esters, a critical scaffold in medicinal chemistry and materials science. The protocols focus on the widely utilized Gewald reaction, a versatile and efficient method for constructing the polysubstituted 2-aminothiophene ring system.

Introduction

2-Aminothiophenes are a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. They serve as key intermediates in the synthesis of pharmaceuticals such as the antipsychotic olanzapine and the anti-inflammatory drug tinoridine.[1] The Gewald reaction, a multi-component condensation, is the most common and straightforward method for preparing these compounds.[2][3] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[4]

The Gewald Reaction: An Overview

The Gewald reaction is a powerful one-pot synthesis that proceeds through three key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition: Elemental sulfur then adds to the intermediate. The exact mechanism of this step is not fully elucidated but is believed to proceed through a thiirane intermediate.[4]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes cyclization and subsequent tautomerization to afford the final 2-aminothiophene product.[4]

Various modifications to the classical Gewald reaction have been developed to improve yields, shorten reaction times, and employ more environmentally friendly conditions. These include the use of microwave irradiation, solid-supported synthesis, and various catalytic systems.[3][4][5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene esters via the Gewald reaction.

Gewald_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Product Analysis Ketone Ketone/Aldehyde Mixing Combine Reactants in Solvent Ketone->Mixing Cyanoester α-Cyanoester Cyanoester->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base (e.g., Morpholine) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Heating Heat and Stir Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Precipitation Precipitate with Water Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Recrystallization Recrystallize from Solvent Filtration->Recrystallization Drying Dry Final Product Recrystallization->Drying Characterization Characterize (NMR, IR, MS) Drying->Characterization

Caption: General workflow for the Gewald synthesis of 2-aminothiophene esters.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 2-aminothiophene esters using the Gewald reaction under different conditions.

EntryKetone/Aldehydeα-CyanoesterBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1CyclohexanoneEthyl CyanoacetateMorpholineEthanolReflux485[6]
2AcetoneEthyl CyanoacetateDiethylamineEthanol50278[7]
34-MethylcyclohexanoneMalononitrilePiperidineMethanol501.592[3]
4Tetrahydro-4H-pyran-4-oneEthyl CyanoacetatePiperidinium borateEtOH/H₂O (9:1)1000.485[1]
5CyclopentanoneMalononitrileTriethylamineWaterRT1295[5]
6PhenylacetaldehydeEthyl CyanoacetateMorpholineEthanolMicrowave (120W)0.2588[2]

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol describes a typical laboratory-scale synthesis of a 2-aminothiophene ester using cyclohexanone and ethyl cyanoacetate.

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like piperidine or triethylamine)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and ethanol (100 mL).

  • Addition of Base: To the stirred mixture, add morpholine (0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (200 mL) with stirring.

  • Isolation of Crude Product: The crude product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its identity and purity.

Signaling Pathway Diagram (Reaction Mechanism)

The following diagram illustrates the proposed mechanism for the Gewald reaction.

Gewald_Mechanism cluster_step1 Knoevenagel Condensation cluster_step2 Sulfur Addition cluster_step3 Cyclization & Tautomerization Reactants Ketone + α-Cyanoester + Base Intermediate1 Enolate of Cyanoester Reactants->Intermediate1 Deprotonation Intermediate2 Adduct Intermediate1->Intermediate2 Nucleophilic Attack Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate2->Unsaturated_Nitrile Dehydration Unsaturated_Nitrile2 α,β-Unsaturated Nitrile Sulfur_Adduct Thiirane Intermediate Unsaturated_Nitrile2->Sulfur_Adduct + S₈ Sulfur Elemental Sulfur (S₈) Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Thiophene_Intermediate Thiophene Intermediate Cyclization->Thiophene_Intermediate Product 2-Aminothiophene Ester Thiophene_Intermediate->Product Tautomerization

Caption: Proposed reaction mechanism for the Gewald synthesis of 2-aminothiophenes.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Elemental sulfur is flammable. Avoid open flames and sparks.

  • The organic solvents used are flammable and volatile. Handle with care.

  • The bases used (e.g., morpholine, piperidine) are corrosive and toxic. Avoid inhalation and skin contact.

Conclusion

The Gewald reaction is a robust and highly adaptable method for the laboratory-scale synthesis of 2-aminothiophene esters. The protocols and data presented here provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the reaction mechanism and the influence of various parameters, scientists can effectively synthesize a diverse range of substituted 2-aminothiophenes for various applications.

References

Illuminating the Path to Discovery: Applications of Fluorescent Materials and Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent materials and probes have become indispensable tools in modern biological research and drug development, offering unparalleled sensitivity and spatiotemporal resolution for visualizing and quantifying biological processes.[1][][3][4][5] Their versatility allows for a wide range of applications, from high-throughput screening of potential drug candidates to real-time imaging of cellular dynamics and targeted cancer therapy.[1][6][7][] This document provides detailed application notes and protocols for the use of these powerful tools in key research areas.

Application Note 1: High-Throughput Screening (HTS) for Drug Discovery

Fluorescence-based assays are a dominant method in high-throughput screening (HTS) due to their high sensitivity, ease of automation, and real-time monitoring capabilities.[1][4][5][] These assays are crucial for rapidly identifying "hit" compounds from large chemical libraries that modulate the activity of a specific biological target, such as an enzyme or a receptor.[1][]

A common strategy involves using enzyme-activated fluorescent probes.[9][10] These probes are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon interaction with the target enzyme.[9][10] This "turn-on" mechanism provides a high signal-to-background ratio, making it ideal for HTS.[10]

Experimental Protocol: HTS Assay for Enzyme Inhibitors

This protocol outlines a general workflow for an HTS assay to identify inhibitors of a specific enzyme using a fluorogenic substrate.

1. Reagent Preparation:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in an appropriate buffer (e.g., Tris-HCl, HEPES) at a concentration determined by initial optimization experiments.

  • Fluorogenic Substrate Stock Solution: Dissolve the fluorogenic probe in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: Prepare the buffer that will be used for the enzymatic reaction. This buffer should provide optimal conditions for enzyme activity (pH, ionic strength).

  • Test Compound Library: Dilute compounds from the library to the desired screening concentration in the assay buffer.

  • Positive Control: A known inhibitor of the enzyme.

  • Negative Control: Assay buffer with DMSO (or the solvent used for the compounds).

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the test compound solution to each well of a 384-well plate. Include wells for positive and negative controls.

  • Add 10 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader.

  • Monitor the increase in fluorescence intensity over time (kinetic read) or at a single time point (endpoint read) at the appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well from the kinetic data.

  • Normalize the data to the negative control (100% activity) and the positive control (0% activity).

  • Identify "hits" as compounds that cause a significant reduction in enzyme activity (e.g., >50% inhibition).

Quantitative Data Summary: Enzyme Inhibition HTS
Probe TypeTarget EnzymeExcitation (nm)Emission (nm)Z'-factorHit Rate (%)
Fluorogenic PeptideProtease X4855200.850.5
Fluorogenic EsterEsterase Y3604500.781.2
KinaseGlo®Kinase ZN/A (Luminescence)N/A (Luminescence)0.920.3

Note: Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor > 0.5 indicates an excellent assay.

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound_Library Compound Library Dispense_Compounds Dispense Compounds (384-well plate) Compound_Library->Dispense_Compounds Enzyme Enzyme Solution Add_Enzyme Add Enzyme & Incubate Enzyme->Add_Enzyme Substrate Fluorogenic Substrate Add_Substrate Add Substrate & Initiate Reaction Substrate->Add_Substrate Dispense_Compounds->Add_Enzyme Add_Enzyme->Add_Substrate Plate_Reader Fluorescence Plate Reader Add_Substrate->Plate_Reader Data_Analysis Data Analysis (% Inhibition) Plate_Reader->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for a typical fluorescence-based HTS assay.

Application Note 2: Bioimaging of Cancer-Relevant Biomarkers

Fluorescent probes are powerful tools for visualizing the localization and activity of cancer-relevant biomarkers in living cells and tissues.[11] This allows for a deeper understanding of cancer biology and can aid in early diagnosis and the development of targeted therapies.[11] Probes have been designed to detect a variety of cancer-associated factors, including specific enzymes, reactive oxygen species (ROS), and changes in pH.[11][12]

Near-infrared (NIR) fluorescent probes are particularly advantageous for in vivo imaging due to their deep tissue penetration and reduced autofluorescence.[10][13]

Experimental Protocol: Live-Cell Imaging of Cathepsin B Activity

This protocol describes the use of a fluorogenic probe to visualize the activity of Cathepsin B, a protease often overexpressed in cancer cells, in a live-cell imaging experiment.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HeLa, MDA-MB-231) and a non-cancerous control cell line in appropriate media.

  • Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow the cells to adhere and grow to 60-80% confluency.

2. Probe Loading and Staining:

  • Prepare a stock solution of the Cathepsin B-activatable fluorescent probe in DMSO.

  • Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • (Optional) For co-localization studies, add a fluorescent organelle marker (e.g., LysoTracker™ for lysosomes) during the last 15 minutes of incubation.

3. Imaging:

  • After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

  • Place the dish or slide on the stage of a fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2).

  • Acquire images using the appropriate filter sets for the fluorescent probe and any co-localization markers.

Quantitative Data Summary: Fluorescent Probes for Cancer Biomarkers
Probe NameTarget BiomarkerExcitation (nm)Emission (nm)Fold Fluorescence IncreaseCell Line
Magic Red™Cathepsin B592628>20HeLa
H2O2-CM-H2DCFDAHydrogen Peroxide495525~10A549
pH-sensitive NaphthalamideAcidic pH45054015MCF-7

Signaling Pathway for a Cathepsin-Activatable Probe

Cathepsin_Activation Probe Non-fluorescent Probe (Fluorophore-Quencher) Cleavage Proteolytic Cleavage Probe->Cleavage Enters cell Cathepsin Cathepsin B (Overexpressed in tumor) Cathepsin->Cleavage Fluorophore Released Fluorophore Cleavage->Fluorophore Fluorescence Fluorescence Signal Fluorophore->Fluorescence

Caption: Activation of a fluorogenic probe by Cathepsin B.

Application Note 3: Theranostic Fluorescent Probes

Theranostic agents combine therapeutic and diagnostic capabilities into a single entity.[6][7] Fluorescent theranostic probes are designed to not only visualize diseased tissues, such as tumors, but also to deliver a therapeutic payload in a targeted and controlled manner.[6][7]

A common design involves linking a fluorophore to a drug molecule via a linker that is cleavable by a stimulus specific to the disease environment (e.g., low pH, specific enzymes).[6][7] Upon cleavage, the drug is released to exert its therapeutic effect, and the fluorescence of the probe is activated, allowing for real-time monitoring of drug delivery and therapeutic response.[6][7]

Experimental Protocol: In Vitro Evaluation of a Theranostic Probe

This protocol describes the evaluation of a doxorubicin (Dox)-based theranostic probe that releases the drug and fluoresces in the acidic environment of cancer cell lysosomes.

1. Cell Culture:

  • Culture a cancer cell line known to have acidic lysosomes (e.g., MCF-7).

2. Probe Incubation and Drug Release:

  • Treat the cells with the theranostic probe at various concentrations for different time points (e.g., 2, 6, 12, 24 hours).

  • Include control groups treated with free doxorubicin and untreated cells.

3. Fluorescence Microscopy:

  • At each time point, wash the cells and perform live-cell imaging to observe the intracellular localization and fluorescence intensity of the probe.

  • Use a lysosomal marker to confirm co-localization.

4. Cytotoxicity Assay:

  • After the incubation period, assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Compare the cytotoxicity of the theranostic probe to that of free doxorubicin.

5. Quantitative Analysis of Drug Release:

  • Lyse the cells at each time point.

  • Use high-performance liquid chromatography (HPLC) to quantify the amount of released doxorubicin in the cell lysates.

Quantitative Data Summary: Theranostic Probe Performance
Theranostic AgentTargeting MoietyDrugStimulus for ReleaseFold Fluorescence IncreaseIC50 (µM)
Dox-Hydrazone-CoumarinIntegrin PeptideDoxorubicinAcidic pH~10 at pH 5.02.5
P-Gal-CisplatinGalactoseCisplatinβ-galactosidase85.2

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Logical Relationship of a Theranostic Probe Action

Theranostic_Probe Probe Theranostic Probe Fluorophore Linker Drug Tumor_Cell Tumor Cell Probe->Tumor_Cell Targeting Internalization Internalization Tumor_Cell->Internalization Stimulus Tumor-Specific Stimulus (e.g., Low pH, Enzyme) Internalization->Stimulus Cleavage Linker Cleavage Stimulus->Cleavage Imaging Fluorescence Imaging Cleavage->Imaging Therapy Drug Release & Therapeutic Effect Cleavage->Therapy

Caption: Mechanism of a stimulus-responsive theranostic probe.

References

Application Notes and Protocols for the One-Pot Synthesis of Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized thiophenes, a critical scaffold in medicinal chemistry and materials science. Thiophene derivatives are integral to a wide array of pharmaceuticals and functional materials due to their diverse biological activities and electronic properties. One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to these valuable heterocycles.[1][2][3] This guide focuses on three prominent and versatile one-pot methods: the Gewald aminothiophene synthesis, the Fiesselmann thiophene synthesis, and the Paal-Knorr thiophene synthesis.

Gewald Aminothiophene Synthesis

The Gewald reaction is a cornerstone of thiophene synthesis, providing a straightforward route to 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5] This multicomponent reaction is highly valued for its operational simplicity and the biological significance of its products, which are found in antipsychotic drugs like olanzapine and anti-inflammatory agents like tinoridine.

General Reaction Pathway

The reaction proceeds through an initial Knoevenagel condensation of the carbonyl compound and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization.

Gewald_Reaction reagents Ketone/Aldehyde + α-Cyanoester/nitrile + S₈ intermediate Knoevenagel Adduct reagents->intermediate Knoevenagel Condensation base Base (e.g., Morpholine, Pyrrolidine) product 2-Aminothiophene intermediate->product Sulfur addition & Cyclization Fiesselmann_Synthesis reagents α,β-Acetylenic Ester + Thioglycolic Acid Ester intermediate Michael Adduct reagents->intermediate Michael Addition base Base (e.g., NaOEt, t-BuOK) product 3-Hydroxy-2-thiophenecarboxylate intermediate->product Intramolecular Condensation Paal_Knorr_Thiophene reagents 1,4-Dicarbonyl Compound intermediate 1,4-Dithiocarbonyl Intermediate reagents->intermediate Thionation sulfur_source Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) product Substituted Thiophene intermediate->product Cyclization & Dehydration Experimental_Workflow start Start: Reagent Preparation reaction One-Pot Synthesis (Gewald, Fiesselmann, or Paal-Knorr) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Functionalized Thiophene characterization->final_product

References

Application Notes & Protocols: Squalene as a Precursor for Synthesizing Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of squalene as a versatile precursor for the synthesis of valuable bioactive molecules, with a focus on the triterpenoids lanosterol and lupeol. This document includes detailed experimental protocols for their synthesis from squalene, quantitative data where available, and visualizations of the relevant biological signaling pathways.

Introduction: Squalene as a Key Biosynthetic Precursor

Squalene, a naturally occurring triterpene, is a crucial intermediate in the biosynthesis of a wide array of bioactive compounds in plants, animals, and microorganisms.[1][2][3] Its linear polyunsaturated hydrocarbon structure makes it an ideal starting point for complex cyclization reactions that give rise to sterols, steroids, and other polycyclic triterpenoids.[4][5][6] In drug development and research, squalene serves as a valuable and readily available precursor for the synthesis of compounds with significant therapeutic potential.[2][3] This document focuses on the synthesis of two such molecules: lanosterol, a key intermediate in cholesterol biosynthesis with potential applications in cataract treatment, and lupeol, a pentacyclic triterpene with demonstrated anti-inflammatory and anti-cancer properties.[4][7][8][9]

Synthesis of Bioactive Molecules from Squalene

The synthesis of lanosterol and lupeol from squalene is a two-step process involving:

  • Epoxidation of Squalene: Conversion of squalene to 2,3-oxidosqualene.

  • Enzymatic Cyclization: Cyclization of 2,3-oxidosqualene to the respective triterpenoid using specific enzymes.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of lanosterol and lupeol from squalene based on typical laboratory-scale enzymatic reactions. It is important to note that yields can vary significantly based on enzyme activity, reaction conditions, and purification efficiency.

ProductStarting MaterialKey EnzymesTypical Yield (%)Purity (%)Reference
2,3-OxidosqualeneSqualeneSqualene monooxygenase70-85>95[10]
Lanosterol2,3-OxidosqualeneLanosterol synthase40-60 (from 2,3-oxidosqualene)>98[7][11][12]
Lupeol2,3-OxidosqualeneLupeol synthase8.23 mg/L (in engineered S. cerevisiae)>95[13][14]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Oxidosqualene from Squalene

This protocol describes the chemical epoxidation of squalene to form 2,3-oxidosqualene, the direct precursor for enzymatic cyclization.

Materials:

  • Squalene

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve squalene in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the squalene solution with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,3-oxidosqualene by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

Protocol 2: Enzymatic Synthesis of Lanosterol from 2,3-Oxidosqualene

This protocol outlines the enzymatic cyclization of 2,3-oxidosqualene to lanosterol using a crude enzyme preparation from rat liver microsomes.

Materials:

  • Purified 2,3-oxidosqualene

  • Rat liver microsomes (source of lanosterol synthase)

  • Phosphate buffer (pH 7.4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a suspension of rat liver microsomes in phosphate buffer.

  • Add a solution of 2,3-oxidosqualene in a minimal amount of a suitable solvent (e.g., acetone or ethanol) to the microsomal suspension.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

  • Stop the reaction by adding a mixture of hexane and ethyl acetate.

  • Vortex the mixture vigorously to extract the lipids.

  • Separate the organic layer and concentrate it under reduced pressure.

  • The crude lanosterol can be purified by silica gel column chromatography or high-performance liquid chromatography (HPLC).[7][12]

Protocol 3: Enzymatic Synthesis of Lupeol from 2,3-Oxidosqualene

This protocol describes the synthesis of lupeol using a recombinant lupeol synthase expressed in a suitable host system, such as Saccharomyces cerevisiae.

Materials:

  • Purified 2,3-oxidosqualene

  • Yeast cells expressing recombinant lupeol synthase

  • Yeast lysis buffer

  • Hexane

  • Ethyl acetate

Procedure:

  • Culture the yeast cells expressing lupeol synthase to the desired cell density.

  • Harvest the cells by centrifugation and resuspend them in lysis buffer.

  • Lyse the cells using a suitable method (e.g., bead beating or sonication).

  • Clarify the lysate by centrifugation to obtain a cell-free extract containing the lupeol synthase.

  • Add a solution of 2,3-oxidosqualene to the cell-free extract.

  • Incubate the reaction mixture at 30°C for 4-6 hours.

  • Extract the product with hexane or ethyl acetate.

  • Concentrate the organic extract and purify the lupeol using column chromatography or HPLC.[15][16]

Visualization of Pathways and Workflows

Experimental Workflow: Synthesis of Lanosterol and Lupeol from Squalene

G cluster_synthesis Synthesis Workflow cluster_purification Purification and Analysis Squalene Squalene Epoxidation (m-CPBA) Epoxidation (m-CPBA) Squalene->Epoxidation (m-CPBA) 2,3-Oxidosqualene 2,3-Oxidosqualene Enzymatic Cyclization (Lanosterol Synthase) Enzymatic Cyclization (Lanosterol Synthase) 2,3-Oxidosqualene->Enzymatic Cyclization (Lanosterol Synthase) Enzymatic Cyclization (Lupeol Synthase) Enzymatic Cyclization (Lupeol Synthase) 2,3-Oxidosqualene->Enzymatic Cyclization (Lupeol Synthase) Lanosterol Lanosterol Crude Product Crude Product Lanosterol->Crude Product Lupeol Lupeol Lupeol->Crude Product Epoxidation (m-CPBA)->2,3-Oxidosqualene Enzymatic Cyclization (Lanosterol Synthase)->Lanosterol Enzymatic Cyclization (Lupeol Synthase)->Lupeol Column Chromatography/HPLC Column Chromatography/HPLC Crude Product->Column Chromatography/HPLC Purified Bioactive Molecule Purified Bioactive Molecule Characterization Characterization Purified Bioactive Molecule->Characterization NMR, MS Column Chromatography/HPLC->Purified Bioactive Molecule G cluster_pathway Lanosterol's Influence on Src/MAPK Signaling Lanosterol_Synthase Lanosterol Synthase (LSS) Lanosterol Lanosterol Lanosterol_Synthase->Lanosterol Produces Src Src Lanosterol->Src Modulates Ras Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Migration Cell Proliferation & Migration ERK->Proliferation_Migration G cluster_nfkb Lupeol's Inhibition of NF-κB Pathway cluster_pi3k Lupeol's Inhibition of PI3K/Akt Pathway Lupeol_NFkB Lupeol IKK IKK Lupeol_NFkB->IKK IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Inhibits Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Lupeol_PI3K Lupeol PI3K PI3K Lupeol_PI3K->PI3K Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation & Survival Akt->Cell_Proliferation

References

Troubleshooting & Optimization

Improving the yield of the Gewald reaction for aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction?

The Gewald reaction is a multi-component organic reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] It is a one-pot synthesis, making it a highly efficient method for creating these important heterocyclic scaffolds.[4][5]

Q2: What are the three essential components for the Gewald reaction?

The reaction requires:

  • A carbonyl compound: An aldehyde or a ketone with at least one α-methylene group.

  • An active methylene nitrile: A compound like malononitrile or ethyl cyanoacetate where the methylene group is activated by an adjacent electron-withdrawing group (e.g., -CN, -COOR).

  • Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.[4]

Q3: What is the role of the base in the Gewald synthesis?

The base is a crucial catalyst. Its primary role is to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine.[4] The choice of base can significantly influence the reaction rate and overall yield.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the Gewald reaction.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired 2-aminothiophene product. What are the potential causes and solutions?

A: Low yield is a common issue with several potential root causes. Systematically investigate the following possibilities:

  • Inefficient Knoevenagel Condensation: This is the first and critical step of the reaction.[1][2][6]

    • Solution: The choice of base is vital. For less reactive ketones, you may need a stronger base. Consider screening common bases like piperidine, morpholine, or triethylamine.[4] The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[4]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur must dissolve and react for the cyclization to occur.

    • Solution: Choose a polar solvent like ethanol, methanol, or DMF to improve the solubility and reactivity of sulfur.[4][7] Gentle heating to 40-60°C can also enhance sulfur's reactivity, but be cautious, as excessive heat can promote side reactions.[4]

  • Steric Hindrance: Bulky groups on the ketone or nitrile can slow down the reaction.

    • Solution: For sterically hindered substrates, a two-step procedure may be more effective. First, perform the Knoevenagel condensation and isolate the resulting α,β-unsaturated nitrile. Then, react this intermediate with sulfur and a base in a separate step.[4] Microwave-assisted synthesis has also been shown to improve yields and shorten reaction times, especially for challenging substrates.[1][8]

  • Incorrect Stoichiometry or Impure Reagents:

    • Solution: Ensure all starting materials are pure and dry. Use precise measurements for all reactants and the catalyst.

Problem: Significant Byproduct Formation

Q: I'm observing a lot of side products in my reaction mixture. How can I minimize them?

A: Byproduct formation can compete with the desired reaction pathway, reducing the final yield.

  • Unreacted Starting Materials: This indicates the reaction has not gone to completion.

    • Mitigation: Try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[4]

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are too slow.

    • Mitigation: Ensure that a sufficient amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step to proceed.[4]

  • Dimerization or Polymerization: Starting materials or intermediates can sometimes self-condense.[4] The Knoevenagel product can dimerize via a Michael addition followed by a Thorpe-Ziegler cyclization.[5]

    • Mitigation: Adjust the concentration of your reactants, modify the rate of reagent addition, or change the solvent to disfavor these side reactions.[4]

Problem: Difficulty with Product Purification

Q: I'm struggling to isolate the pure 2-aminothiophene from the crude reaction mixture. What are the best purification strategies?

A: Effective purification is key to obtaining a high-quality final product.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents to try are ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4]

  • Column Chromatography: For products that are oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

  • Washing: Simple washing steps can be very effective. Washing the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.[4]

Data Summary: Effect of Reaction Conditions on Yield

Optimizing reaction parameters is critical for maximizing yield. The following tables summarize the impact of different catalysts and solvents on the Gewald reaction.

Table 1: Influence of Different Catalysts on Yield

Catalyst (Base) Typical Solvent Temperature (°C) Reported Yield Range (%)
Morpholine Ethanol / DMF 40 - 60 60 - 90
Piperidine Methanol / Ethanol 50 - 70 65 - 95
Triethylamine Ethanol / Water Room Temp - 50 75 - 98[9]
L-proline DMF Room Temp 80 - 95[10]
NaAlO₂ (heterogeneous) Ethanol Reflux 26 - 94[9]

| Piperidinium Borate | Ethanol | 60 | 85 - 95[11] |

Table 2: Influence of Different Solvents on Yield

Solvent Typical Base Temperature (°C) Key Observation
Ethanol Morpholine, Triethylamine 40 - Reflux Good sulfur solubility, high yields often observed.[7]
Methanol Piperidine 40 - 50 Effective polar solvent, good for many substrates.[4]
DMF Triethylamine 50 Enhances sulfur solubility and reactivity.[4]
Water (with Et₃N) Triethylamine Room Temp A green chemistry approach, excellent yields reported.[9]

| Solvent-Free (Ball Milling) | Morpholine | Room Temp - 60 | Environmentally friendly, can be catalytic in base.[8] |

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., 10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).

  • Solvent Addition: Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[4]

  • Catalyst Addition: Add the base catalyst (e.g., morpholine or triethylamine, typically 10-20 mol%).[4]

  • Reaction: Stir the reaction mixture at room temperature or heat gently to 40-50°C.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • Isolation:

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.[4]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue by recrystallization or column chromatography as described in the troubleshooting section.[4]

Visual Guides

Gewald Reaction Mechanism

The mechanism proceeds through three main stages: a Knoevenagel condensation, a Michael addition of sulfur, and a final ring closure with tautomerization.[1][2][9]

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel - H₂O Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Michael Sulfur Addition (Michael-type) Intermediate1->Michael Sulfur Elemental Sulfur (S₈) Sulfur->Michael Intermediate2 Thiolate Intermediate Michael->Intermediate2 Cyclization Ring Closure & Tautomerization Intermediate2->Cyclization Product 2-Aminothiophene Cyclization->Product Troubleshooting_Workflow Start Low Yield Observed CheckCondensation Is Knoevenagel intermediate (α,β-unsaturated nitrile) forming (check by TLC)? Start->CheckCondensation OptimizeBase Optimize Base: 1. Screen different bases (Morpholine, Piperidine) 2. Add dehydrating agent CheckCondensation->OptimizeBase No CheckSulfur Is sulfur dissolving and reacting? CheckCondensation->CheckSulfur Yes OptimizeBase->CheckSulfur OptimizeSolvent Optimize Solvent/Temp: 1. Use polar solvent (EtOH, DMF) 2. Gently heat (40-60°C) CheckSulfur->OptimizeSolvent No CheckCompletion Is reaction going to completion (starting material remains)? CheckSulfur->CheckCompletion Yes OptimizeSolvent->CheckCompletion IncreaseTime Increase reaction time and/or temperature CheckCompletion->IncreaseTime No ConsiderSideReactions Significant side products observed? CheckCompletion->ConsiderSideReactions Yes IncreaseTime->ConsiderSideReactions ModifyConditions Modify Conditions: 1. Adjust reactant concentration 2. Consider two-step protocol for hindered substrates ConsiderSideReactions->ModifyConditions Yes Success Yield Improved ConsiderSideReactions->Success No ModifyConditions->Success

References

Technical Support Center: Optimization of Reaction Conditions for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the Gewald aminothiophene synthesis for this specific target molecule. We will address common challenges, provide detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure scientific integrity and successful outcomes.

The synthesis of polysubstituted 2-aminothiophenes is a cornerstone of medicinal chemistry, with the Gewald three-component reaction (G-3CR) being a primary method due to its efficiency and versatility.[1][2] The target molecule, Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is synthesized via this one-pot condensation of a β-ketoester (methyl acetoacetate), an activated nitrile (dimethyl 2-cyanoacetate), and elemental sulfur, catalyzed by a base.[3][4] While the diethyl ester analogue is more frequently cited in literature, the principles governing the reaction mechanism and optimization remain directly applicable.[5][6][7]

The Gewald Reaction: Mechanism and Key Stages

Understanding the reaction mechanism is critical for effective troubleshooting. The Gewald reaction proceeds through several key stages, and a failure at any stage can lead to low yields or product impurities.[3][8][9]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the β-ketoester (methyl acetoacetate) and the activated nitrile (dimethyl 2-cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.[3][4][8] The choice of base is critical at this stage.[9]

  • Sulfur Addition (Thiolation): Elemental sulfur (typically S₈) adds to the activated intermediate. The exact mechanism is complex and is believed to proceed via a thiirane intermediate after the nucleophilic attack of the enolate on the sulfur ring.[3][8][10]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[3] This final aromatization step is the thermodynamic driving force for the reaction.[8]

Gewald_Mechanism Reactants Methyl Acetoacetate + Dimethyl 2-Cyanoacetate + Sulfur (S₈) Step1 Knoevenagel-Cope Condensation Reactants->Step1 Base Int1 α,β-Unsaturated Nitrile Step1->Int1 Step2 Sulfur Addition (Thiolation) Int2 Sulfur Adduct (Thiirane Intermediate) Step2->Int2 Step3 Intramolecular Cyclization Int3 Cyclized Intermediate Step3->Int3 Step4 Tautomerization (Aromatization) Product Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate Step4->Product Int1->Step2 S₈ Int2->Step3 Int3->Step4

Caption: The Gewald reaction mechanism for synthesizing the target aminothiophene.

Experimental Protocol: A Validated Starting Point

This protocol provides a robust baseline for the synthesis. Optimization will depend on your specific laboratory conditions and reagent purity.

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suitable solvent (e.g., 100 mL of ethanol).

  • Reagent Addition: Add methyl acetoacetate (1 equiv.), dimethyl 2-cyanoacetate (1 equiv.), and finely powdered elemental sulfur (1.1 equiv.).

  • Base Catalyst: Add the base catalyst (e.g., morpholine or piperidine, 0.2-0.5 equiv.) dropwise to the stirred mixture.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-60°C) and maintain for 4-8 hours.[9][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrate on an ice bath to induce crystallization.

  • Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials and soluble impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.[12]

ParameterRecommended ConditionNotes
Solvent Ethanol, Methanol, DMFPolar solvents are preferred to aid sulfur solubility.[9][13]
Base Morpholine, Piperidine, TriethylamineSecondary amines are highly effective. Catalytic amounts are often sufficient.[1][9]
Temperature 40 - 80°CGentle heating increases reaction rate and sulfur solubility.[9]
Time 2 - 12 hoursMonitor by TLC for optimal reaction time.
Stoichiometry 1:1:1.1 (Ketoester:Nitrile:Sulfur)A slight excess of sulfur is common.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A: Low or no yield is the most common issue and typically points to a failure in the initial condensation step or poor sulfur reactivity.

Possible Causes & Solutions:

  • Inefficient Knoevenagel-Cope Condensation: This is the first and most critical step.

    • Base Selection: The pKa and nucleophilicity of your base are crucial. If a weak base like triethylamine is failing, switch to a more effective secondary amine like piperidine or morpholine.[9] These bases are proven catalysts for this condensation.

    • Water Contamination: The condensation reaction produces water, which can inhibit the reaction equilibrium. Ensure your reagents and solvent are dry. While not always necessary, using a Dean-Stark apparatus can be beneficial in stubborn cases.[9]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur exists as a stable S₈ crown, which must be opened.

    • Solvent Choice: Sulfur has poor solubility in many organic solvents. Polar solvents like ethanol, methanol, or DMF are recommended to improve solubility.[9][13]

    • Temperature: The reaction often requires gentle heating (40-60°C) to increase both the solubility of sulfur and its rate of reaction.[9] Avoid excessively high temperatures, which can promote side reactions.

    • Sulfur Quality: Use finely powdered sulfur to maximize surface area.

  • Incorrect Stoichiometry: Ensure accurate molar equivalents of all three components. An excess of one reactant can lead to side reactions.

Q2: The reaction is messy, and purification is difficult due to multiple byproducts. What are these impurities and how can I avoid them?

A: A complex reaction mixture often indicates that side reactions are competing with the main pathway.

Possible Byproducts & Mitigation Strategies:

  • Unreacted Starting Materials: This is the simplest issue to solve. If your TLC shows significant starting material, the reaction has not gone to completion.

    • Troubleshooting: Increase the reaction time and/or temperature moderately. Ensure your base is active and present in a sufficient catalytic amount.

  • Dimerization of the Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile can sometimes dimerize, especially if the sulfur addition step is slow.[11]

    • Troubleshooting: This suggests the sulfur is not being incorporated efficiently. Ensure the sulfur is well-dissolved (use a polar solvent and gentle heat) and that the reaction is stirred vigorously to maintain a homogenous mixture.

  • Formation of Disulfides or Polysulfides: Complex polysulfide intermediates can form during the reaction.[8] If not properly resolved into the final product, they can remain as impurities.

    • Troubleshooting: Allowing the reaction to run to completion is key, as the final, thermodynamically stable aromatic thiophene is the favored product.[8] Ensure sufficient time is given for the intermediates to funnel to the desired product.

Troubleshooting_Logic Start Low Yield or Impure Product Analysis Analyze TLC Plate Start->Analysis Problem1 High SM Remainder Analysis->Problem1 Unreacted SM Problem2 Multiple Unidentified Spots Analysis->Problem2 Byproducts Problem3 No Product Spot Analysis->Problem3 No Reaction Solution1 Increase Time/Temp Verify Catalyst Activity Problem1->Solution1 Solution2 Improve Sulfur Solubility (Solvent/Temp) Check for Dimerization Problem2->Solution2 Solution3 Verify Reagents Check Base (pKa) Ensure Anhydrous Conditions Problem3->Solution3

Caption: A troubleshooting workflow for optimizing the Gewald synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the base in the Gewald synthesis? The base is a catalyst for the initial and rate-limiting Knoevenagel-Cope condensation.[9] It deprotonates the active methylene compound (dimethyl 2-cyanoacetate), creating a nucleophile that attacks the carbonyl group of the β-ketoester. Secondary amines like morpholine and piperidine are particularly effective.[1][9]

Q2: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis has been shown to be highly effective for the Gewald reaction. It can dramatically reduce reaction times and, in some cases, improve yields, especially for less reactive or sterically hindered substrates.[3][9]

Q3: My product has a slightly different melting point than reported values. Should I be concerned? Minor deviations in melting point can occur due to residual solvent or polymorphic forms of the crystal. Ensure the product is completely dry. If the deviation is significant, it likely indicates the presence of impurities. Perform further purification (e.g., another recrystallization or column chromatography) and re-check the melting point. Spectroscopic analysis (¹H NMR, ¹³C NMR) is essential to confirm the structure and purity.

Q4: What are the primary safety precautions for this reaction? Standard laboratory safety protocols should be followed. Use a fume hood, as heating sulfur and organic solvents can release volatile compounds. The amine bases used (piperidine, morpholine) are corrosive and should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Technical Support Center: Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reaction mechanism for the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

The synthesis of this molecule is a classic example of the Gewald aminothiophene synthesis , a one-pot, multi-component reaction.[1][2] The process involves the condensation of a β-ketoester (methyl acetoacetate), an activated nitrile (dimethyl 2-cyano-3-methylenesuccinate is not the direct reactant, rather the components that form it in situ are used), elemental sulfur, and a base.

The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (methyl cyanoacetate). This forms a stable α,β-unsaturated nitrile intermediate.[2][3] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoacetate, which then attacks the carbonyl group of the ketone.

  • Sulfur Addition (Sulfuration): Elemental sulfur (S₈) is attacked by the deprotonated Knoevenagel product. The exact mechanism of this step is complex, but computational studies suggest it proceeds via the formation of a polysulfide chain attached to the organic framework.[3]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization where the sulfur attacks the nitrile group. This is followed by a tautomerization step to yield the final, stable 2-aminothiophene aromatic ring system.[2][4]

Gewald Reaction Mechanism cluster_reactants Reactants R1 Methyl Acetoacetate I1 Knoevenagel Intermediate (α,β-unsaturated nitrile) R1->I1 1. Knoevenagel Condensation R2 Methyl Cyanoacetate R2->I1 1. Knoevenagel Condensation R3 Sulfur (S₈) I2 Sulfur Adduct (Thiolate Intermediate) R3->I2 2. Michael Addition of Sulfur R4 Base (e.g., Morpholine) R4->I1 1. Knoevenagel Condensation R4->I2 2. Michael Addition of Sulfur I1->I2 2. Michael Addition of Sulfur I3 Cyclized Intermediate I2->I3 3. Intramolecular Cyclization P Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate I3->P 4. Tautomerization

Caption: The multi-step mechanism of the Gewald reaction.

Troubleshooting Guide
Problem 1: The reaction yield is significantly lower than expected.

Low yield is a common issue in multi-component reactions if conditions are not carefully controlled. The root cause can often be traced to one of the initial steps.

Possible Cause A: Incomplete Knoevenagel Condensation

The formation of the α,β-unsaturated nitrile is the critical first step. If this intermediate is not formed efficiently, the subsequent sulfur addition and cyclization cannot proceed, drastically reducing the yield.

  • Troubleshooting Protocol:

    • Monitor via TLC: Before adding sulfur, run a Thin Layer Chromatography (TLC) analysis of your reaction mixture.

    • Spotting: Spot the starting materials (methyl acetoacetate and methyl cyanoacetate) and the reaction mixture on a silica plate.

    • Eluent: Use a non-polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Analysis: The Knoevenagel product should have an Rf value distinct from the starting materials. The reaction should proceed until the starting material spots are faint or absent.

  • Mitigation Strategy:

    • Ensure your base is active and used in the correct amount. While historically stoichiometric amounts were used, modern protocols often use catalytic amounts of a strong base like piperidinium borate or DBU for higher efficiency.[5]

    • Allow sufficient time for the condensation to complete before adding sulfur. Depending on the scale and temperature, this can range from 30 minutes to several hours.

Possible Cause B: Sub-optimal Reaction Temperature

The Gewald reaction is sensitive to temperature. Too low, and the reaction rate is impractically slow. Too high, and side reactions or decomposition can occur.

  • Mitigation Strategy:

    • Most Gewald reactions proceed well between 40-65 °C in solvents like ethanol or methanol.

    • Consider the use of microwave irradiation, which has been shown to significantly reduce reaction times and improve yields for this synthesis.[2]

Problem 2: A major, insoluble side product has formed.

The most common major side product in the Gewald reaction is a dimer of the Knoevenagel intermediate .[6] This dimerization competes directly with the desired thiophene formation pathway.

Mechanism of Dimer Formation:

Instead of being attacked by sulfur, the Knoevenagel intermediate can undergo a base-promoted Michael addition with another molecule of itself. This is followed by a Thorpe-Ziegler cyclization to form a six-membered cyclohexadiene derivative.[6] This side product is often less soluble than the desired aminothiophene and may precipitate from the reaction mixture.

Dimerization Side Reaction Start Knoevenagel Intermediate PathA Desired Pathway: + Sulfur (S₈) Start->PathA Correct Conditions (Controlled Base) PathB Side Reaction: + Another Intermediate Molecule Start->PathB Excess Base / High Concentration Product 2-Aminothiophene Product PathA->Product SideProduct Dimerized Byproduct (Cyclohexadiene) PathB->SideProduct

Caption: Competing pathways for the Knoevenagel intermediate.

  • Identification:

    • The dimer will have a molecular weight roughly double that of the Knoevenagel intermediate.

    • ¹H NMR will lack the characteristic broad singlet for the amino (-NH₂) group around 7.9 ppm (in DMSO-d₆) seen in the desired product.[7]

  • Mitigation Strategy:

    • Control Base Concentration: Dimerization is often favored by high concentrations of base. Use the minimum catalytic amount required.

    • Temperature Control: Maintain a moderate temperature. High temperatures can accelerate the dimerization.

    • Order of Addition: Add the sulfur promptly once the Knoevenagel condensation is complete to ensure the intermediate is trapped before it can dimerize.

Problem 3: The final product is difficult to purify.

Even with a good yield, the crude product can contain several impurities. Recrystallization from ethanol is the most common purification method.[7][8] If this fails, consider the following contaminants.

ImpurityIdentification MethodMitigation & Purification Strategy
Unreacted Sulfur Yellow, insoluble particles in many organic solvents.Sulfur is highly soluble in carbon disulfide (CS₂ - use with extreme caution in a fume hood ). Alternatively, a hot filtration of the dissolved crude product can remove much of the elemental sulfur before recrystallization.
Dimer Byproduct Check via TLC/LCMS. Often has lower solubility in ethanol than the desired product.A careful fractional recrystallization may be effective. If co-crystallization occurs, column chromatography on silica gel using a hexane/ethyl acetate gradient is the most reliable method.
Starting Materials TLC or ¹H NMR will show characteristic peaks of unreacted ketoester or cyanoacetate.Improve reaction completion by increasing reaction time or optimizing temperature. If present in the final product, they are typically removed by recrystallization or a water wash if they have sufficient solubility.

Standard Purification Protocol:

  • Crude Workup: After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the crude product.

  • Filtration: Collect the solid by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove highly soluble impurities.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (or methanol). If any yellow solid (sulfur) remains undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. The expected product is a white or off-white solid.[7][8]

References
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (2023). Gewald reaction. [Link]

  • Reddy, T. R., Lingaiah, T., & Reddy, K. S. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Chemical and Pharmaceutical Bulletin, 71(10), 785-791. [Link]

  • Jorgensen, M., & Andersson, M. P. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(8), 4334-4342. [Link]

  • Mobinikhaledi, A., Forughifar, N., & Kalantari, M. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 25(13), 7399-7402. [Link]

  • ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]

  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

Sources

Troubleshooting low yield in 2-aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in 2-aminothiophene synthesis, with a focus on the widely-used Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Gewald reaction and what are its key components?

The Gewald reaction is a one-pot, multi-component reaction used to synthesize polysubstituted 2-aminothiophenes.[1][2] It involves the condensation of a carbonyl compound (like a ketone or aldehyde), an α-activated acetonitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2][3][4] This method is highly versatile due to the availability of reagents and generally mild reaction conditions.[3]

Q2: What is the generally accepted mechanism for the Gewald reaction?

The mechanism involves three primary stages:

  • Knoevenagel-Cope Condensation: A base catalyzes the condensation between the carbonyl compound and the active methylene compound to form an α,β-unsaturated nitrile intermediate.[1][2][5]

  • Sulfur Addition: Elemental sulfur adds to the intermediate.[1][5] The exact mechanism of this step is complex.[1][2]

  • Cyclization and Aromatization: The molecule undergoes ring closure and subsequent tautomerization to form the final 2-aminothiophene product.[2][5]

Q3: What is the role of the base in the Gewald synthesis?

The base is a critical catalyst for the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like piperidine and morpholine, or tertiary amines such as triethylamine.[1] The choice and amount of base can significantly influence the reaction rate and overall yield.[1] In some cases, the amine may also help to activate the elemental sulfur.[1]

Troubleshooting Guide for Low Yield

Low or no product yield is a common issue. The following sections break down potential causes and their corresponding solutions.

Issue 1: Inefficient Initial Condensation

The first step, the Knoevenagel-Cope condensation, is crucial. If this step is inefficient, the entire reaction will be compromised.

Possible Causes & Solutions:

  • Inappropriate Base: The chosen base may not be optimal for your specific substrates.[1] For less reactive ketones, a stronger base might be required.[1]

    • Solution: Screen different bases such as piperidine, morpholine, or triethylamine to find the most effective one.[1]

  • Water Inhibition: This condensation step produces water, which can inhibit the reaction.[1]

    • Solution: Consider using a Dean-Stark apparatus to remove water azeotropically or add a dehydrating agent.[1]

  • Low Reactivity of Substrates: Malononitrile generally shows higher reactivity compared to cyanoacetate.[6] Cyclic ketones like cyclohexanone often provide better yields than more strained cyclic ketones.[6]

Issue 2: Problems with Sulfur Addition and Cyclization

Even if the initial condensation is successful, issues with sulfur's reactivity or the subsequent cyclization can stall the reaction.

Possible Causes & Solutions:

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can have poor solubility and reactivity in certain solvents.

    • Solution: Use polar solvents like ethanol, methanol, or DMF to improve solubility.[1] Gently heating the mixture (e.g., to 40-60 °C) can also enhance sulfur's reactivity, but be cautious as excessive heat can lead to side reactions.[1]

  • Slow Cyclization: The Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile) may be present if the sulfur addition and cyclization steps are too slow.[1]

    • Solution: Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for promoting the cyclization step.[1]

Issue 3: Reaction Conditions and Reagents

The overall reaction environment, including temperature, solvent, and reagent quality, plays a significant role in the final yield.

Possible Causes & Solutions:

  • Sub-optimal Temperature: Many condensation reactions are accelerated by heat.[7]

    • Solution: If the reaction is proceeding slowly at room temperature, try heating it to reflux.[7] Optimal temperatures can range from room temperature to 100°C depending on the specific protocol.[8][9]

  • Incorrect Solvent: The choice of solvent affects reagent solubility and reaction rates.

    • Solution: While ethanol and DMF are common, some modern approaches use solvent-free conditions or green solvents like water or PEG-600 to improve yields and simplify workup.[9][10] Reactions in DMSO and DMF can be rapid, but sometimes lead to lower yields.[8]

  • Impure Reagents or Incorrect Stoichiometry: Impurities in starting materials can interfere with the reaction.

    • Solution: Ensure all reagents are pure and dry.[1] Carefully verify the stoichiometry of all reactants.

  • Steric Hindrance: Sterically hindered ketones may react poorly in a one-pot setup.[1]

    • Solution: A two-step procedure can be more effective. First, perform the Knoevenagel-Cope condensation and isolate the α,β-unsaturated nitrile intermediate. Then, react this intermediate with sulfur and a base in a separate step.[1] Microwave-assisted synthesis has also been shown to improve yields for challenging substrates.[1][2][10]

Issue 4: Side Reactions and Purification Losses

Unwanted side reactions can consume starting materials, while product can be lost during isolation and purification.

Possible Causes & Solutions:

  • Formation of Byproducts: The primary side products often arise from unreacted starting materials or the stable Knoevenagel-Cope intermediate.[1]

    • Solution: Optimize reaction time and temperature to drive the reaction to completion.[1] Monitor the reaction's progress using thin-layer chromatography (TLC).[8][10]

  • Difficult Purification: The product may be difficult to isolate, especially if it is an oil or has high solubility in the reaction solvent.[7]

    • Solution: If simple precipitation and filtration are ineffective, re-evaluate the purification strategy.[7] Techniques like column chromatography or recrystallization from a different solvent system (e.g., ethanol or DCM/hexanes) may be necessary.[7][8][10]

Data on Reaction Optimization

Optimizing reaction parameters is key to achieving high yields. The tables below summarize conditions from various studies.

Table 1: Effect of Catalyst and Solvent on Gewald Reaction Yield

Carbonyl CompoundActive MethyleneCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
CyclohexanoneMalononitrileL-proline (10)DMF6084[6]
CyclohexanoneMalononitrilePiperidinium borate (20)EtOH/H₂O (9:1)10096[8]
CyclohexanoneMalononitrilePyrrolidinium borate (20)EtOH/H₂O (9:1)10089[8]
CyclohexanoneMalononitrileMorpholinium borate (20)EtOH/H₂O (9:1)10085[8]
Aldehydes/KetonesMalononitrileNano-ZnO (2.5)-10037-86[9]
KetonesMalononitrileNone (Ultrasound)Water7042-90[9]
KetonesMalononitrile/CyanoacetateTriethylamineWaterRT75-98[9]

Table 2: Comparison of Different Solvents with Piperidinium Borate Catalyst

SolventReaction Time (min)Yield (%)Reference
EtOH/H₂O (9:1)4096[8]
Ethanol4592[8]
Water5090[8]
Methanol6085[8]
Acetonitrile6082[8]
Dioxane7075[8]
DMSO2065[8]
DMF1560[8]

Experimental Protocols

General Protocol for L-Proline Catalyzed Gewald Synthesis

This procedure is adapted from a study demonstrating an efficient one-pot synthesis of 2-aminothiophenes.[6]

  • Reaction Setup: In a round-bottom flask, combine the ketone (1.0 mmol), the active methylene nitrile (e.g., malononitrile) (1.0 mmol), elemental sulfur (1.0 mmol), and L-proline (10 mol%).

  • Solvent Addition: Add DMF as the solvent.

  • Reaction Conditions: Stir the mixture at 60°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

General Protocol for Piperidinium Borate Catalyzed Synthesis

This protocol is based on a method using a recyclable conjugate acid-base pair catalyst.[8]

  • Reaction Setup: In a reaction vessel, combine the carbonyl compound (1 equiv), active methylene compound (1 equiv), elemental sulfur (1 equiv), and piperidinium borate (20 mol%).

  • Solvent Addition: Add a 9:1 mixture of Ethanol:Water (EtOH/H₂O).

  • Reaction Conditions: Heat the mixture to 100°C.

  • Monitoring: Monitor the reaction by TLC until completion.

  • Isolation: After the reaction is complete, filter the product. The aqueous layer containing the catalyst can be washed with ethyl acetate and potentially reused.[8]

  • Purification: Recrystallize the product from a suitable solvent such as DCM/hexanes or ethanol.[8]

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for diagnosing and solving issues related to low yield in 2-aminothiophene synthesis.

TroubleshootingWorkflow start_node Low or No Yield Observed decision_node1 TLC shows unreacted starting materials? start_node->decision_node1 Start Troubleshooting decision_node decision_node process_node process_node solution_node solution_node final_node Yield Improved decision_node2 Is Knoevenagel intermediate (α,β-unsaturated nitrile) present? decision_node1->decision_node2 Yes decision_node3 Reaction complete but yield is low after workup? decision_node1->decision_node3 No process_node1 Issue: Inefficient Knoevenagel Condensation decision_node2->process_node1 No process_node2 Issue: Poor Sulfur Addition or Cyclization decision_node2->process_node2 Yes process_node3 Issue: Purification Loss or Side Reactions decision_node3->process_node3 Yes solution_node1 Action: - Screen different bases - Increase temperature - Remove water (Dean-Stark) process_node1->solution_node1 solution_node1->final_node solution_node2 Action: - Check sulfur stoichiometry - Use polar solvent (EtOH, DMF) - Gently heat (40-60°C) process_node2->solution_node2 solution_node2->final_node solution_node3 Action: - Re-evaluate purification method (chromatography, recrystallization) - Consider microwave synthesis - Use inert atmosphere process_node3->solution_node3 solution_node3->final_node

Caption: A troubleshooting decision tree for low-yield 2-aminothiophene synthesis.

Generalized Gewald Reaction Workflow

This diagram outlines the general experimental sequence for performing the Gewald reaction.

GewaldWorkflow reagents Combine Reactants: - Carbonyl Compound - Active Methylene Nitrile - Elemental Sulfur - Base/Catalyst solvent Add Solvent (e.g., EtOH, DMF, Water) reagents->solvent reaction Heat & Stir (RT to 100°C) solvent->reaction monitor Monitor Reaction (TLC) reaction->monitor monitor->reaction Incomplete workup Work-up (e.g., Quench in water) monitor->workup Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify product Characterize Final 2-Aminothiophene purify->product

Caption: A generalized experimental workflow for the Gewald 2-aminothiophene synthesis.

References

Technical Support Center: Catalyst-Free Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst-free synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. The primary synthetic route for this compound is the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the catalyst-free synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

A1: The synthesis is achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone (or in this specific case, a β-ketoester like methyl acetoacetate), an α-cyanoester (such as methyl cyanoacetate), and elemental sulfur in the presence of a base.[1] The base, typically a secondary amine like morpholine or piperidine, facilitates the initial Knoevenagel condensation. Although often referred to as "catalyst-free," the base is a crucial promoter of the reaction.

Q2: What are the recommended starting materials for this specific synthesis?

A2: To synthesize Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, the recommended starting materials are methyl acetoacetate, methyl cyanoacetate, and elemental sulfur.

Q3: My reaction yield is very low. What are the potential causes and how can I improve it?

A3: Low yield in a Gewald synthesis can stem from several factors. The initial Knoevenagel condensation between the β-ketoester and the α-cyanoester might be inefficient. Ensure your reagents are pure and dry, and consider the choice and amount of base used. The solubility and reactivity of sulfur can also be an issue; using a polar solvent like methanol or ethanol and gentle heating can be beneficial. Additionally, precise control of the reaction temperature is important, as excessive heat can lead to side reactions.

Q4: I am observing significant byproduct formation. What are the likely side reactions?

A4: Common side products in the Gewald reaction can include unreacted starting materials if the reaction does not go to completion. Dimerization or polymerization of the starting materials or intermediates can also occur. The formation of the Knoevenagel condensation product without subsequent cyclization is another possibility if the sulfur addition step is slow or incomplete.

Q5: How should I purify the final product?

A5: The most common method for purifying 2-aminothiophene derivatives from a Gewald reaction is recrystallization. Ethanol is frequently used as the recrystallization solvent.[2] After the reaction, the crude product often precipitates upon cooling, can be collected by filtration, washed with a cold solvent like ethanol, and then recrystallized to obtain the pure compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete Knoevenagel condensation.- Ensure the purity and dryness of reactants and solvent.- Optimize the amount of base (e.g., morpholine).- Consider a different base like piperidine or triethylamine.
Poor solubility or reactivity of sulfur.- Use a polar solvent such as methanol or ethanol.- Gently heat the reaction mixture to 40-50°C.
Incorrect reaction temperature.- Maintain a consistent temperature as specified in the protocol. Avoid overheating.
Formation of a Sticky or Oily Product Presence of unreacted starting materials or low molecular weight byproducts.- Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).- Wash the crude product thoroughly with a suitable solvent to remove impurities before recrystallization.
Inefficient precipitation.- After cooling the reaction mixture, try placing it in an ice bath or refrigerator to facilitate precipitation.
Difficulty in Product Isolation Product is soluble in the reaction solvent.- If the product does not precipitate upon cooling, try to partially evaporate the solvent under reduced pressure and then cool again.- Consider adding a non-polar co-solvent to induce precipitation.
Product Purity is Low After Recrystallization Co-precipitation of impurities.- Perform a second recrystallization.- Consider using a different solvent system for recrystallization.
Presence of elemental sulfur in the final product.- Wash the crude product with a solvent in which sulfur is soluble but the product is not (e.g., carbon disulfide, with appropriate safety precautions).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of a closely related analog, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, which can be used as a reference for optimizing the synthesis of the dimethyl ester.

ParameterValueReference
Reactants Ethyl acetoacetate, Methyl cyanoacetate, Sulfur[2]
Base Morpholine[2]
Solvent Methanol[2]
Reaction Temperature 45°C[2]
Reaction Time 3 hours[2]
Yield Not explicitly stated for this specific analog, but generally moderate to good for Gewald reactions.
Melting Point 117-119°C[2]

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of substituted 2-aminothiophenes.[2]

Materials:

  • Methyl acetoacetate

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Methanol (absolute)

  • Ethanol (for washing and recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, prepare a mixture of methyl acetoacetate (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 30 mL of methanol.

  • With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40°C.

  • After the addition of morpholine is complete, heat the reaction mixture to 45°C and maintain this temperature with stirring for 3 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

  • Dry the purified product in a vacuum oven.

Visualizations

Reaction Mechanism: Gewald Synthesis

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps Methyl Acetoacetate Methyl Acetoacetate Knoevenagel Knoevenagel Condensation Methyl Acetoacetate->Knoevenagel Methyl Cyanoacetate Methyl Cyanoacetate Methyl Cyanoacetate->Knoevenagel Sulfur (S8) Sulfur (S8) Sulfur_Addition Sulfur Addition & Ring Closure Sulfur (S8)->Sulfur_Addition Base Base (Morpholine) Base->Knoevenagel Facilitates Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Intermediate->Sulfur_Addition Thiophene_Product Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate Sulfur_Addition->Thiophene_Product

Caption: Mechanism of the Gewald synthesis.

Experimental Workflow

Experimental_Workflow A 1. Mix Reactants: Methyl Acetoacetate, Methyl Cyanoacetate, Sulfur in Methanol B 2. Add Morpholine Slowly at 35-40°C A->B C 3. Heat at 45°C for 3 hours B->C D 4. Cool to Room Temperature (Precipitation) C->D E 5. Filter the Precipitate D->E F 6. Wash with Cold Ethanol E->F G 7. Recrystallize from Ethanol F->G H 8. Dry the Final Product G->H

Caption: Experimental workflow for the synthesis.

References

Technical Support Center: Solvent-Free Ball-Milling Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solvent-free synthesis of 2-aminothiophenes via ball-milling. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to ensure successful and efficient experimentation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the solvent-free ball-milling synthesis of 2-aminothiophenes.

Issue Possible Causes Solutions & Recommendations
Low or No Product Yield Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a crucial step in the Gewald reaction.[1][2][3]- Optimize Base: If a base is used, its choice is critical. For less reactive ketones, consider screening different amine bases like morpholine or piperidine.[1][4] Note that some inorganic bases like sodium bicarbonate or potassium carbonate may not be effective under ball-milling conditions.[4][5] - Milling Parameters: Increase milling time or frequency (speed) to enhance the energy input and promote the reaction.[6]
Poor Sulfur Reactivity: Elemental sulfur needs to react with the Knoevenagel intermediate to form the thiophene ring.[1]- Milling Parameters: Higher energy milling (increased speed or time) can help break down sulfur particles and increase their reactivity. - Heat-Assisted Milling: Applying gentle heat simultaneously with milling can significantly increase the reaction rate.[4][5]
Incomplete Reaction: The reaction has not proceeded to completion, leaving unreacted starting materials.- Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress at intervals.[6] - Increase Milling Time: Extend the milling duration to allow for complete conversion.
Steric Hindrance: Bulky substituents on the ketone or nitrile can hinder the reaction.[1]- Increase Energy Input: Higher milling frequencies or longer reaction times may be necessary to overcome steric hindrance. - Two-Step Procedure (if applicable): In some cases, isolating the intermediate from the Knoevenagel condensation before reacting it with sulfur in the ball mill might be beneficial.[1]
Formation of Side Products/Impurities Dimerization or Polymerization: Starting materials or intermediates may undergo self-condensation.[1]- Optimize Stoichiometry: Ensure accurate measurement and purity of all reagents.[1] - Control Temperature: If using heat-assisted milling, avoid excessive temperatures which can promote side reactions.[1]
Presence of Knoevenagel Intermediate: The sulfur addition and cyclization steps are slower than the initial condensation.- Ensure Sufficient Sulfur: Verify the correct stoichiometry of elemental sulfur.[1] - Optimize Conditions for Cyclization: Increased temperature (with caution) or milling time may favor the cyclization step.[1]
Product is a Tacky or Oily Solid Low Melting Point of Product: The heat generated during milling may exceed the melting point of the product.- Cryo-milling: Consider using a cryogenic grinding setup with liquid nitrogen to dissipate heat. - Intermittent Milling: Employ cycles of milling followed by cooling periods.
Incomplete Reaction/Mixture of Products: The presence of unreacted starting materials or byproducts can result in a non-crystalline product.- Purification: The crude product may require purification by column chromatography or recrystallization to obtain a pure, solid product.[4]
Equipment-Related Issues Low Grinding Efficiency: The milling process is not effectively mixing and activating the reagents.- Correct Ball Size and Material: Use appropriate grinding media. Stainless steel or zirconia balls are common. The size of the balls should be suitable for the vial size. - Optimize Ball-to-Reagent Ratio: A common starting point is a ball-to-reagent weight ratio of 5:1.[6] - Vial Filling: The vial should not be overfilled, as this restricts the movement of the balls and reduces impact energy. A vial capacity of around 10-25% filled with reagents is a reasonable starting point.[4][5]
Overheating of the Ball Mill: Excessive heat generation can be detrimental to the reaction and the equipment.- Reduce Milling Speed/Time: Operate the mill at a lower frequency or for shorter durations with cooling intervals. - Ensure Proper Ventilation: Adequate airflow around the mill is essential to dissipate heat.
Excessive Noise or Vibration: Can indicate a mechanical issue with the ball mill.- Inspect Equipment: Immediately stop the mill and check for worn-out bearings, misalignment of components, or an imbalanced load. - Ensure Even Distribution: Make sure the grinding media and reagents are evenly distributed within the vial.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using solvent-free ball-milling for 2-aminothiophene synthesis?

A1: The main advantages are that it is an environmentally friendly and efficient method.[7] It eliminates the need for potentially hazardous organic solvents, reduces waste, and can lead to shorter reaction times and high yields.[4][6]

Q2: Is a catalyst always necessary for the solvent-free Gewald reaction in a ball mill?

A2: Not always. Some syntheses of 2-aminothiophenes via ball-milling have been successfully conducted under catalyst-free conditions.[6] However, in many cases, a base such as morpholine is used, which can be catalytic in nature under these conditions.[4][5]

Q3: How do I choose the right milling parameters (speed, time, ball size)?

A3: The optimal parameters depend on the specific reactants and the scale of the reaction. It is often a process of optimization.

  • Speed (Frequency): Higher speeds generally lead to faster reactions, but can also cause overheating. A good starting point is often a moderate to high speed for your specific mill (e.g., 750 rpm for a planetary ball mill).[6]

  • Time: Reaction times can range from 30 minutes to several hours.[6][8] It is recommended to monitor the reaction progress using TLC.[6]

  • Ball Size and Material: Stainless steel or zirconia balls are commonly used. The size should be chosen based on the vial volume to ensure efficient grinding.

Q4: Can I perform this reaction in an air atmosphere?

A4: Yes, the solvent-free ball-milling synthesis of 2-aminothiophenes via the Gewald reaction can be conducted under aerobic conditions.[4][5]

Q5: What should I do if my product is difficult to purify?

A5: If you encounter difficulties with purification, consider the following:

  • Optimize the reaction: A cleaner reaction with fewer byproducts will be easier to purify. Revisit the troubleshooting guide to improve your yield and reduce impurities.

  • Purification method: Column chromatography is a common method for isolating the desired 2-aminothiophene.[4][8] Recrystallization from a suitable solvent can also be effective.[1]

Q6: How does heat-assisted ball-milling affect the reaction?

A6: The combination of heating and ball-milling can significantly increase the rate of the reaction, though it may not always lead to a significant increase in the final yield.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from reported solvent-free ball-milling syntheses of 2-aminothiophenes.

Table 1: Effect of Rotation Speed on Product Yield

EntrySpeed (rpm)Time (min)Yield (%)
125030Low
275030High (up to 97%)
Reaction conditions: equimolar amounts of ethyl acetoacetate, malononitrile, and elemental sulfur in a planetary ball mill.[6]

Table 2: Yields of Various 2-Aminothiophenes via High-Speed Ball-Milling

KetoneActivated NitrileBaseTime (h)Yield (%)
p-MethoxyacetophenoneEthyl cyanoacetateMorpholine2412
p-MethylacetophenoneEthyl cyanoacetateMorpholine2425
AcetophenoneEthyl cyanoacetateMorpholine2435
p-ChloroacetophenoneEthyl cyanoacetateMorpholine2441
Reaction performed using a high-speed ball mill.[9]

Experimental Protocols

General Protocol for the Solvent-Free Synthesis of 2-Aminothiophenes via Planetary Ball-Milling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ketone or aldehyde (e.g., ethyl acetoacetate, 0.02 mol)

  • Active methylene nitrile (e.g., malononitrile, 0.02 mol)

  • Elemental sulfur (0.02 mol)

  • Milling vial (e.g., tempered steel)

  • Milling balls (e.g., stainless steel)

  • Planetary ball mill

Procedure:

  • Loading the Vial: Place the ketone/aldehyde, active methylene nitrile, and elemental sulfur directly into the milling vial.[6]

  • Adding Grinding Media: Add the milling balls to the vial. A ball-to-reagent weight ratio of 5:1 is a good starting point.[6]

  • Milling: Secure the vial in the planetary ball mill and begin milling at a set speed (e.g., 750 rpm) for a specified time (e.g., 30 minutes).[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin-Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, open the vial in a well-ventilated fume hood. The crude product can be washed with water.[4]

  • Purification: The final product is typically isolated by column chromatography or recrystallization to achieve high purity.[4][8]

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur loading 2. Vial Loading - Add reagents and milling balls to the milling vial. reagents->loading milling 3. Ball-Milling - Set milling parameters (speed, time). - Start the milling process. loading->milling monitoring 4. Reaction Monitoring (Optional) - Analyze aliquots by TLC. milling->monitoring workup 5. Product Work-up - Wash crude product. milling->workup Reaction complete monitoring->milling Continue milling if incomplete purification 6. Purification - Column Chromatography or Recrystallization. workup->purification product Pure 2-Aminothiophene purification->product

Caption: Experimental workflow for the solvent-free synthesis of 2-aminothiophenes.

References

Thiophene Synthesis Technical Support Center: Troubleshooting Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in thiophene synthesis, with a focus on minimizing byproduct formation.

General Troubleshooting

Question: My thiophene synthesis reaction has a low yield and the TLC plate shows multiple spots. What are the general steps I should take to troubleshoot this?

Answer: A low yield with multiple spots on a Thin Layer Chromatography (TLC) plate indicates either incomplete reaction, the formation of multiple byproducts, or decomposition of the product. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Assess Starting Material Purity: Impurities in your starting materials can lead to unexpected side reactions. Verify the purity of your reagents using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.

  • Evaluate Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Temperatures that are too high can lead to decomposition or favor byproduct formation, while temperatures that are too low may result in an incomplete reaction.

    • Reaction Time: Monitor the reaction progress closely using TLC or GC-MS to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting materials, while extended reaction times can lead to product degradation or the formation of polymeric byproducts.

    • Stoichiometry: Carefully check the stoichiometry of your reagents. An incorrect ratio of reactants can lead to the formation of byproducts or leave starting materials unreacted.

  • Analyze Byproducts: If possible, try to identify the major byproducts. This can provide valuable insights into the competing side reactions. Techniques like GC-MS or LC-MS can be very helpful for this purpose.

  • Optimize Purification: Your purification method may need to be optimized to effectively separate the desired thiophene from the byproducts. This could involve trying different solvent systems for column chromatography or exploring alternative purification techniques like recrystallization or distillation.

Below is a general workflow to guide your troubleshooting process:

G start Low Yield & Multiple Spots on TLC reagent_purity Check Starting Material Purity start->reagent_purity reaction_conditions Evaluate Reaction Conditions (Temperature, Time, Stoichiometry) reagent_purity->reaction_conditions Purity Confirmed byproduct_analysis Analyze Byproducts (GC-MS, LC-MS) reaction_conditions->byproduct_analysis Conditions Optimized purification Optimize Purification byproduct_analysis->purification Byproducts Identified success Improved Yield & Purity purification->success

A general troubleshooting workflow for low yield and byproduct formation in thiophene synthesis.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a widely used method for preparing thiophenes from 1,4-dicarbonyl compounds. A common issue is the formation of furan byproducts.

FAQs:

Question: I am observing a significant amount of furan byproduct in my Paal-Knorr thiophene synthesis. How can I minimize its formation?

Answer: Furan formation is a competing reaction pathway in the Paal-Knorr synthesis, as the sulfurizing agents used can also act as dehydrating agents. To favor thiophene formation, consider the following strategies:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often a milder and more selective sulfurizing agent compared to phosphorus pentasulfide (P₄S₁₀), leading to a higher yield of the thiophene product.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the dehydration pathway that leads to furan formation.

  • Microwave Irradiation: Microwave-assisted synthesis can often provide higher yields of thiophenes in shorter reaction times, potentially reducing the formation of thermal decomposition byproducts.

Data Presentation: Comparison of Thiophene vs. Furan Formation

1,4-Dicarbonyl SubstrateSulfurizing AgentReaction ConditionsThiophene Yield (%)Furan Byproduct (%)Reference
2,5-HexanedioneP₄S₁₀Conventional HeatingVariableSignificant
2,5-HexanedioneLawesson's ReagentConventional HeatingHigher than P₄S₁₀Lower than P₄S₁₀
Various 1,4-diketonesLawesson's ReagentMicrowave, 150°C, 10-20 minGood to ExcellentNot reported as major[1]

Experimental Protocols:

Protocol 1: Conventional Heating Method [1]

  • Materials:

    • Substituted 1,4-diketone (5 mmol)

    • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

    • Toluene (50 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone in toluene.

    • Carefully add the phosphorus pentasulfide in portions.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding it to a stirred solution of saturated sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis [1]

  • Materials:

    • Substituted 1,4-diketone (0.5 mmol)

    • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

    • Toluene (5 mL)

    • 10 mL microwave reactor vial with a magnetic stir bar

  • Procedure:

    • Combine the 1,4-diketone and Lawesson's Reagent in the microwave reactor vial.

    • Add toluene and the magnetic stir bar.

    • Securely cap the vessel and place it in the microwave synthesizer.

    • Irradiate the mixture at 150°C for 10-20 minutes.

    • Monitor the reaction progress by TLC.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Safety Note: The Paal-Knorr thiophene synthesis generates toxic hydrogen sulfide (H₂S) gas. All manipulations must be performed in a well-ventilated fume hood.[1]

Paal-Knorr Reaction Pathway and Furan Byproduct Formation

G start 1,4-Dicarbonyl Compound sulfurization Sulfurization (e.g., Lawesson's Reagent) start->sulfurization Desired Pathway dehydration Dehydration (Acidic Conditions) start->dehydration Competing Pathway thiophene Thiophene sulfurization->thiophene furan Furan Byproduct dehydration->furan

The Paal-Knorr synthesis of thiophenes and the competing furan formation pathway.

Gewald Aminothiophene Synthesis

The Gewald synthesis is a multi-component reaction for the synthesis of 2-aminothiophenes. A potential side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.

FAQs:

Question: I am observing a significant amount of a high molecular weight byproduct in my Gewald synthesis, which I suspect is a dimer. How can I prevent this?

Answer: Dimerization of the Knoevenagel-Cope condensation product can indeed be a significant side reaction in the Gewald synthesis.[2] To minimize dimer formation, you can try the following:

  • Control the rate of addition: Slowly adding the base or one of the reactants can help to keep the concentration of the reactive intermediate low, thus disfavoring dimerization.

  • Optimize the base: The choice of base can influence the rate of the desired cyclization versus the dimerization. Screening different bases (e.g., morpholine, piperidine, triethylamine) may be beneficial.

  • Two-step procedure: In some cases, a two-step procedure where the α,β-unsaturated nitrile is first isolated and then reacted with sulfur and base can give cleaner results.[3]

Data Presentation: Yields of 2-Aminothiophenes with Different Catalysts

KetoneActivated NitrileCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
CyclohexanoneMalononitrileL-Proline (10)DMF6084[4]
CyclopentanoneMalononitrileL-Proline (10)DMF6075[4]
AcetoneEthyl CyanoacetateL-Proline (10)DMF6068[4]
CyclohexanoneMalononitrilePiperidinium borate (20)Ethanol/Water10096

Experimental Protocol: General One-Pot Gewald Synthesis [3]

  • Materials:

    • Carbonyl compound (ketone or aldehyde) (10 mmol)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (10 mmol)

    • Elemental sulfur (12 mmol, 0.38 g)

    • Base (e.g., morpholine or triethylamine, 10-20 mol%)

    • Solvent (e.g., ethanol or methanol, 20-30 mL)

  • Procedure:

    • To a round-bottom flask with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.

    • Add the solvent and the base.

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Gewald Reaction Pathway and Dimerization Side Reaction

G start Ketone + Activated Nitrile knoevenagel Knoevenagel-Cope Condensation start->knoevenagel intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate sulfur_addition Sulfur Addition & Cyclization intermediate->sulfur_addition Desired Pathway dimerization Dimerization intermediate->dimerization Side Reaction thiophene 2-Aminothiophene sulfur_addition->thiophene dimer Dimer Byproduct dimerization->dimer

The Gewald synthesis pathway and the potential for dimerization of the intermediate.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.

FAQs:

Question: What are the key considerations and potential side reactions in the Fiesselmann thiophene synthesis?

Answer: The Fiesselmann synthesis is a powerful tool for the preparation of highly functionalized thiophenes. Key considerations include:

  • Base Selection: The reaction is base-catalyzed, and the choice of base can be critical. Common bases include sodium ethoxide or potassium carbonate.

  • Reaction Mechanism: The reaction proceeds through a series of conjugate additions and a final Dieckmann condensation.[5] Understanding the mechanism can help in troubleshooting.

  • Potential Side Reactions:

    • Thioacetal formation: In the absence of an alcohol, the formation of a thioacetal can be a competing reaction.[6]

    • Incomplete cyclization: If the Dieckmann condensation does not proceed to completion, you may isolate acyclic intermediates.

Experimental Protocol: Fiesselmann Thiophene Synthesis

  • Materials:

    • α,β-acetylenic ester (10 mmol)

    • Methyl thioglycolate (10 mmol)

    • Sodium methoxide (10 mmol)

    • Methanol (50 mL)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester in methanol.

    • Add the methyl thioglycolate to the solution.

    • Cool the mixture in an ice bath and slowly add the sodium methoxide.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

    • Neutralize the reaction with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Recrystallization Methods for Purifying Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted thiophenes via recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of substituted thiophenes.

Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.
You have formed a supersaturated solution.In addition to scratching or seeding, sometimes cooling the mixture in a lower temperature bath (e.g., salt-ice or Dry Ice/acetone) can initiate crystallization, depending on the solvent's freezing point.
Low Recovery of Purified Compound Too much solvent was used during the initial dissolution.Use the minimum amount of hot solvent necessary to completely dissolve the compound.
The crystals are significantly soluble in the cold washing solvent.Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. Using a slight excess of solvent and then evaporating it after filtration can also help.
Compound Precipitates as an Oil ("Oiling Out") The melting point of the compound is lower than the boiling point of the solvent.Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool more slowly. This can be achieved by leaving the hot solution on a cooling hot plate instead of a cold surface.
The compound is significantly impure.High impurity levels can lower the melting point of the mixture. It may be necessary to first purify the compound by another method, such as column chromatography.
The solution is cooling too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
In a mixed-solvent system, the anti-solvent was added too quickly.Add the anti-solvent dropwise to the hot, dissolved sample until the first sign of persistent cloudiness appears, then add a drop or two of the "good" solvent to redissolve it before cooling.
Colored Impurities Remain in Crystals The colored impurities have similar solubility to the target compound.Add a small amount of activated charcoal (Norit) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to lower yields.
The compound itself is naturally colored.If the pure compound is colored, recrystallization will not remove the color. Characterization data (NMR, MS) should be used to confirm purity.
Difficulty Purifying Low-Melting Thiophenes (e.g., 2-Acetylthiophene) The compound remains an oil or melts at room temperature.Low-temperature recrystallization can be an effective final purification step. This involves dissolving the compound in a suitable solvent at room temperature and then cooling to a very low temperature (e.g., in a Dry Ice/acetone bath) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a suitable recrystallization solvent for a novel substituted thiophene?

A1: The first step is to perform small-scale solubility tests in a variety of solvents with different polarities. An ideal single solvent will dissolve the thiophene derivative when hot but be a poor solvent at room temperature. For known compounds, the "like dissolves like" principle is a good starting point; a solvent with similar structural features to the compound may be a good choice.

Q2: My substituted thiophene is an oil at room temperature. Can I still use recrystallization?

A2: Yes, recrystallization can be adapted for oily compounds. This typically requires a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this mixture can induce crystallization.

Q3: How can I separate regioisomers of a substituted thiophene that have very similar polarities?

A3: While column chromatography is often the primary method for separating regioisomers, careful recrystallization can sometimes be effective if there are subtle differences in their crystal packing energies or solubilities. This often requires systematic screening of various solvent systems and allowing for very slow crystal growth.

Q4: My thiophene derivative seems to be degrading during purification. What can I do?

A4: Some thiophene derivatives can be sensitive to acidic conditions or heat. If you suspect degradation on a silica gel column (which is acidic), you can deactivate the silica with a base like triethylamine (1-2% in the eluent). For recrystallization, avoid prolonged heating. If the compound is heat-sensitive, choose a lower-boiling solvent or explore non-thermal purification methods.

Q5: What are some common solvent systems used for recrystallizing substituted thiophenes?

A5: The choice is highly dependent on the specific substituents. However, common systems include single solvents like ethanol, or mixed-solvent systems such as n-hexane/ethyl acetate, n-hexane/acetone, or toluene/ethanol. For polar compounds, water can sometimes be a good anti-solvent. For nonpolar compounds, mixtures like benzene-cyclohexane have been used.

Quantitative Data on Recrystallization

The following tables provide examples of recrystallization parameters for specific substituted thiophenes. Note that yields are highly dependent on the initial purity of the crude material and the precise execution of the procedure.

Table 1: Single-Solvent Recrystallization Examples

CompoundSolventPurity (Expected)Notes
2-Thiophenecarboxylic AcidWater>90%The crude product (14.3g) was recrystallized from 100mL of water.
5-Aryl-2-acetylthiophenesEthanolHighCrude solid was washed with water and then recrystallized from ethanol.
3,4,5-Trichloro-2-thiophenecarbonyl ChlorideHeptane>99%The product can be purified by recrystallization from warm heptane.
2-Acetylthiophene->99%Recrystallization at low temperatures can be an effective final polishing step.

Table 2: Mixed-Solvent Recrystallization Examples

CompoundSolvent SystemPurposeNotes
Thieno[3,2-b]thiophene DerivativesToluene/Ethanol (1:1, v/v)Primary PurificationCompounds were obtained in analytically pure form after a single recrystallization.
Thienothiophene DerivativesDMF/EthanolPrimary PurificationThe solid product was recrystallized to afford the pure compound.
Thienothiophene DerivativesDMF/WaterPrimary PurificationThe crude product was recrystallized to give a pure product.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol describes a general procedure for purifying a solid substituted thiophene using a single solvent.

Materials:

  • Crude substituted thiophene solid

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-warm a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass. For more thorough drying, a vacuum oven can be used.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This protocol is suitable for compounds where no single solvent is ideal, including oils.

Materials:

  • Crude substituted thiophene

  • "Good" solvent (dissolves the compound at all temperatures)

  • "Poor" or "anti-solvent" (compound is insoluble)

  • Standard recrystallization glassware (as above)

Methodology:

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution just becomes cloudy (turbid). The cloudiness indicates the point of saturation.

  • Clarification: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash (with a cold mixture of the two solvents in the same ratio), and dry the crystals as described in Protocol 1.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Substituted Thiophene Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Clear Solution Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Troubleshooting_Recrystallization Start Recrystallization Attempted Q1 Did crystals form? Start->Q1 NoCrystals No Crystals Q1->NoCrystals No CrystalsFormed Crystals Formed Q1->CrystalsFormed Yes Troubleshoot_NoCrystals 1. Evaporate excess solvent. 2. Scratch inner surface of flask. 3. Add a seed crystal. NoCrystals->Troubleshoot_NoCrystals Q2 Is the yield low? CrystalsFormed->Q2 LowYield Low Yield Q2->LowYield Yes GoodYield Acceptable Yield Q2->GoodYield No Troubleshoot_LowYield 1. Used too much solvent initially. 2. Wash solvent was not cold enough. 3. Premature crystallization occurred. LowYield->Troubleshoot_LowYield Q3 Is the product an oil? GoodYield->Q3 OilingOut Product is an Oil Q3->OilingOut Yes SolidProduct Solid Product Q3->SolidProduct No Troubleshoot_OilingOut 1. Reheat and add more solvent. 2. Cool solution much more slowly. 3. Change solvent system. OilingOut->Troubleshoot_OilingOut End Pure Product Obtained SolidProduct->End

Technical Support Center: Scaling Up the Synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to not only successfully synthesize this valuable heterocyclic building block but also to address the common challenges encountered during scale-up. The synthesis, a variation of the venerable Gewald aminothiophene reaction, is a powerful multicomponent approach, but its successful execution, particularly on a larger scale, requires a nuanced understanding of the reaction mechanism and critical process parameters.[1][2]

This document moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field. Our goal is to provide you with the causal reasoning behind our recommendations, empowering you to make informed decisions in your own laboratory or pilot plant setting.

Core Reaction Overview & Mechanism

Question: What is the fundamental reaction pathway for synthesizing Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

The synthesis is a classic Gewald three-component reaction.[1][3] It involves the condensation of a β-ketoester (methyl acetoacetate), an active methylene compound (methyl cyanoacetate), and elemental sulfur, catalyzed by a base.

The reaction proceeds through three key stages:

  • Knoevenagel Condensation: The base catalyzes the condensation between the β-ketoester (methyl acetoacetate) and the active methylene nitrile (methyl cyanoacetate) to form a stable α,β-unsaturated intermediate.[4][5]

  • Michael Addition of Sulfur: A sulfur nucleophile, formed from elemental sulfur and the base, adds to the β-position of the unsaturated intermediate. The exact mechanism of sulfur addition is complex and may involve polysulfide intermediates.[4][6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization via attack on the nitrile group, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[1]

Below is a diagram illustrating the generally accepted mechanism.

G cluster_reactants Starting Materials cluster_steps Reaction Pathway MAA Methyl Acetoacetate Knoevenagel Knoevenagel Condensation MAA->Knoevenagel Step 1 MCA Methyl Cyanoacetate MCA->Knoevenagel Step 1 S8 Sulfur (S8) SulfurAddition Michael Addition of Sulfur S8->SulfurAddition Step 2 Base Base (e.g., Morpholine) Base->Knoevenagel Step 1 Base->SulfurAddition Step 2 Intermediate1 α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate1 Intermediate1->SulfurAddition Step 2 Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Step 3 Product Dimethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate Cyclization->Product

Caption: The Gewald reaction mechanism for the target synthesis.

Experimental Protocol and Scale-Up Considerations

Question: Can you provide a reliable, step-by-step protocol for this synthesis and highlight key considerations for scaling up?

Certainly. The following protocol is a robust starting point for laboratory-scale synthesis. Scale-up notes are integrated to help you anticipate challenges.

Reagent & Condition Summary
Reagent/ParameterMolar Eq.MWAmount (for 10g scale)Density (g/mL)Notes
Methyl Acetoacetate1.0116.1210.0 g (86.1 mmol)1.076Ensure purity; moisture-sensitive.
Methyl Cyanoacetate1.099.098.53 g (86.1 mmol)1.123Toxic; handle in a fume hood.
Elemental Sulfur1.132.063.03 g (94.7 mmol)~2.07Use finely powdered sulfur for better reactivity.
Morpholine (Base)1.587.1211.25 g (129.2 mmol)1.007Acts as both base and sulfur-activating agent.
Methanol (Solvent)--100 mL0.792A polar solvent that aids sulfur solubility.
Temperature --45-50 °C-Gentle heating improves reaction rate.
Time --4-12 hours-Monitor by TLC.
Step-by-Step Protocol
  • Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add methanol (100 mL).

    • Scale-Up Note: Ensure the vessel has adequate cooling capacity (e.g., a cooling jacket). Mechanical stirring is non-negotiable for scale-up to ensure proper mixing of the heterogeneous sulfur slurry.

  • Reagent Charging: Add methyl acetoacetate (10.0 g), methyl cyanoacetate (8.53 g), and powdered elemental sulfur (3.03 g) to the methanol with stirring.

  • Initiation: Begin gentle heating to 45 °C. Once the temperature is stable, slowly add morpholine (11.25 g) dropwise over 30 minutes.

    • Scale-Up Note: The initial Knoevenagel condensation is exothermic. The rate of base addition is a critical control point. On a larger scale, this addition may need to be extended significantly to manage the heat output and maintain the target temperature. A runaway reaction can lead to side products and safety hazards.

  • Reaction: Maintain the reaction mixture at 45-50 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete when the starting materials are consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1-2 hours.

    • The product should precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold methanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.

    • Dry the product under vacuum at 40 °C to a constant weight.

  • Purification: The crude product is often of high purity. If required, recrystallization from ethanol or isopropanol can be performed.[7]

G start Start prep Prepare Vessel (3-neck RBF, stirrer, condenser) start->prep charge Charge Methanol, Methyl Acetoacetate, Methyl Cyanoacetate, Sulfur prep->charge heat Heat to 45°C charge->heat add_base Slowly Add Morpholine (Control Exotherm!) heat->add_base react Maintain at 45-50°C Monitor by TLC add_base->react cool Cool to 0-5°C (Precipitation) react->cool filter Vacuum Filter Product cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry purify Recrystallize (if needed) dry->purify end Final Product purify->end

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and scale-up.

Question: My reaction yield is very low or I've isolated no product. What went wrong?

This is the most frequent issue and can stem from several factors. Use the following logic to diagnose the problem.

G start Low / No Yield check_tlc Analyze reaction mixture by TLC. Are starting materials present? start->check_tlc sm_present YES check_tlc->sm_present Yes sm_absent NO check_tlc->sm_absent No cause1 Possible Cause: Inefficient Knoevenagel Condensation or Slow Sulfur Reaction sm_present->cause1 sol1 Solution: 1. Check base quality/amount. 2. Increase reaction time. 3. Ensure temperature is 45-50°C. 4. Use finer sulfur powder. cause1->sol1 cause2 Possible Cause: Decomposition or Side Reactions sm_absent->cause2 sol2 Solution: 1. Check for hotspots / poor temp control. 2. Ensure slow, controlled addition of base. 3. Verify purity of starting materials. cause2->sol2

Caption: Troubleshooting logic for low product yield.
  • Inefficient Knoevenagel Condensation: This initial step is critical. The base is the key. Morpholine and piperidine are excellent choices as they are effective catalysts.[8] If using a tertiary amine like triethylamine, the reaction may be slower. Ensure your base is not old or degraded.

  • Poor Sulfur Reactivity: Elemental sulfur must dissolve and react. Using a fine powder increases surface area. Polar solvents like methanol, ethanol, or DMF are necessary.[8] Gentle heating (40-60 °C) is usually required to facilitate this step.[8][9]

  • Incorrect Stoichiometry: Precisely measure all reagents. An excess of one component can lead to side reactions.[8]

Question: The reaction produces a dark, tarry mixture that is difficult to purify. How can I prevent this?

This typically points to side reactions or polymerization, often caused by excessive heat.

  • Cause - Temperature Control: The most likely culprit is poor temperature control, especially during the addition of the base.[8] A localized temperature spike (hotspot) can cause starting materials or intermediates to polymerize.

  • Solution:

    • Controlled Addition: As mentioned, add the base slowly and sub-surface if possible on a larger scale.

    • Efficient Cooling: Ensure your cooling system can handle the exotherm. For a 1L scale or larger, a simple ice bath is insufficient; a circulating chiller is recommended.

    • Solvent Volume: Do not run the reaction too concentrated. Adequate solvent helps dissipate heat.

Question: What is the optimal choice of base and solvent?

  • Base: Secondary amines like morpholine or piperidine are highly effective because they can act as both a base for the Knoevenagel condensation and as a nucleophile to help activate the elemental S₈ ring.[8][9] Tertiary amines like triethylamine work but can be less efficient.[8] Recently, catalytic amounts of novel catalysts like piperidinium borate or sodium aluminate have been shown to be effective, which can simplify workup.[9][10]

  • Solvent: Polar protic solvents like methanol and ethanol are the most common and effective choices. They strike a good balance between dissolving the organic starting materials and aiding the reactivity of the sulfur. DMF is also an option but can make workup more difficult.[11]

Question: My product is contaminated with a byproduct that is difficult to remove. What could it be?

  • Unreacted Knoevenagel Intermediate: If the sulfur addition or cyclization is slow, you may isolate the α,β-unsaturated nitrile intermediate. This can be addressed by increasing reaction time or ensuring sufficient sulfur is present and reactive.[8]

  • Dimerization Products: Intermediates can sometimes self-condense. This is often mitigated by controlling the concentration and temperature.[8]

  • Troubleshooting: A thorough wash of the crude precipitated product with cold solvent is crucial. If impurities persist, column chromatography may be necessary, though recrystallization is preferred for scale-up.

Safety & Handling

  • Reagents: Methyl cyanoacetate is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction: The reaction evolves small amounts of hydrogen sulfide (H₂S), which is toxic and has a strong, unpleasant odor. Ensure adequate ventilation.

  • Exotherm: Be prepared for a mild to moderate exotherm upon base addition. Never add the base all at once, especially when scaling up.

This guide is intended to provide a strong foundation for your work on this synthesis. By understanding the underlying principles and potential pitfalls, you can troubleshoot effectively and achieve a robust, scalable process.

References

  • Jadhav, S. D., & Sekar, N. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Polycyclic Aromatic Compounds. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Vinogradova, O. V., et al. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 85(15), 9734–9743. [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7405. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(4), 643-647. [Link]

  • Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 446-453. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. PubChem Compound Database. [Link]

  • Khosravi, I., & Shakeri, R. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis, 12(1), 18-28. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: A Journal of Pharmaceutical Science, 4(3). [Link]

  • ResearchGate. (2022). Green methodologies for the synthesis of 2-aminothiophene. Request PDF. [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • ResearchGate. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. ResearchGate. [Link]

  • Le Gall, E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24653–24673. [Link]

  • ResearchGate. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. [Link]

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • ACS Publications. (2020). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Functionalization of the Amino Group on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the functionalization of the amino group on the thiophene ring.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in functionalizing the amino group on a thiophene ring?

A1: The primary challenges in functionalizing the amino group on a thiophene ring include:

  • Low Nucleophilicity: The electron-donating nature of the amino group can be diminished by the electron-rich thiophene ring, making it less reactive towards electrophiles.

  • Competing Ring Functionalization: The thiophene ring itself is susceptible to electrophilic attack, leading to a mixture of N-functionalized and C-functionalized products.

  • Steric Hindrance: Substituents on the thiophene ring, particularly adjacent to the amino group, can sterically hinder the approach of reagents.[1]

  • Over-reaction: In reactions like N-alkylation, it can be difficult to control the reaction to obtain the mono-alkylated product, often leading to di-alkylation.

  • Harsh Reaction Conditions: Many functionalization reactions require harsh conditions, such as high temperatures or strong bases, which can be incompatible with sensitive functional groups on the thiophene ring or the reactant.

Q2: When should I use a protecting group for the amino group on the thiophene ring?

A2: Protecting the amino group is a crucial strategy to overcome many of the challenges in aminothiophene functionalization. You should consider using a protecting group when:

  • You want to perform a reaction on the thiophene ring itself without affecting the amino group.

  • You are facing issues with chemoselectivity, such as competing N- vs. C-functionalization.

  • The planned reaction conditions are too harsh for a free amino group.

  • You need to prevent over-alkylation or other side reactions at the nitrogen atom.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyl (Bn). The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific functionalization reactions of the amino group on the thiophene ring.

N-Alkylation

Problem: Low or no yield of the N-alkylated aminothiophene.

Possible Cause Suggested Solution
Low nucleophilicity of the aminothiophene. Increase the reaction temperature. Use a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.
Insufficient reactivity of the alkylating agent. Switch to a more reactive alkylating agent. The general order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. Consider using alkyl triflates for particularly unreactive systems.
Inappropriate base. Use a stronger, non-nucleophilic base to deprotonate the amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
Steric hindrance. If the thiophene ring or the alkylating agent is sterically bulky, prolonged reaction times and higher temperatures may be necessary.[2]

Problem: Over-alkylation leading to a mixture of mono- and di-alkylated products.

Possible Cause Suggested Solution
The mono-alkylated product is more nucleophilic than the starting aminothiophene. Use a large excess of the aminothiophene relative to the alkylating agent to statistically favor mono-alkylation. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
Reaction conditions are too harsh. Lower the reaction temperature to reduce the rate of the second alkylation.
Uncontrolled reaction. Consider a two-step approach: protect the amino group, perform mono-alkylation, and then deprotect.
Buchwald-Hartwig Amination

Problem: Low yield or no reaction in the Buchwald-Hartwig amination of a halo-thiophene with an amine.

Possible Cause Suggested Solution
Inactive catalyst. Ensure the palladium catalyst and phosphine ligand are of high quality and handled under an inert atmosphere. Pre-catalysts can sometimes give more reliable results than generating the active catalyst in situ.[3]
Inappropriate ligand. The choice of phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich ligands like XPhos or SPhos often work well. For primary amines, bidentate ligands like BINAP or DPPF might be more effective.[4][5]
Unsuitable base. The strength and nature of the base are crucial. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[6]
Poor solvent choice. Anhydrous, deoxygenated solvents are essential. Toluene and dioxane are commonly used.
Substrate reactivity. Aryl chlorides are generally less reactive than bromides and iodides. For aryl chlorides, more specialized catalyst systems may be required.[3]

Problem: Formation of side products, such as hydrodehalogenation of the halo-thiophene.

Possible Cause Suggested Solution
β-hydride elimination from the palladium-amido intermediate. This is more common with primary amines. Using a bulkier phosphine ligand can disfavor this pathway.
Decomposition of the catalyst or reagents. Ensure all reagents are pure and the reaction is performed under strictly inert conditions.
N-Acylation

Problem: Low yield of the N-acylated aminothiophene.

Possible Cause Suggested Solution
Low nucleophilicity of the aminothiophene. Use a more reactive acylating agent, such as an acyl chloride or anhydride. The addition of a base like pyridine or triethylamine can activate the amine.
Steric hindrance. For sterically hindered aminothiophenes, using a less bulky acylating agent or more forcing reaction conditions may be necessary.

Problem: Competing C-acylation on the thiophene ring.

Possible Cause Suggested Solution
The thiophene ring is activated towards electrophilic substitution. The 2- and 5-positions of the thiophene ring are particularly susceptible to electrophilic attack.[7]
Reaction conditions favor C-acylation. Friedel-Crafts conditions (Lewis acid catalyst) will strongly favor C-acylation. To promote N-acylation, use basic or neutral conditions.
Unprotected amino group. The amino group can direct electrophiles to the ortho and para positions of the ring.
Solution: Protect the amino group (e.g., as a Boc-carbamate) before attempting acylation on the ring. For selective N-acylation, avoid Lewis acid catalysts and use conditions that enhance the nucleophilicity of the nitrogen atom.

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Aminothiophene

This protocol describes a general procedure for the protection of the amino group of 2-aminothiophene using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 2-Aminothiophene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminothiophene (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-aminothiophene.

  • Purify the crude product by column chromatography on silica gel if necessary.[8][9]

Protocol 2: Buchwald-Hartwig Amination of 3-Bromothiophene with Aniline

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 3-bromothiophene with aniline.

Materials:

  • 3-Bromothiophene

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, deoxygenated toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 eq) to an oven-dried Schlenk tube or reaction vial.

  • Add 3-bromothiophene (1.0 eq) and aniline (1.2 eq).

  • Add the anhydrous, deoxygenated solvent.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 3: N-Acylation of 2-Aminothiophene with Acetyl Chloride

This protocol describes the N-acylation of 2-aminothiophene using acetyl chloride in the presence of a base.

Materials:

  • 2-Aminothiophene

  • Acetyl chloride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-aminothiophene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.5 eq) as a base and acid scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts and Ligands for the Buchwald-Hartwig Amination of Aryl Halides with Amines.

Catalyst/Ligand SystemSubstrate Scope (Aryl Halide)Substrate Scope (Amine)Typical Reaction ConditionsAdvantagesLimitations
First Generation (e.g., Pd(dba)₂ / P(o-tolyl)₃) Bromides, IodidesSecondary aminesToluene, NaOtBu, 80-100 °CGood for secondary amines.Poor for primary amines and aryl chlorides.
Second Generation (e.g., Pd(OAc)₂ / BINAP or DPPF) Bromides, Iodides, TriflatesPrimary and secondary aminesToluene or Dioxane, NaOtBu or Cs₂CO₃, 80-110 °CBroader amine scope, including primary amines.[4]Can be slow for less reactive substrates.
Third Generation (e.g., Pd(OAc)₂ / XPhos, SPhos) Chlorides, Bromides, Iodides, TriflatesWide range of primary and secondary amines, anilinesToluene or Dioxane, NaOtBu or K₃PO₄, RT to 110 °CHigh activity for aryl chlorides and sterically hindered substrates.Ligands can be expensive.
Fourth Generation (e.g., Pd pre-catalysts with Josiphos ligands) Chlorides, Bromides, IodidesA very broad range of amines, including ammonia surrogatesVarious solvents and bases, often milder conditionsVery high activity and broad scope.[5]Catalyst cost and availability.

Visualizations

Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

G start Low or No Product Yield check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Evaluate Reaction Conditions (Inert atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Change Ligand/Palladium Source) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Strength and Solubility) check_conditions->optimize_base Conditions OK optimize_catalyst->optimize_base optimize_solvent Optimize Solvent optimize_base->optimize_solvent success Successful Reaction optimize_solvent->success

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Decision Tree for Using a Protecting Group

G start Planning Functionalization of Aminothiophene q1 Is the reaction targeting the thiophene ring? start->q1 q2 Are there issues with chemoselectivity (N- vs C-functionalization)? q1->q2 No use_pg Use a Protecting Group (e.g., Boc, Bn) q1->use_pg Yes q3 Are harsh reaction conditions required? q2->q3 No q2->use_pg Yes q3->use_pg Yes no_pg Proceed without a Protecting Group q3->no_pg No

Caption: A decision-making guide for employing a protecting group strategy.

References

Stability and storage conditions for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

This technical support guide provides essential information on the stability and storage of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate?

For optimal stability, the compound should be stored at temperatures between 2°C and 8°C.[1] Some suppliers recommend storage at -20°C for maximum product recovery.[2] It is crucial to store the compound in a dry, well-ventilated place and to keep the container tightly closed.[1][3][4][5] For long-term stability, handling and storing under an inert gas is also recommended.[1]

Q2: What is the appearance and physical state of this compound?

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is typically an off-white solid.[6]

Q3: What are the primary hazards associated with this compound?

This compound is known to cause skin and eye irritation.[4][7] It may also cause respiratory irritation.[7] It is important to handle the substance in a well-ventilated area, preferably under a hood, and to wear appropriate personal protective equipment (PPE), including gloves and eye protection.[3][6]

Q4: Is this compound flammable?

While some safety data sheets classify it as a combustible solid, others indicate it is a flammable liquid and vapor.[1][3] It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces.[3]

Troubleshooting Guide

This guide addresses common problems that may arise during the handling and use of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in experimental settings.

Problem Potential Cause Recommended Action
Compound Discoloration (e.g., yellowing or darkening) Oxidation or degradation due to exposure to air, light, or moisture.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure the container is tightly sealed.
Inconsistent Experimental Results or Low Reactivity Degradation of the compound leading to lower purity. Improper storage conditions.Use a fresh vial of the compound. If using an older stock, consider re-purification or analytical validation (e.g., NMR, LC-MS) to check for purity before use. Always adhere to recommended storage conditions.
Poor Solubility in a Non-polar Solvent Potential formation of polar degradation products or presence of impurities.Purify the compound by recrystallization. Ensure the solvent is anhydrous, as moisture can affect both the compound and the experimental outcome.
Skin or Respiratory Irritation During Handling Improper handling and exposure.Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. In case of contact, wash the affected area thoroughly with soap and water.[1][6] If inhaled, move to fresh air.[1]
Summary of Storage Recommendations
Parameter Condition Source
Temperature 2-8°C or -20°C[1][2]
Atmosphere Dry, well-ventilated, under inert gas[1][3]
Container Tightly closed[1][3][4][5]
Light Protect from light (recommended)General good practice for organic compounds

Experimental Protocols

Protocol: Assessment of Compound Stability

This protocol outlines a general method for researchers to assess the stability of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate under various conditions.

Objective: To determine the degradation rate of the compound over time at different temperatures and atmospheric conditions.

Materials:

  • Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Vials (amber and clear)

  • Inert gas (argon or nitrogen)

  • Temperature-controlled chambers/ovens

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5 mg of the compound into several amber and clear vials.

    • For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

  • Storage Conditions:

    • Divide the vials into different storage groups:

      • -20°C (in the dark)

      • 2-8°C (in the dark)

      • Room temperature (in the dark)

      • Room temperature (exposed to ambient light)

      • 40°C (accelerated degradation, in the dark)

  • Time Points:

    • Analyze a sample from each group at designated time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Analysis:

    • At each time point, dissolve the contents of one vial from each storage group in a known volume of a suitable solvent (e.g., acetonitrile).

    • Analyze the solution by HPLC to determine the purity of the compound.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

  • Data Interpretation:

    • Plot the percentage of the intact compound against time for each storage condition.

    • Determine the conditions under which the compound is most stable.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Experimental Issue Observed issue What is the nature of the issue? start->issue discoloration Compound Discoloration issue->discoloration Visual Change low_reactivity Low Reactivity / Inconsistent Results issue->low_reactivity Performance solubility_issue Poor Solubility issue->solubility_issue Physical Property check_storage Check Storage Conditions (Temp, Light, Atmosphere) discoloration->check_storage low_reactivity->check_storage check_purity Verify Compound Purity (e.g., NMR, LC-MS) solubility_issue->check_purity use_fresh Use Fresh Stock of Compound check_storage->use_fresh purify Purify Compound (e.g., Recrystallization) check_purity->purify end End: Issue Resolved purify->end use_fresh->end

References

Technical Support Center: Refinement of Workup Procedures for Aminothiophene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for aminothiophene reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the workup and purification of 2-aminothiophenes, particularly those synthesized via the Gewald reaction.[1][2][3][4][5] As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your own experimental workflows.

Troubleshooting Guide: From Crude Mixture to Pure Product

This section addresses specific, practical problems you might face after your aminothiophene synthesis is complete.

Q1: My reaction mixture is a dark, viscous oil, and I'm not getting any precipitate upon cooling. How should I proceed with the workup?

This is a common scenario, especially when using high-boiling polar solvents like DMF or when the product itself has a low melting point.

Probable Causes:

  • Product is an oil or low-melting solid: Many aminothiophenes are not high-melting crystalline solids.

  • High concentration of impurities: Unreacted starting materials, polymeric byproducts, or residual base can act as "gunk" that prevents your product from crystallizing.[6]

  • Solvent effects: The reaction solvent may be too good at solvating your product, preventing it from crashing out.

Step-by-Step Solution:

  • Solvent Removal (with caution): If your product is expected to be stable, begin by removing the reaction solvent under reduced pressure.[6][7] Be mindful that excessive heat can lead to decomposition. It is often safer to proceed to an extraction.

  • Liquid-Liquid Extraction:

    • Dilute the oily residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with:

      • Water: To remove water-soluble solvents like DMF and inorganic salts.[8]

      • Dilute Acid (e.g., 1M HCl or acetic acid): To neutralize and remove basic catalysts like triethylamine or morpholine.[9] The aminothiophene may be basic enough to be extracted into the aqueous layer, so check both layers by TLC.

      • Saturated Sodium Bicarbonate Solution: To remove any acidic byproducts. Be sure to vent the separatory funnel frequently to release CO2.[10]

      • Brine (Saturated NaCl solution): To break up emulsions and remove residual water before drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain your crude product.

Expert Insight: The choice of extraction solvent is critical. Ethyl acetate is a good starting point, but if your product has significant polarity, dichloromethane may be more effective. Always monitor the progress of your extraction with Thin Layer Chromatography (TLC) to ensure your product is not being lost in the aqueous washes.

Q2: I have a solid precipitate, but after filtration, the yield is very low. Where did my product go?

Low isolated yield can be frustrating. Here are the likely culprits and how to investigate.

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.[6]

  • Product is soluble in the filtrate: Your product may have significant solubility in the reaction solvent, even at cooler temperatures.

  • Side Reactions: Competing reaction pathways may have consumed your starting materials. The Gewald reaction involves a complex equilibrium of polysulfide intermediates.[11][12][13]

Step-by-Step Solution:

  • Analyze the Filtrate: Before discarding the filtrate, concentrate a small aliquot and analyze it by TLC or LC-MS. This will tell you if a significant amount of your desired product remains in solution.

  • Secondary Recovery from Filtrate: If the product is present in the filtrate, you can attempt to recover it by:

    • Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.[6][14]

    • Anti-solvent Precipitation: Add a solvent in which your product is insoluble (an "anti-solvent" like hexanes or water) to the filtrate to induce precipitation.

  • Reaction Optimization: If the issue is an incomplete reaction, consider increasing the reaction time, adjusting the temperature, or using a more effective catalyst.[6] Microwave irradiation has also been shown to improve yields and reduce reaction times.[1]

Q3: My purified aminothiophene looks clean by NMR, but it's a persistent yellow/brown color. What's causing this, and how can I remove it?

Color impurities are common in sulfur-containing heterocycles.

Probable Causes:

  • Polysulfide Impurities: The reaction mechanism involves various polysulfide intermediates, and trace amounts can persist.[11][12]

  • Oxidation/Decomposition: Aminothiophenes can be susceptible to air oxidation, leading to colored byproducts. While generally stable, this can be an issue for some derivatives.[15]

Step-by-Step Solution:

  • Activated Carbon (Charcoal) Treatment:

    • Dissolve the colored product in a suitable hot solvent.

    • Add a small amount of activated carbon (typically 1-2% by weight).

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot filtration through a pad of Celite to remove the carbon.

    • Allow the filtrate to cool and crystallize.

  • Recrystallization: This is often the most effective method for both purification and color removal.[6]

    • Solvent Selection: Ideal solvents will dissolve the aminothiophene when hot but have low solubility when cold.[16] Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[5][6][14]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.[16]

Expert Insight: When performing a hot filtration, use a pre-heated funnel to prevent premature crystallization of your product in the funnel stem.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose purification technique for 2-aminothiophenes?

A: For solid products, recrystallization is typically the most efficient and scalable purification method.[6] It excels at removing both soluble and insoluble impurities. For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexanes.[6][14]

Q: My aminothiophene has a nitrile group. Are there any specific workup conditions I should avoid?

A: Yes, you should be cautious with strongly acidic or basic conditions, especially with prolonged heating, as this can lead to hydrolysis of the nitrile group to a carboxylic acid or amide.[17][18] During an acidic or basic wash, use moderate concentrations and minimize contact time.

Q: I'm seeing a byproduct that I suspect is the Knoevenagel-Cope intermediate. Why didn't the reaction go to completion, and how can I fix it?

A: The formation of the 2-aminothiophene ring is the final, thermodynamically driven step in the Gewald reaction.[11][12] If you are isolating the α,β-unsaturated nitrile intermediate, it suggests that the sulfur addition and cyclization steps are slow or incomplete.[6] To address this, ensure you are using a sufficient excess of elemental sulfur and that the reaction conditions (e.g., temperature, base) are adequate to facilitate the cyclization.

Q: Can I use an acid/base extraction to purify my aminothiophene?

A: This can be an effective technique, but it depends on the specific pKa of your compound. 2-aminothiophenes are generally basic due to the amino group.[15]

  • Principle: You can dissolve your crude mixture in an organic solvent and extract with an aqueous acid (e.g., dilute HCl). The basic aminothiophene will be protonated and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then neutralize the aqueous layer with a base to precipitate your purified product, which can be collected by filtration or extracted back into an organic solvent.

  • Caution: This method is not suitable for aminothiophenes with acid-labile functional groups. Always test this on a small scale first.

Data and Workflow Summaries

Table 1: Recommended Solvents for Recrystallization
Compound CharacteristicsRecommended Solvent(s)Notes
Moderately Polar SolidsEthanol, MethanolGood for a wide range of substituted aminothiophenes.[6][14]
Less Polar SolidsEthyl Acetate / HexanesUsing a co-solvent system allows for fine-tuning of polarity.[5][14]
Polar SolidsAcetonitrile, IsopropanolUse when solubility in ethanol is too high even when cold.
Experimental Protocol: General Workup and Recrystallization
  • Reaction Quenching & Extraction:

    • Once the reaction is complete by TLC, cool the mixture to room temperature.

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (EtOAc).

    • Wash the EtOAc solution with water (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude solid or oil.

  • Recrystallization:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of a suitable solvent (e.g., ethanol).

    • Heat the mixture with stirring until the solid completely dissolves.

    • If the solution is colored, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for 2-3 minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite plug to remove the carbon or any insoluble impurities.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small portion of cold solvent.

    • Dry the crystals under vacuum.

Visualizing the Workflow

Diagram 1: General Workup Decision Tree

This diagram outlines the initial steps to take after the reaction is deemed complete.

Workup_Decision_Tree Reaction_Complete Reaction Complete (by TLC) Cool_Mixture Cool to Room Temperature Reaction_Complete->Cool_Mixture Precipitate_Check Does a solid precipitate form? Cool_Mixture->Precipitate_Check Filtration Collect solid by filtration. Wash with cold solvent. Precipitate_Check->Filtration Yes Extraction_Path Concentrate mixture. Proceed to Liquid-Liquid Extraction. Precipitate_Check->Extraction_Path No Analyze_Filtrate Analyze filtrate for remaining product. Filtration->Analyze_Filtrate Purification Purify solid (Recrystallization or Chromatography) Filtration->Purification Analyze_Filtrate->Extraction_Path Product Detected

Caption: Decision tree for the initial workup of an aminothiophene reaction.

Diagram 2: Purification Workflow

This diagram illustrates the common purification pathways for the crude aminothiophene product.

Purification_Workflow Crude_Product Crude Aminothiophene (Solid or Oil) Product_Type Is the product a solid? Crude_Product->Product_Type Recrystallization Recrystallization Product_Type->Recrystallization Yes Chromatography Silica Gel Column Chromatography Product_Type->Chromatography No / Fails to Crystallize Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Chromatography->Pure_Solid If solidifies after purification Pure_Oil Pure Product (Oil) Chromatography->Pure_Oil

Caption: Purification pathways for crude aminothiophene products.

References

  • Foucourt, A., Hédou, D., & Loaëc, N. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Retrieved from [Link]

  • Kinstler, R. C., & Ebel, R. H. (1957). Isolation process for 2-aminothiophenol. U.S. Patent No. 2,791,612. Washington, DC: U.S. Patent and Trademark Office.
  • Neves, R. P. P., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

  • Synthesis of 2-aminothiophenes via Scheme 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Neves, R. P. P., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stanchev, S., & G, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. Retrieved from [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Huang, Z., & Dömling, A. (2011). The Gewald multicomponent reaction. PubMed - NIH. Retrieved from [Link]

  • Aliyu, A. A., et al. (2018). Synthesis And Application Of Heterocyclic Disperse And Acid Dyes Derived From 2-Aminothiophene And Conventional Amines As The Diazo Components. International Journal of Advanced Research and Publications. Retrieved from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Patel, H. (2014). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. Der Pharma Chemica. Retrieved from [Link]

  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. (n.d.). PubMed Central. Retrieved from [Link]

  • Thumar, N. J., & Patel, M. P. (2012). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. (2023). PubMed Central. Retrieved from [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc. Retrieved from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Retrieved from [Link]

  • Paper Chromatography of Amino Acids Lab Procedure. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Chromatography of amino acids. (n.d.). BioTopics Website. Retrieved from [Link]

  • SEPARATION OF AMINO ACIDS BY PAPER CHROMATOGRAPHY. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Paper chromatography: Separation and identification of amino acids. (2021, September 10). YouTube. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthesized Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a crucial thiophene derivative. Thiophene-based compounds are significant building blocks in the synthesis of various pharmaceuticals.[1][2] This document outlines a detailed HPLC protocol and contrasts its performance with alternative analytical techniques, supported by experimental data and methodologies.

High-Performance Liquid Chromatography (HPLC) Purity Analysis

HPLC is a premier technique for the purity assessment of non-volatile compounds like Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, offering high resolution and sensitivity for the quantification of impurities.[3]

Proposed HPLC Protocol

While a specific standardized method for this exact dimethyl ester is not widely published, a robust protocol can be developed based on methods for structurally similar thiophene derivatives, such as 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester.[4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically effective for this type of compound.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to improve peak shape) is recommended. A starting gradient of 70% water and 30% acetonitrile, progressing to 100% acetonitrile over 20 minutes, can effectively separate impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic and conjugated systems.[3][4]

  • Injection Volume: 10 µL.[3]

  • Run Time: Approximately 30 minutes to ensure elution of any late-running impurities.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[3]

Purity Calculation:

The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate Result Result Calculate->Result

References

Characterization of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific advancement. This guide provides a detailed analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate using mass spectrometry, offering a comparative overview with alternative analytical techniques.

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, with a molecular formula of C9H11NO4S and a molecular weight of 229.26 g/mol , is a substituted thiophene derivative.[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in various experimental settings.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that aids in its structural elucidation.

Predicted Fragmentation Pattern:

The molecular ion peak (M+) is expected at an m/z of 229. Subsequent fragmentation is likely to occur through the loss of the methoxycarbonyl (-COOCH3) and methyl (-CH3) groups.

Key Predicted Fragments:

Fragment Proposed Structure m/z (Predicted) Notes
[M]+Intact Molecule229Molecular Ion
[M - CH3]+Loss of a methyl group from one of the ester functionalities214
[M - OCH3]+Loss of a methoxy group from one of the ester functionalities198
[M - COOCH3]+Loss of a methoxycarbonyl group170A significant fragment is expected from the loss of an ester group.
[M - 2(COOCH3)]+Loss of both methoxycarbonyl groups111
[Thiophene core fragment]Fragmentation of the thiophene ringVariousSmaller fragments resulting from ring cleavage would also be expected.

This predicted fragmentation is informed by the observed fragmentation of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, which shows a molecular ion at m/z 257 and key fragments corresponding to the loss of ethoxycarbonyl and ethyl groups.[2]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural characterization, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and structural information from fragmentation patterns.High sensitivity and specificity.Isomers may not be distinguishable without chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structure elucidation.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.Excellent for purity determination and quantification.Does not provide structural information on its own.
Gas Chromatography (GC) Separation of volatile compounds.High resolution for volatile and thermally stable compounds.The compound may require derivatization to increase volatility.

Experimental Protocols

Mass Spectrometry (Electron Ionization - GC-MS):

  • Sample Preparation: Dissolve a small amount of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Visualization of Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation GC-MS Analysis cluster_data_analysis Data Analysis Sample Analyte Solution GC Gas Chromatography (Separation) Sample->GC Injection EI Electron Ionization (70 eV) GC->EI Elution MS Mass Analyzer (Quadrupole) EI->MS Ion Acceleration Detector Detector MS->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Processing Fragmentation Fragmentation Pattern Analysis Spectrum->Fragmentation Structure Structural Elucidation Fragmentation->Structure

Caption: Workflow for the characterization of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate by GC-MS.

Predicted Fragmentation Pathway

Fragmentation_Pathway M Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (m/z = 229) F1 [M - CH3]+ (m/z = 214) M->F1 -CH3 F2 [M - OCH3]+ (m/z = 198) M->F2 -OCH3 F3 [M - COOCH3]+ (m/z = 170) M->F3 -COOCH3 F4 [M - 2(COOCH3)]+ (m/z = 111) F3->F4 -COOCH3

Caption: Predicted electron ionization fragmentation pathway of the target molecule.

References

A Comparative Analysis of the Biological Activities of Dimethyl and Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, thiophene scaffolds are recognized as privileged structures due to their versatile biological activities.[1][2][3] Among these, 5-amino-3-methylthiophene-2,4-dicarboxylate esters serve as crucial intermediates in the synthesis of novel therapeutic agents. This guide provides a comparative overview of the biological activities of the dimethyl and diethyl esters of this thiophene core, addressing a notable gap in directly comparative research. While extensive data exists for the diethyl derivative as a synthetic precursor, information on the biological profile of the dimethyl analogue is sparse. This document consolidates the available information, discusses the potential influence of the ester modification on bioactivity, and presents standardized protocols for a comprehensive comparative evaluation.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of the two molecules. The primary difference lies in the alkyl ester groups, which can influence solubility, lipophilicity, and metabolic stability—key determinants of pharmacokinetic and pharmacodynamic profiles.

PropertyDimethyl 5-amino-3-methylthiophene-2,4-dicarboxylateDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Molecular Formula C9H11NO4SC11H15NO4S
Molecular Weight 229.26 g/mol 257.31 g/mol
Structure
General Solubility Expected to be more polarExpected to be more lipophilic
Reactivity The amino group at the 5-position is a key site for derivatization.The amino group at the 5-position is highly reactive, enabling facile derivatization.
Biological Activity Profile: A Landscape of Derivatives

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has been instrumental in the synthesis of:

  • Anticancer Agents: Derivatives have been synthesized and investigated for their antiproliferative activities. For instance, it is a precursor for N-phenylthieno[2,3-d]pyrimidin-4-amines, which act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a key target in cancer therapy.[4] Studies on derivatives of the closely related diethyl 2,5-diaminothiophene-3,4-dicarboxylate have shown significant antiproliferative activity against breast cancer cell lines (T47D and MCF-7), with some derivatives exhibiting greater potency than the standard drug Doxorubicin.[5][6]

  • Antimicrobial Agents: Thiophene derivatives are known to possess a broad spectrum of antimicrobial activities.[7][8][9] While specific data on the parent diethyl ester is limited, its derivatives have been explored for their efficacy against various bacterial and fungal strains.

  • Anti-diabetic Agents: The diethyl ester is a reagent in the synthesis of novel pyrazolo-pyrimidinones, which are investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the management of diabetes.

  • Anti-inflammatory Agents: Thiophene-based compounds, in general, are recognized for their anti-inflammatory properties, often targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]

For Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate , there is a conspicuous absence of published data regarding its biological activities or its use as a synthetic intermediate for bioactive molecules.

Structure-Activity Relationship (SAR) Considerations

The difference in the ester group—methyl versus ethyl—can have a subtle but significant impact on the biological activity of the parent molecule and its derivatives. General principles of medicinal chemistry suggest that:

  • Lipophilicity: The ethyl ester is more lipophilic than the methyl ester. This can affect membrane permeability, with potential consequences for cellular uptake and target engagement.

  • Steric Hindrance: The bulkier ethyl groups might influence the binding affinity of the molecule to a biological target compared to the smaller methyl groups.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterases. The rate of hydrolysis can differ between methyl and ethyl esters, impacting the compound's pharmacokinetic profile and duration of action.

These considerations underscore the importance of empirical testing to determine the optimal ester for a desired biological effect.

Experimental Protocols for Comparative Analysis

To address the lack of direct comparative data, the following standardized protocols are proposed for evaluating the antimicrobial and anticancer activities of dimethyl and diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Antimicrobial Activity Screening

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method quantifies the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11]

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) overnight. Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.[11]

  • Compound Preparation: Prepare stock solutions of both the dimethyl and diethyl esters in a suitable solvent like DMSO. Perform serial two-fold dilutions in the microtiter plate with the appropriate broth medium.

  • Incubation: Add the diluted bacterial inoculum to each well. Include positive controls (inoculum with a standard antibiotic) and negative controls (inoculum with solvent). Incubate at 37°C for 18-24 hours.[11]

  • Data Analysis: Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculate with Bacterial Suspension A->D B Compound Stock Solutions (Dimethyl & Diethyl Esters) C Prepare Serial Dilutions in 96-well plate B->C C->D E Incubate (37°C, 18-24h) D->E F Read Results (Visual/OD600) E->F

Workflow for MIC Determination.
Anticancer Activity Screening

1. Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13][14]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the dimethyl and diethyl esters. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[13]

  • MTT Addition and Incubation: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[14]

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement A Seed Cancer Cells in 96-well Plate B Incubate (24h) A->B C Add Compound Dilutions (Dimethyl & Diethyl Esters) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (1-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H

Experimental workflow for the MTT cell viability assay.

Conclusion

While a direct, evidence-based comparison of the biological activities of dimethyl and diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is currently hampered by a lack of data on the dimethyl ester, the well-established role of the diethyl ester as a precursor to potent anticancer and anti-diabetic agents highlights the therapeutic potential of this thiophene scaffold. The subtle structural variation between the two esters warrants a thorough investigation to elucidate their comparative efficacy and potential. The provided experimental protocols offer a robust framework for such a comparative study, which would be a valuable contribution to the field of medicinal chemistry and drug discovery. The findings of such research could guide the strategic selection of the optimal ester for the development of novel, more effective therapeutic agents.

References

Efficacy of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives against breast cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic potential of substituted aminothiophene carboxylates in breast cancer.

This guide provides a comparative analysis of the efficacy of various dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives and structurally related compounds against common breast cancer cell lines. The data presented is compiled from recent studies to aid in the evaluation of these compounds as potential therapeutic agents.

Introduction

Thiophene-based compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, aminothiophene dicarboxylate derivatives have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action is thought to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. This guide focuses on the cytotoxic effects of these derivatives on well-established breast cancer cell lines, providing a comparative overview of their potency.

Quantitative Efficacy Data

The following tables summarize the in vitro cytotoxic activity of various aminothiophene derivatives against different breast cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher efficacy.

Table 1: Efficacy of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) Azomethine Derivatives against T47D and MCF-7 Breast Cancer Cell Lines

A study on a series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) demonstrated significant antiproliferative activity against the T47D and MCF-7 human breast cancer cell lines.[1][2] Several of these compounds exhibited greater potency than the standard chemotherapeutic drug, Doxorubicin.[1][2]

Compound IDSubstitutionIC50 (µM) vs. T47DIC50 (µM) vs. MCF-7
2b 4-Chlorophenyl2.36.1
2k 2,4-Dichlorophenyl7.1-
2l 3,4-Dichlorophenyl8.6-
2c 4-Fluorophenyl12.1-
2e 4-Nitrophenyl13.2-
2i 2-Hydroxyphenyl14.9-
2j 5-Nitro-2-furyl16.0Potent
Doxorubicin Reference Drug15.5-

Note: A lower IC50 value indicates greater potency. Data sourced from Bozorov et al. (2014).[1][2]

Table 2: Efficacy of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate Derivatives against MCF-7 and MDA-MB-231 Breast Cancer Cell Lines

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also been evaluated for their antiproliferative effects. Compound 2 in this series showed a particularly strong effect against the MCF-7 cell line.[3]

Compound IDSubstitution at position 2IC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-231Selective Index (SI) vs. MCF-7
2 Benzyl0.0130.05615.8
3 Phenyl0.0230.2519.3
5 3-(Trifluoromethyl)phenyl-0.26-
Cisplatin Reference Drug--2.36

Note: The Selective Index (SI) is the ratio of the cytotoxic concentration against normal cells to that against cancer cells; a higher SI indicates greater selectivity for cancer cells. Data sourced from a 2022 study on thienopyrimidines.[3]

Table 3: Cytotoxicity of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate against MCF-7 Breast Cancer Cells

Direct evaluation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has shown its potential to reduce the viability of MCF-7 breast cancer cells.

CompoundConcentration (µM)% Cell Viability Reduction
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate10070% (after 48 hours)

Note: This data indicates a potent cytotoxic effect on this breast cancer cell line.[4]

Experimental Protocols

The data presented in this guide were primarily obtained through the following standard experimental methodologies:

Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: Human breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance data.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these aminothiophene derivatives is believed to be mediated through the inhibition of critical signaling pathways that drive tumor growth and survival.

FGFR1 Signaling Pathway Inhibition

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has been implicated as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[4] FGFR1 is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that promote cell proliferation and survival.[4] The inhibition of FGFR1 by these thiophene derivatives can lead to the suppression of these pro-cancerous pathways.[4]

FGFR1_Pathway Thiophene_Derivative Diethyl 5-amino-3-methyl- thiophene-2,4-dicarboxylate FGFR1 FGFR1 Thiophene_Derivative->FGFR1 Inhibits Ras Ras FGFR1->Ras PI3K PI3K FGFR1->PI3K PLCG PLCγ FGFR1->PLCG MAPK MAPK Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Inhibition of FGFR1 and downstream signaling pathways.

General Experimental Workflow

The general workflow for evaluating the anticancer efficacy of these novel compounds is a multi-step process that begins with synthesis and culminates in the assessment of their biological activity.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Treatment Treatment with Thiophene Derivatives Characterization->Treatment Cell_Culture Breast Cancer Cell Line Culture Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis

References

A Senior Application Scientist's Guide to the Synthetic Landscape of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile synthetic intermediate have cemented its status as a "privileged scaffold" in drug discovery, appearing in molecules with activities ranging from antimicrobial and anti-inflammatory to potent kinase inhibitors.[1][2] The efficacy of any research program leveraging this scaffold, however, is fundamentally tied to the efficiency, scalability, and versatility of its synthesis.

This guide provides a comparative analysis of the most prominent synthetic routes to polysubstituted 2-aminothiophenes. We will move beyond simple procedural lists to dissect the underlying mechanisms, explain the rationale behind experimental choices, and offer a clear-eyed view of the advantages and limitations of each method. Our goal is to equip you, the bench scientist and development professional, with the knowledge to select and optimize the ideal synthetic strategy for your specific target molecule.

The Gewald Reaction: The Indisputable Workhorse

First reported by Karl Gewald in 1966, the Gewald reaction is a multicomponent reaction (MCR) that has become the most widely adopted method for synthesizing 2-aminothiophenes.[3][4] Its enduring popularity stems from its operational simplicity, the use of readily available starting materials, and the ability to generate molecular complexity in a single, convergent step.[5][6]

Mechanistic Underpinnings

The reaction proceeds through a cascade of well-understood transformations. A comprehensive understanding of this mechanism is critical for troubleshooting and optimization. The process begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound (an aldehyde or ketone) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[7][8] The resulting electron-deficient alkene is a key intermediate.

Recent computational studies have elucidated the subsequent steps, confirming that this intermediate is then attacked by a sulfur nucleophile, generated from elemental sulfur and the base, in a Michael-type addition.[9][10] This adduct undergoes intramolecular cyclization via attack of the enolate onto a sulfur atom, followed by elimination of a sulfide and a final tautomerization to yield the aromatic 2-aminothiophene product.[6][10]

Gewald_Mechanism Gewald Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization cluster_2 Aromatization Ketone Ketone/Aldehyde Base1 Base Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 + Nitrile Nitrile Active Methylene Nitrile Base1->Intermediate1 cat. Base2 Base Intermediate2 Thiolate Adduct Intermediate1->Intermediate2 + S8, Base Sulfur S8 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Aminothiophene Intermediate3->Product Tautomerization (Aromatization)

Caption: The Gewald reaction proceeds via condensation, sulfur addition, and cyclization.

Experimental Protocols

Protocol 1: Conventional Gewald Synthesis This protocol represents a standard, reliable method for laboratory-scale synthesis.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde (10 mmol, 1.0 equiv), the active methylene nitrile (10 mmol, 1.0 equiv), and ethanol (30 mL).

  • Reagent Addition: Add elemental sulfur (10.5 mmol, 1.05 equiv) to the stirred mixture.

  • Base Catalysis: Slowly add morpholine (10 mmol, 1.0 equiv) to the suspension. Causality Note: The choice of base is critical. Secondary amines like morpholine or piperidine are effective at catalyzing the initial condensation without promoting unwanted side reactions.

  • Reaction: Heat the mixture to 60-70°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove unreacted starting materials and soluble impurities, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.[11][12]

Protocol 2: Microwave-Assisted Gewald Synthesis Microwave irradiation dramatically accelerates the reaction, often leading to cleaner products and higher yields in minutes rather than hours.[13][14][15]

  • Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the ketone (2 mmol, 1.0 equiv), active methylene nitrile (2 mmol, 1.0 equiv), elemental sulfur (2.1 mmol, 1.05 equiv), and pyrrolidine (2 mmol, 1.0 equiv) in 3 mL of DMF.[15] Causality Note: DMF is often used in microwave chemistry due to its high boiling point and excellent dielectric properties, allowing for efficient and uniform heating.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature of 50-120°C for 15-45 minutes.[13][14][15] Optimization of time and temperature is crucial for each specific substrate.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 20 mL of ice-water and stir. Collect the resulting precipitate by vacuum filtration, wash with water and a small amount of cold ethanol, and dry.

Workflow_Comparison Gewald Synthesis Workflows cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_start Mix Reagents in Flask conv_heat Heat (2-12 hours) Reflux Condenser conv_start->conv_heat conv_cool Cool & Precipitate conv_heat->conv_cool conv_filter Filter & Wash conv_cool->conv_filter conv_product Product conv_filter->conv_product mw_start Mix Reagents in MW Vial mw_react Irradiate (15-45 mins) Controlled Temp/Pressure mw_start->mw_react mw_cool Cool & Precipitate in Ice-Water mw_react->mw_cool mw_filter Filter & Wash mw_cool->mw_filter mw_product Product mw_filter->mw_product

Caption: Microwave synthesis significantly shortens reaction times compared to conventional heating.

The Fiesselmann Thiophene Synthesis: A Complementary Approach

While the Gewald reaction is dominant, the Fiesselmann synthesis offers a valuable alternative for accessing different substitution patterns, particularly 3-hydroxy- or 3-aminothiophenes, which are not direct products of the Gewald pathway.[16][17] It typically involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[17][18]

Mechanistic Rationale

The reaction is initiated by the base-catalyzed Michael addition of the thioglycolate to the activated triple bond. A subsequent intramolecular Dieckmann-like condensation, involving the newly formed enolate and the ester group, forms the thiophene ring. Tautomerization then yields the final 3-hydroxythiophene product.[16][17][19] Critically for this guide, if the substrate contains a nitrile group instead of an ester, the reaction can yield 3-aminothiophenes, making it a relevant, though less common, route to aminothiophenes.[16][17]

Fiesselmann_Mechanism Fiesselmann Synthesis Mechanism cluster_0 Michael Addition cluster_1 Cyclization & Tautomerization Alkyne α,β-Acetylenic Ester Base Base Adduct Thioether Adduct Alkyne->Adduct + Thiol Thiol Thioglycolic Acid Ester Base->Adduct cat. Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Condensation Product 3-Hydroxythiophene (or 3-Aminothiophene) Cyclized->Product Tautomerization

Caption: The Fiesselmann synthesis relies on Michael addition followed by cyclization.

Palladium-Catalyzed Routes: Modern Tools for Precision

The advent of transition-metal catalysis has opened new avenues for C-S and C-N bond formation, providing powerful methods to construct 2-aminothiophene scaffolds that may be inaccessible through classical condensation chemistry.[20] These methods are particularly valuable for creating specific substitution patterns or for late-stage functionalization in a complex synthesis.

Two main strategies exist:

  • Ring Formation: Palladium catalysts can be used to construct the thiophene ring itself. For example, a Pd-catalyzed reaction using an odorless and inexpensive sulfur source like sodium thiosulfate (Na₂S₂O₃) has been developed to directly synthesize 2-aminobenzo[b]thiophenes.[21]

  • Amination of Pre-formed Thiophenes: More commonly, a pre-formed halothiophene (typically 2-bromothiophene) undergoes a palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) to install the amino group. This offers excellent control over the coupling partners.[22][23]

Pd_Workflow Pd-Catalyzed Amination Workflow HaloThiophene 2-Bromothiophene Product 2-Aminothiophene Product HaloThiophene->Product Amine Primary/Secondary Amine Amine->Product Catalyst Pd Catalyst + Ligand Catalyst->Product cat. Base Base (e.g., NaOtBu) Base->Product

Caption: Palladium catalysis enables the direct coupling of amines with halothiophenes.

Comparative Performance Analysis

The choice of synthetic route is a multi-parameter decision. The following table provides a high-level comparison to guide your selection process.

FeatureGewald ReactionFiesselmann SynthesisPalladium-Catalyzed Amination
Reaction Type Multicomponent CondensationMichael Addition / CyclizationCross-Coupling
Key Reactants Ketone/Aldehyde, Active Nitrile, Sulfurα,β-Acetylenic Ester, Thioglycolate2-Halothiophene, Amine
Primary Product Polysubstituted 2-Aminothiophenes3-Hydroxy/3-Aminothiophenes2-(N-substituted)Aminothiophenes
Typical Yields 40-95%[15][24]Moderate to Good60-95%[22]
Conditions Mild (50-80°C), 2-12h (Conventional); <1h (Microwave)[12][13]Base-catalyzed, variable temp.Higher Temp (80-110°C), Inert Atm.
Advantages High atom economy, operational simplicity, convergent, readily available starting materials, ideal for library synthesis.[6][20]Access to 3-substituted isomers not available via Gewald.[16][17]Excellent functional group tolerance, predictable regiochemistry, ideal for late-stage functionalization.[22][23]
Disadvantages Limited scope for some aryl ketones, potential for side products.[6]Limited substrate scope, starting materials (acetylenic esters) can be expensive or require synthesis.Expensive catalyst/ligands, risk of metal contamination, requires inert atmosphere, not atom-economical.

Conclusion and Strategic Recommendations

As a senior scientist, my recommendation is grounded in a "fitness-for-purpose" approach:

  • For discovery and library synthesis, where speed, diversity, and cost-effectiveness are paramount, the Gewald reaction is the undisputed champion. Its multicomponent nature allows for the rapid generation of thousands of analogs from commercially available building blocks. Modern adaptations using microwave synthesis or green catalysts further enhance its appeal.[25][26]

  • When the target molecule requires a 3-hydroxy or 3-amino substitution pattern, the Fiesselmann synthesis becomes the logical choice, providing a regiochemical outcome that is complementary to the Gewald reaction.[16]

  • For late-stage functionalization in a complex drug candidate or when all other methods fail, palladium-catalyzed amination offers unparalleled precision and functional group tolerance. While more expensive and technically demanding, its reliability often justifies the cost in the context of high-value intermediates. The key challenge for drug development professionals is the rigorous removal of residual palladium to meet regulatory standards.

The synthesis of 2-aminothiophenes is a mature field, yet it continues to evolve. The push towards greener, more efficient, and more versatile methodologies ensures that this valuable heterocyclic core will remain accessible and integral to the advancement of chemical and pharmaceutical sciences.

References

  • Channagiri, L. S., & Reddy, V. K. R. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]

  • Wikiwand. (n.d.). Fiesselmann thiophene synthesis. [Link]

  • Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3187–3210. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

  • Semantic Scholar. (n.d.). Direct synthesis of diverse 2-aminobenzo[b]thiophenes via palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source. [Link]

  • Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Protti, S., et al. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry, 25(5), 1835-1853. [Link]

  • ProQuest. (n.d.). The Gewald multicomponent reaction. [Link]

  • IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its A. International Journal of Engineering Research & Technology, 10(11). [Link]

  • IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. [Link]

  • Sridhar, M., et al. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. [Link]

  • Zhang, Y., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. HETEROCYCLES, 102(10), 2007-2019. [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. [Link]

  • Mack, J. B., & Shumba, C. (2016). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2016(2), M890. [Link]

  • ResearchGate. (n.d.). Fiesselmann Thiophene synthesis. [Link]

  • Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Journal of Sulfur Chemistry, 34(4), 389-398. [Link]

  • ResearchGate. (n.d.). 2-Aminothiophenes by Gewald reaction. [Link]

  • Ogawa, K., et al. (2001). Synthesis of secondary and tertiary aminothiophenes via palladium-catalyzed amination. The Journal of Organic Chemistry, 66(26), 9067-9070. [Link]

  • ResearchGate. (2015). A green chemistry approach to gewald reaction. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

  • ResearchGate. (n.d.). Different pathways to obtain 2-aminothiophene derivatives. [Link]

  • ResearchGate. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Rasmussen, S. C., et al. (2001). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry, 66(26), 9067-9070. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

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Unveiling the Molecular Architecture of Thiophene Derivatives: A Comparative Guide to 2D NMR and Alternative Structural Validation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of thiophene derivatives is a critical step in harnessing their therapeutic potential. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for validating the intricate structures of these valuable compounds.

Thiophene-containing molecules are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their diverse biological activities, ranging from anticancer to antimicrobial, underscore the importance of unambiguous structural confirmation to understand structure-activity relationships and ensure the safety and efficacy of new chemical entities.[1][2] While one-dimensional (1D) NMR provides fundamental structural information, complex substitution patterns on the thiophene ring often lead to spectral overlap, necessitating the use of more advanced techniques like 2D NMR.

The Power of 2D NMR in Thiophene Structure Validation

Two-dimensional NMR spectroscopy disperses proton and carbon signals across two frequency dimensions, resolving ambiguities and providing clear evidence of atomic connectivity. The most common and invaluable 2D NMR experiments for the structural analysis of thiophene derivatives are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two to three bonds.[3] It is instrumental in establishing the connectivity of protons within the same spin system, such as adjacent protons on the thiophene ring or on its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton and carbon nuclei that are directly attached (one-bond correlation).[4] It provides a definitive link between a proton and the carbon it is bonded to, greatly simplifying the assignment of carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems and identifying quaternary carbons, which are not visible in HSQC spectra.

Together, these three experiments provide a comprehensive and detailed map of the molecular structure in solution.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques can also provide valuable structural information. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the level of detail required, and available resources.

Feature2D NMR (COSY, HSQC, HMBC)Single-Crystal X-ray Diffraction (SC-XRD)Mass Spectrometry (MS)
Information Provided Detailed atom-to-atom connectivity (through-bond), stereochemistry, and dynamic information in solution.[3][4]Precise 3D atomic coordinates in the solid state, absolute stereochemistry, and crystal packing information.[5]Molecular weight, elemental composition, and fragmentation patterns.[6]
Sample Requirements Soluble sample (typically 1-20 mg) in a deuterated solvent.[7]A single, well-ordered crystal of sufficient size and quality.[5]Small sample amount (micrograms to nanograms), can be in solid or solution form.[8]
Typical Resolution High resolution, allowing for the distinction of subtle differences in chemical environments.Atomic resolution (typically < 1 Å), providing highly accurate bond lengths and angles.[5]High mass resolution can distinguish between ions with very similar mass-to-charge ratios.[6]
Sensitivity Moderate to high, dependent on the spectrometer field strength and probe technology. Cryoprobes can significantly enhance sensitivity.[4]High, but dependent on the quality of the crystal.Very high, capable of detecting trace amounts of material.[9]
Experiment Time Minutes to hours per experiment, depending on the complexity of the molecule and the desired resolution.[7]Hours to days for crystal mounting, data collection, and structure refinement.Seconds to minutes for data acquisition.
Key Advantages Provides detailed structural information in solution, which is often the biologically relevant state. Non-destructive.Provides an unambiguous 3D structure.High sensitivity and speed. Provides accurate molecular weight.
Key Limitations Requires a relatively large amount of pure sample. Can be complex to interpret for very large molecules.Requires a suitable single crystal, which can be difficult to grow. Provides a static picture of the molecule in the solid state.Provides limited information on stereochemistry and connectivity. Isomers can be difficult to distinguish without fragmentation analysis.[9]

Experimental Protocols for 2D NMR Analysis of Thiophene Derivatives

The following are generalized protocols for acquiring COSY, HSQC, and HMBC spectra of a thiophene derivative on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and the specific compound being analyzed.

Sample Preparation
  • Dissolve 5-10 mg of the purified thiophene derivative in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

COSY (Correlation Spectroscopy) Experiment
  • Acquire a 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.

  • Set up the COSY experiment:

    • Use a standard gradient-selected COSY pulse program (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

    • Acquire a sufficient number of scans (e.g., 2-8 scans) per increment.

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution (e.g., 256-512 increments).

    • Set a relaxation delay of 1-2 seconds.

  • Process the data:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum if a phase-sensitive experiment was performed.

    • Symmetrize the spectrum to reduce artifacts.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths and transmitter offsets for both nuclei.

  • Set up the HSQC experiment:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.4).

    • Set the spectral width in the direct dimension (F2) for ¹H and in the indirect dimension (F1) for ¹³C.

    • Set the number of scans per increment (e.g., 2-16 scans).

    • Set the number of increments in F1 (e.g., 128-256 increments).

    • Set the one-bond ¹J(C,H) coupling constant to an average value of 145 Hz.

    • Set a relaxation delay of 1-2 seconds.

  • Process the data:

    • Apply appropriate window functions in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Use the same spectral widths and offsets as for the HSQC experiment.

  • Set up the HMBC experiment:

    • Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the number of scans per increment (e.g., 4-32 scans). HMBC is less sensitive than HSQC and typically requires more scans.[10]

    • Set the number of increments in F1 (e.g., 256-512 increments).

    • Set the long-range coupling constant (ⁿJ(C,H)) to an average value of 8 Hz.[4]

    • Set a relaxation delay of 1.5-2 seconds.

  • Process the data:

    • Apply appropriate window functions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum.

Visualizing Experimental Workflows and Biological Context

Graphviz diagrams can effectively illustrate the logical flow of experiments and the biological relevance of the compounds under investigation.

experimental_workflow cluster_sample Sample Preparation cluster_nmr 2D NMR Analysis cluster_analysis Structure Elucidation Thiophene_Derivative Thiophene Derivative (5-10 mg) Solvent Deuterated Solvent (0.5-0.7 mL) Thiophene_Derivative->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer 1D_Proton 1D ¹H NMR COSY COSY 1D_Proton->COSY HSQC HSQC 1D_Proton->HSQC HMBC HMBC 1D_Proton->HMBC Data_Processing Data Processing & Analysis COSY->Data_Processing HSQC->Data_Processing HMBC->Data_Processing Structure_Validation Validated Structure Data_Processing->Structure_Validation

A streamlined workflow for the structural validation of thiophene derivatives using 2D NMR.

logical_relationship Structure_Validation Complete Structure Validation COSY COSY (¹H-¹H Connectivity) Proton_Framework Proton Framework COSY->Proton_Framework HSQC HSQC (¹H-¹³C One-Bond Correlations) Carbon_Assignment Direct C-H Assignment HSQC->Carbon_Assignment HMBC HMBC (¹H-¹³C Long-Range Correlations) Molecular_Skeleton Molecular Skeleton Assembly HMBC->Molecular_Skeleton Proton_Framework->Structure_Validation Carbon_Assignment->Structure_Validation Molecular_Skeleton->Structure_Validation

Logical relationship of 2D NMR experiments for comprehensive structure elucidation.

Many thiophene derivatives exhibit their therapeutic effects by modulating key cellular signaling pathways. For instance, some have been identified as inhibitors of the PI3K/Akt pathway, which is often dysregulated in cancer.

signaling_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Thiophene_Derivative Thiophene Derivative (Inhibitor) Thiophene_Derivative->PI3K Inhibits Thiophene_Derivative->Akt Inhibits

Inhibition of the PI3K/Akt signaling pathway by a thiophene derivative.

References

In-vitro testing of novel compounds derived from Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro biological activities of novel compounds derived from Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its close analog, diethyl 2,5-diaminothiophene-3,4-dicarboxylate. The data presented here is compiled from various scientific studies to offer a comprehensive overview of their potential as anticancer, antimicrobial, and anti-inflammatory agents, benchmarked against established drugs.

Comparative Analysis of In-Vitro Anticancer Activity

Novel thiophene derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for a series of azomethine derivatives of diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) were determined using the MTT assay. These values are compared with Doxorubicin, a standard chemotherapeutic agent.

Compound IDT47D (µM)MCF-7 (µM)Hela (µM)Ishikawa (µM)
DDTD Derivative 2b 2.3[1]---
DDTD Derivative 2c 12.1[1]---
DDTD Derivative 2e 13.2[1]---
DDTD Derivative 2k 7.1[1]---
DDTD Derivative 2l 8.6[1]---
Doxorubicin (Control) 15.5[1]0.81 - 7.6[2][3]--

Note: A lower IC50 value indicates greater potency. Data for Hela and Ishikawa cell lines for the DDTD derivatives were mentioned as evaluated but specific IC50 values were not provided in the cited source.[1]

Comparative Analysis of In-Vitro Antimicrobial Activity

The synthesized thiophene derivatives were also screened for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The MIC values of a potent DDTD derivative are compared against Ampicillin, a widely used antibiotic.

OrganismDDTD Derivative 2j (µg/mL)Ampicillin (µg/mL)
Staphylococcus aureus (Gram-positive) -0.5 - 2.0[4]
Escherichia coli (Gram-negative) ->70[5]
Candida albicans (Fungus) -Not Applicable

Note: Specific MIC values for DDTD derivative 2j were not provided in the available search results, although it was identified as the most potent antimicrobial agent in the series.[1]

Comparative Analysis of In-Vitro Anti-inflammatory Activity

Thiophene derivatives have been investigated for their anti-inflammatory potential, often by evaluating their ability to inhibit cyclooxygenase (COX) enzymes. The IC50 values for a selective COX-2 inhibitor are compared with Celecoxib, a known NSAID.

AssayThiophene Derivative (VIIa) (µM)Celecoxib (µM)
COX-2 Inhibition 0.29[6]0.42[6]
Protein Denaturation Inhibition 0.54[6]0.89[6]

Note: Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide derivative.[6]

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.

  • MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized microbial inoculum (adjusted to 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7][8]

In-Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: A reaction mixture containing the kinase, a specific substrate peptide, and ATP is prepared in a suitable buffer.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).

  • Activity Measurement: Kinase activity is quantified by measuring the amount of product formed, often through methods like luminescence (detecting ADP production) or radioactivity (measuring phosphate incorporation into the substrate).[4][9]

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of kinase inhibition.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway in Angiogenesis

Several thiophene derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10] Inhibition of VEGFR-2 can block downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiophene Thiophene Derivative (Inhibitor) Thiophene->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by novel thiophene derivatives.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of certain compounds can be attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of pro-inflammatory gene expression.

NFkB_Signaling NF-κB bound to IκB (inactive) cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB Gene Pro-inflammatory Gene Expression NFkB->Gene Translocation Thiophene Thiophene Derivative (Inhibitor) Thiophene->IKK Inhibition

Caption: Overview of the NF-κB signaling pathway and a potential point of inhibition.

Experimental Workflow for In-Vitro Compound Screening

The general workflow for the initial in-vitro screening of novel compounds involves a series of standardized assays to determine their biological activity and cytotoxicity.

Experimental_Workflow Start Start: Novel Thiophene Derivatives Anticancer Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Dilution against Bacteria/Fungi) Start->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., COX Inhibition Assay) Start->AntiInflammatory Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis AntiInflammatory->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: A typical workflow for the in-vitro screening of novel chemical compounds.

References

The Impact of Ester Variation on the Reactivity of 5-Aminothiophene-2,4-dicarboxylate: A Comparative Analysis of Methyl and Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The primary differences in reactivity between dimethyl 5-aminothiophene-2,4-dicarboxylate and diethyl 5-aminothiophene-2,4-dicarboxylate are governed by the interplay of electronic and steric effects imparted by the methyl versus ethyl ester groups.

  • Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The slightly greater inductive effect of the ethyl group may lead to a marginal increase in electron density within the thiophene ring compared to the methyl ester.

  • Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance in the diethyl ester can be expected to slow down reactions where a reagent attacks the ester carbonyls or the adjacent positions on the thiophene ring.

Overall, the dimethyl ester is anticipated to be slightly more reactive in reactions sensitive to steric hindrance, such as those involving nucleophilic attack at the ester carbonyl. Conversely, the diethyl ester might exhibit marginally enhanced reactivity in electrophilic aromatic substitutions on the thiophene ring due to the stronger inductive effect, provided the electrophile is not excessively bulky.

Theoretical Comparison of Reactivity

The reactivity of 5-aminothiophene-2,4-dicarboxylate can be considered at three primary sites: the thiophene ring (susceptible to electrophilic aromatic substitution), the amino group (nucleophilic), and the ester carbonyls (electrophilic).

Electrophilic Aromatic Substitution

The thiophene ring is activated towards electrophilic aromatic substitution by the electron-donating amino group. The ester groups, being electron-withdrawing, deactivate the ring. The subtle difference in the inductive effect of the methyl versus ethyl group could influence the overall electron density of the ring. Ethyl groups are generally considered slightly more electron-donating than methyl groups.[1] This could lead to a minor increase in the rate of electrophilic aromatic substitution for the diethyl ester compared to the dimethyl ester. However, this electronic effect may be counteracted by the increased steric bulk of the ethyl groups, which could hinder the approach of the electrophile.

Nucleophilic Acyl Substitution

Reactions involving nucleophilic attack at the carbonyl carbon of the ester groups (e.g., hydrolysis, amidation) are expected to be faster for the dimethyl ester. The smaller size of the methyl group presents less steric hindrance to the approaching nucleophile compared to the ethyl group.[2]

Reactions of the Amino Group

The nucleophilicity of the 5-amino group is primarily influenced by the electronic nature of the thiophene ring and the attached ester groups. While the difference in the inductive effect between the methyl and ethyl esters is small, the slightly more electron-donating nature of the ethyl groups in the diethyl ester might lead to a marginal increase in the nucleophilicity of the amino group. However, steric hindrance from the adjacent ethyl ester at the 4-position could play a role in reactions with bulky electrophiles.

Expected Reactivity Differences: A Tabulated Summary

Reaction TypeExpected Relative Reactivity (Methyl vs. Ethyl Ester)Rationale
Electrophilic Aromatic Substitution Diethyl ester potentially slightly more reactive (with small electrophiles)The ethyl group has a slightly stronger positive inductive effect, increasing ring electron density. This may be negated by steric hindrance with larger electrophiles.
Nucleophilic Acyl Substitution (e.g., Hydrolysis, Amidation) Dimethyl ester expected to be more reactiveThe smaller methyl group presents less steric hindrance to the incoming nucleophile at the carbonyl carbon.
Acylation of the 5-Amino Group Dimethyl ester likely more reactive with bulky acylating agentsReduced steric hindrance from the adjacent methyl ester at the 4-position facilitates the approach of the electrophile.

Experimental Protocols

While direct comparative studies are lacking, the following generalized protocols, adapted from the literature for the synthesis and modification of 2-aminothiophene derivatives, can be employed to experimentally determine the relative reactivities of the methyl and ethyl esters.[3][4]

General Procedure for N-Acylation

This experiment would allow for a direct comparison of the reaction rates or yields for the acylation of the 5-amino group.

  • Dissolution: Dissolve one equivalent of either dimethyl 5-aminothiophene-2,4-dicarboxylate or diethyl 5-aminothiophene-2,4-dicarboxylate in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or THF) in separate reaction vessels.

  • Addition of Base: Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to each reaction mixture and stir at room temperature.

  • Addition of Acylating Agent: Slowly add one equivalent of the acylating agent (e.g., acetyl chloride or acetic anhydride) to each reaction vessel.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, quench the reactions with water, extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the products by column chromatography or recrystallization. Compare the reaction times and isolated yields of the N-acylated products from both the methyl and ethyl ester starting materials.

Visualization of Influencing Factors

The following diagrams illustrate the key factors influencing the reactivity of the methyl and ethyl esters of 5-aminothiophene-2,4-dicarboxylate.

G Factors Influencing Reactivity of 5-Aminothiophene-2,4-dicarboxylate Esters cluster_methyl Dimethyl 5-aminothiophene-2,4-dicarboxylate cluster_ethyl Diethyl 5-aminothiophene-2,4-dicarboxylate Methyl_Ester Thiophene Ring (Dimethyl Ester) Me_Electronic Inductive Effect (Weaker +I) Methyl_Ester->Me_Electronic Electronic Me_Steric Steric Hindrance (Lower) Methyl_Ester->Me_Steric Steric Me_Reactivity Predicted Reactivity Me_Electronic->Me_Reactivity Me_Steric->Me_Reactivity Et_Reactivity Predicted Reactivity Ethyl_Ester Thiophene Ring (Diethyl Ester) Et_Electronic Inductive Effect (Slightly Stronger +I) Ethyl_Ester->Et_Electronic Electronic Et_Steric Steric Hindrance (Higher) Ethyl_Ester->Et_Steric Steric Et_Electronic->Et_Reactivity Et_Steric->Et_Reactivity

Figure 1. Comparative factors affecting the reactivity of methyl vs. ethyl esters.

G Experimental Workflow for Reactivity Comparison start Start dissolve_Me Dissolve Dimethyl Ester in Anhydrous Solvent start->dissolve_Me dissolve_Et Dissolve Diethyl Ester in Anhydrous Solvent start->dissolve_Et add_base_Me Add Non-nucleophilic Base dissolve_Me->add_base_Me add_base_Et Add Non-nucleophilic Base dissolve_Et->add_base_Et add_acyl_Me Add Acylating Agent add_base_Me->add_acyl_Me add_acyl_Et Add Acylating Agent add_base_Et->add_acyl_Et monitor Monitor Reactions (TLC/HPLC) add_acyl_Me->monitor add_acyl_Et->monitor workup Quench, Extract, and Purify monitor->workup analysis Compare Reaction Times and Yields workup->analysis

Figure 2. Workflow for comparing the acylation reactivity of the two esters.

Conclusion

In the absence of direct comparative experimental data, the principles of physical organic chemistry provide a solid framework for predicting the relative reactivities of dimethyl and diethyl 5-aminothiophene-2,4-dicarboxylate. The choice between the methyl and ethyl ester in a synthetic campaign should be guided by the specific reaction being performed. For reactions where steric hindrance at the ester or adjacent positions is a critical factor, the dimethyl ester is the more prudent choice. Conversely, for electrophilic aromatic substitutions where maximizing the electron density of the thiophene ring is desired, the diethyl ester may offer a slight advantage, provided the electrophile is not sterically demanding. The experimental protocols outlined in this guide can be utilized to quantify these predicted differences and inform the rational design of synthetic routes utilizing these versatile thiophene building blocks.

References

Validating Target Engagement of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of derivatives of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate for the validation of their engagement with key biological targets. Derivatives of the closely related diethyl ester have shown inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a crucial player in cancer progression, and Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment. This document outlines the performance of these thiophene derivatives in comparison to other established inhibitors and provides detailed experimental protocols for target validation.

Comparative Analysis of FGFR1 Inhibitors

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and angiogenesis. The table below compares the inhibitory activity of thieno[2,3-d]pyrimidine derivatives, synthesized from the parent thiophene compound, with other known FGFR1 inhibitors.

Compound ClassSpecific DerivativeTargetIC50
Thieno[2,3-d]pyrimidine 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenolFGFR10.16 µM[1]
Thieno[2,3-d]pyrimidine 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenolFGFR10.18 µM[1]
Tetrahydrobenzothieno[2,3-d]pyrimidine Compound 3gFGFR17.7 µM (H460 cell line)[2]
Multi-targeted Kinase Inhibitor PonatinibFGFR12.2 nM
Multi-targeted Kinase Inhibitor LenvatinibFGFR1~20 nM
Selective FGFR Inhibitor PD173074FGFR1~25 nM

Comparative Analysis of DPP-IV Inhibitors

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones, which are involved in regulating blood sugar. Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. The following table compares the efficacy of pyrazolopyrimidine and thiosemicarbazone derivatives, originating from the thiophene scaffold, with established DPP-IV inhibitors.

Compound ClassSpecific Derivative(s)TargetIC50
Pyrazolopyrimidine Fused 6-(hydroxymethyl)pyrazolopyrimidinesDPP-IV21.4 - 59.8 nM[3]
Pyrazole-thiosemicarbazone 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazideDPP-IV1.266 nM[4]
Gliptin SitagliptinDPP-IV~19 nM
Gliptin VildagliptinDPP-IV~60 nM

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binding FGFR1_dimer FGFR1 Dimerization P1 Autophosphorylation FGFR1_dimer->P1 FGFR1->FGFR1_dimer GRB2 GRB2 P1->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Thieno_derivative Thiophene Derivative (Inhibitor) Thieno_derivative->P1 Inhibition

Caption: FGFR1 Signaling Pathway and Inhibition by Thiophene Derivatives.

DPP_IV_Incretin_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake Incretins Incretins (GLP-1, GIP) Food->Incretins Insulin Insulin Secretion Incretins->Insulin Stimulates Glucagon Glucagon Secretion Incretins->Glucagon Inhibits DPPIV DPP-IV Enzyme Incretins->DPPIV Degradation by Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes lowering Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins Thieno_derivative Thiophene Derivative (Inhibitor) Thieno_derivative->DPPIV Inhibition

Caption: The Incretin Pathway and the Role of DPP-IV Inhibition.

Target_Engagement_Workflow Compound Thiophene Derivative Biochemical_Assay Biochemical Assay (e.g., Kinase/Enzyme Assay) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., Phosphorylation, Hormone Secretion) Compound->Cell_Based_Assay Biophysical_Assay Biophysical Assay (e.g., SPR, CETSA) Compound->Biophysical_Assay Target_Protein Target Protein (FGFR1 or DPP-IV) Target_Protein->Biochemical_Assay Target_Protein->Biophysical_Assay IC50 Determine IC50 Biochemical_Assay->IC50 Validation Target Engagement Validated IC50->Validation EC50 Determine EC50 Cell_Based_Assay->EC50 EC50->Validation KD Determine Kd Biophysical_Assay->KD KD->Validation

Caption: General Workflow for Validating Target Engagement.

Experimental Protocols

FGFR1 Kinase Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against FGFR1.

Materials:

  • Recombinant human FGFR1 kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (thiophene derivatives and controls) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the diluted compounds.

  • Add the FGFR1 enzyme to each well, except for the negative control wells.

  • Add the substrate/ATP mixture to all wells to initiate the kinase reaction. The final ATP concentration should be close to the Km value for FGFR1.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

DPP-IV Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of DPP-IV activity.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • Test compounds (thiophene derivatives and controls) dissolved in DMSO

  • Sitagliptin or Vildagliptin as a positive control

  • Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls in DMSO, followed by dilution in assay buffer.

  • In a 96-well black plate, add the diluted compounds.

  • Add the DPP-IV enzyme solution to all wells except for the blank controls.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The derivatives of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate represent a promising scaffold for the development of potent and selective inhibitors of both FGFR1 and DPP-IV. The thieno[2,3-d]pyrimidine and pyrazolopyrimidine series, in particular, have demonstrated inhibitory activities in the nanomolar to low micromolar range. Further optimization of these structures could lead to the development of novel therapeutic agents for cancer and type 2 diabetes. The provided experimental protocols offer a robust framework for validating the target engagement of these and other small molecule inhibitors. A multi-faceted approach, combining biochemical, cellular, and biophysical assays, is recommended for a comprehensive validation of target engagement.

References

Comparative Analysis of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and Alternatives in Drug Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparison of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its more widely documented diethyl analog, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, as precursors for the synthesis of bioactive molecules, particularly Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.

Notably, while the user specified the dimethyl ester, the available scientific literature predominantly features the diethyl ester, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (PubChem CID: 78537). This guide will focus on the data available for the diethyl analog as a representative of this class of compounds and will include comparisons with alternative precursor molecules.

Physicochemical Properties: A Comparative Overview

A foundational aspect of precursor selection is the understanding of its physicochemical properties. The table below summarizes the key computed and experimental properties of Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄SPubChem
Molecular Weight 257.31 g/mol PubChem
IUPAC Name diethyl 5-amino-3-methylthiophene-2,4-dicarboxylatePubChem
Solubility 4.4 µg/mL (at pH 7.4)Burnham Center for Chemical Genomics
CAS Number 4815-30-9Various

Application in the Synthesis of Bioactive Molecules

Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a versatile precursor primarily utilized in the synthesis of fused heterocyclic compounds with significant therapeutic potential. Its applications as a starting material for DPP-IV and FGFR1 inhibitors are well-documented.

Precursor to DPP-IV Inhibitors

Derivatives of this aminothiophene are used to synthesize novel pyrazolo-pyrimidinones which act as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.

Precursor to FGFR1 Inhibitors

The compound also serves as a starting material for the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines. These molecules have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in cancer therapy.

Performance Data: A Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which are derivatives of the core structure obtainable from Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, against different breast cancer cell lines. This data highlights the potential of these derivatives as anti-proliferative agents.

CompoundR GroupMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)
2 -CH₂COOEtNot Specified0.16
3 -CH₂CH₂Cl0.045Not Specified
4 -CH₂CH₃0.110.24

Data sourced from a study on the anti-proliferative properties of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines.[1]

Alternative Precursors and Their Derivatives

A variety of other heterocyclic compounds serve as precursors for the synthesis of DPP-IV and FGFR1 inhibitors. The choice of precursor can influence the synthetic route, yield, and the biological activity of the final product.

Precursor ClassSynthesized ScaffoldTargetExample IC₅₀ (nM)
2-AminothiophenesThieno[2,3-d]pyrimidinesFGFR1Not Specified
5-AminopyrazolesPyrazolo[3,4-d]pyrimidinesDPP-IV21.4 - 59.8
Anthranilic AcidQuinazolinesDPP-IVNot Specified
N-benzyl substituted piperazineSubstituted aryl-piperazinesDPP-IVNanomolar range

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental procedures related to the synthesis and evaluation of compounds derived from Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

Gewald Reaction for the Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes.[2][3][4][5][6]

Materials:

  • A ketone or aldehyde

  • An active methylene nitrile (e.g., ethyl cyanoacetate)

  • Elemental sulfur

  • A base catalyst (e.g., morpholine, piperidine, or triethylamine)

  • Solvent (e.g., ethanol or dimethylformamide)

Procedure:

  • Dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.

  • Add the base catalyst to the mixture.

  • Introduce elemental sulfur to the reaction mixture.

  • Heat the reaction mixture, typically between 80-100°C, for a period of 8-12 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product.

  • Purify the product, often through recrystallization, to obtain the desired 2-aminothiophene.

DPP-IV Inhibition Assay

This fluorescence-based assay is a common method for screening potential DPP-IV inhibitors.[7][8][9]

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and EDTA)

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the DPP-IV enzyme, substrate, and test compounds in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, diluted DPP-IV enzyme, and either the test compound or a solvent control.

  • Include wells for 100% initial activity (enzyme and solvent) and background (buffer and solvent). A positive control inhibitor should also be run in triplicate.

  • Pre-incubate the plate at 37°C.

  • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.

  • Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

  • Measure the fluorescence intensity using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percentage of inhibition for each test compound relative to the 100% activity control.

Visualizing Synthetic and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product Ketone Ketone/ Aldehyde Mixing Mixing in Solvent Ketone->Mixing Nitrile Active Methylene Nitrile Nitrile->Mixing Sulfur Elemental Sulfur Sulfur->Mixing Base Base Catalyst Base->Mixing Heating Heating (80-100°C) Mixing->Heating Aminothiophene 2-Aminothiophene Derivative Heating->Aminothiophene DPP_IV_Signaling_Pathway GLP1 GLP-1 DPPIV DPP-IV Enzyme GLP1->DPPIV Degraded by Pancreas Pancreas (β-cells) GLP1->Pancreas Stimulates GIP GIP GIP->DPPIV Degraded by GIP->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 Inactive_GIP Inactive GIP DPPIV->Inactive_GIP Insulin Insulin Secretion Pancreas->Insulin Inhibitor DPP-IV Inhibitor Inhibitor->DPPIV Inhibits

References

A Comparative Guide to Purity Confirmation of C₉H₁₁NO₄S by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Purity for Novel Compounds

In drug development and materials science, the absolute purity of a chemical entity is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 2-(4-Amino-2-methylphenyl)sulfonylacetic acid (C₉H₁₁NO₄S) , a novel organic molecule, rigorous purity assessment is not merely a quality control checkpoint; it is a fundamental component of its scientific validation. Impurities, even in trace amounts, can originate from starting materials, synthetic byproducts, or degradation and may introduce confounding variables in biological assays or alter the material's physicochemical properties.

This guide provides an in-depth comparison of elemental analysis (EA) as a primary method for confirming the empirical formula and purity of C₉H₁₁NO₄S. We will explore the causality behind the experimental choices in modern combustion analysis, objectively compare its performance with orthogonal methods like chromatography and spectroscopy, and present a framework for an integrated approach to purity verification, grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Part 1: Elemental Analysis – A Fundamental Truth Test

Elemental analysis (EA), specifically CHNS combustion analysis, serves as a foundational technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1] Its power lies in its directness: it compares the experimentally determined elemental composition of a synthesized compound against its theoretical composition derived from the molecular formula. A close correlation provides strong evidence for the correct empirical formula and a high degree of purity.

Theoretical Composition of C₉H₁₁NO₄S

The first step in any elemental analysis is the calculation of the theoretical elemental percentages. This is based on the molecular formula and the most recent standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3]

For C₉H₁₁NO₄S (Molar Mass: 229.26 g/mol ):[4][5]

  • Atomic Weights (IUPAC 2023): [3]

    • Carbon (C): 12.011

    • Hydrogen (H): 1.008

    • Nitrogen (N): 14.007

    • Oxygen (O): 15.999

    • Sulfur (S): 32.06

  • Calculation:

    • %C = (9 * 12.011) / 229.26 * 100 = 47.16%

    • %H = (11 * 1.008) / 229.26 * 100 = 4.83%

    • %N = (1 * 14.007) / 229.26 * 100 = 6.11%

    • %S = (1 * 32.06) / 229.26 * 100 = 14.00%

These theoretical values are the gold standard against which experimental results are judged.

The Combustion Method: From Sample to Signal

Modern CHNS analyzers operate on the principle of high-temperature combustion, which quantitatively converts the sample into simple gaseous products.[1] The process is a self-validating system when proper controls are in place.

Experimental Protocol: CHNS Combustion Analysis

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the C₉H₁₁NO₄S sample, dried to a constant weight to remove residual solvents, into a tin capsule using a calibrated microbalance. The precision of this step is critical as it is often the largest source of error.

    • The sample must be homogeneous. If necessary, grind the sample to a fine powder.

    • Prepare a blank (empty tin capsule) and a certified organic standard with a known elemental composition (e.g., Acetanilide) for calibration and verification.

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature (typically 900-1150°C) furnace.

    • A pulse of pure oxygen is injected, causing rapid and complete "flash" combustion. The compound decomposes, and elements are converted to their respective oxides and elemental nitrogen: CO₂, H₂O, N₂, and SO₂ (along with NOx, which is subsequently reduced).

  • Reduction & Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper) to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.

    • The resulting gas mixture (CO₂, H₂O, N₂, SO₂) then passes through a gas chromatography (GC) column. The column separates the gases based on their different retention times.

  • Detection & Quantification:

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas stream, producing a signal proportional to the concentration of the specific gas.

    • The instrument's software integrates the signal peaks and, based on the calibration with the certified standard, calculates the mass percentage of each element in the original sample.

Interpreting the Results: Acceptance Criteria

For a new chemical entity, the purity is considered acceptable if the experimental values for C, H, N, and S are within ±0.4% of the theoretical values.[6] This long-standing, albeit debated, benchmark in academic and industrial chemistry serves as a primary indicator of purity.[6][7]

ElementTheoretical %Acceptable Range
Carbon (C) 47.1646.76 - 47.56
Hydrogen (H) 4.834.43 - 5.23
Nitrogen (N) 6.115.71 - 6.51
Sulfur (S) 14.0013.60 - 14.40
Table 1: Theoretical vs. Acceptable Experimental Values for C₉H₁₁NO₄S.

A result outside this range does not automatically signify an impure sample but necessitates further investigation. Potential causes include residual solvents, inorganic impurities (e.g., salts), or an incorrect structural assignment.

Part 2: A Comparative Analysis of Purity Determination Techniques

While elemental analysis is a powerful tool for verifying the empirical formula, it has limitations. It provides no information about the nature of impurities and cannot distinguish between isomers. Therefore, a multi-faceted approach using orthogonal techniques is essential for a comprehensive purity assessment as mandated by regulatory bodies.[8]

dot

Purity_Workflow cluster_synthesis Synthesis & Isolation cluster_decision Final Assessment Synthesized_Compound Synthesized C₉H₁₁NO₄S EA Elemental Analysis (CHNS) Synthesized_Compound->EA Verify Empirical Formula HPLC HPLC-UV/MS Synthesized_Compound->HPLC Detect & Quantify Organic Impurities NMR ¹H qNMR Synthesized_Compound->NMR Confirm Structure & Quantify Purity DSC DSC Synthesized_Compound->DSC Assess Bulk Purity (Crystalline Solids) Final_Purity Final Purity Assignment (>99.5%) EA->Final_Purity HPLC->Final_Purity NMR->Final_Purity DSC->Final_Purity

Caption: Integrated workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical industry.[9] It separates the target compound from its impurities based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

  • Principle: Separation of components in a mixture.

  • Detects: Organic impurities (byproducts, starting materials, degradants), often with high sensitivity. When coupled with a mass spectrometer (LC-MS), it can also help identify these impurities.

  • Strengths: Excellent for quantifying known and unknown related substances. Highly sensitive and specific.

  • Limitations: Requires a chromophore for UV detection. The response factor for unknown impurities must be assumed to be the same as the main compound, which can introduce error. It does not confirm the elemental composition.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for purity assessment.[10][11] It leverages the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13]

  • Principle: Signal integration is proportional to molar concentration.

  • Detects: Provides structural confirmation and can quantify the main compound against a certified internal standard. Can also identify and quantify impurities if their signals are resolved.

  • Strengths: A "primary ratio method" that often does not require a reference standard of the analyte itself. Provides structural information, confirming identity and purity simultaneously.[10] Non-destructive.

  • Limitations: Lower sensitivity compared to HPLC. Requires soluble samples and a high-purity internal standard. Signal overlap can complicate quantification.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. For high-purity crystalline compounds, it can determine purity based on the melting point depression phenomenon described by the Van't Hoff equation.[14]

  • Principle: Impurities lower and broaden the melting point of a crystalline solid.

  • Detects: Eutectic impurities that are soluble in the melt but insoluble in the solid phase.

  • Strengths: An absolute method that provides information on the bulk purity of the crystalline material.[15] Fast and requires a small amount of sample.

  • Limitations: Only applicable to highly pure (>98.5 mol%), crystalline, and thermally stable compounds.[15][16] Does not work for amorphous materials or compounds that decompose upon melting. It cannot identify the impurity.

Part 3: Synthesizing the Data for a Definitive Purity Statement

No single technique can provide a complete picture of a compound's purity. A logical, integrated approach is required, where each method validates and complements the others.

Technique Primary Purpose Information Provided Key Strengths Key Limitations
Elemental Analysis (EA) Empirical Formula Verification%C, %H, %N, %S compositionDirect measure of elemental content; detects inorganic impurities & residual solvents (by deviation).Does not identify specific impurities; cannot distinguish isomers; ±0.4% rule can be difficult to meet.[6]
HPLC-UV/MS Separation & Quantification of Organic ImpuritiesPurity by area percent; detection and potential identification of related substances.High sensitivity and specificity for organic impurities; established regulatory acceptance.[9]Response factors for impurities can be unknown; does not confirm elemental formula.
Quantitative NMR (qNMR) Structure Confirmation & Absolute PurityConfirms chemical structure; provides purity value (mass fraction) against a standard.Provides structural and quantitative data in one experiment; primary method.[10][13]Lower sensitivity than HPLC; requires a certified internal standard; potential for peak overlap.
Differential Scanning Calorimetry (DSC) Assessment of Bulk Crystalline PurityPurity (mol%) based on melting point depression.Absolute method for highly pure crystalline solids; fast analysis.[14][15]Only for crystalline, stable compounds >98.5% pure; does not identify impurities.
Table 2: Comparative Summary of Purity Analysis Techniques.

For C₉H₁₁NO₄S, the ideal workflow is as follows:

  • Initial Check (EA): Perform CHNS analysis. If the results are within ±0.4% of the theoretical values, it provides strong confidence in the bulk composition.

  • Impurity Profiling (HPLC): Use a validated HPLC method to separate and quantify any organic impurities. A purity value of >99.5% by area percent is typically desired for a reference standard.

  • Definitive Quantification & Identity (qNMR): Use ¹H qNMR with a certified standard to confirm the structure and provide an independent, absolute purity value. This result should corroborate the HPLC data.

  • Bulk Purity Confirmation (DSC): If the compound is crystalline and stable, DSC can be used as a final, orthogonal check on the bulk purity, which should align with the chromatographic and spectroscopic results.

Conclusion

Confirming the purity of a new chemical entity like C₉H₁₁NO₄S is a multi-step, evidence-based process. Elemental analysis serves as an indispensable, fundamental check of the empirical formula and bulk composition. While it is not an all-encompassing purity tool, its role is critical; a significant deviation in elemental composition is a clear red flag that other, more specific techniques must investigate. By comparing the robust, foundational data from elemental analysis with the high-resolution separation of HPLC , the structural and quantitative power of qNMR , and the bulk thermal properties measured by DSC , researchers can build a self-validating and authoritative case for the purity of their compound, ensuring the integrity and reliability of their subsequent research and development efforts.

References

A Comparative Guide to the Anticancer Activity of Thiophene Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of emerging thiophene derivatives against doxorubicin, a long-standing cornerstone of chemotherapy. By presenting supporting experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate informed decisions in oncological research and drug development.

Executive Summary

Doxorubicin has been a potent and widely used anthracycline antibiotic in cancer therapy for decades. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][2] However, its clinical use is often limited by severe side effects, including cardiotoxicity, and the development of drug resistance.[3]

Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[4] These compounds exhibit diverse mechanisms of action, such as the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis, often through the generation of reactive oxygen species (ROS).[4] This guide synthesizes available data to compare the cytotoxic and apoptotic effects of thiophene derivatives with those of doxorubicin.

Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various thiophene derivatives and doxorubicin against several human cancer cell lines. It is important to note that direct comparisons are most valid when experiments are conducted under identical conditions.

Table 1: IC50 Values (µM) of Thiophene Derivatives vs. Doxorubicin in Breast Cancer Cell Lines (MCF-7)

CompoundIC50 (µM)Reference
Thiophene Derivative (SB-200)<30[5]
Thiophene Derivative (11b)6.55[6]
Doxorubicin2.5[7]
Doxorubicin4.17[6]

Table 2: IC50 Values (µM) of Thiophene Derivatives vs. Doxorubicin in Liver Cancer Cell Lines (HepG2)

CompoundIC50 (µM)Reference
Thiophene Derivative (TP 5)<30 µg/mL[8]
Thiophene Derivative (DIPTH)-[9]
Doxorubicin12.2[7]
Doxorubicin-[9]

Table 3: IC50 Values (µM) of Thiophene Derivatives vs. Doxorubicin in Colon Cancer Cell Lines (HCT-116)

CompoundIC50 (µM)Reference
Thiophene Derivative (11b)8.20[6]
Doxorubicin0.96[7]
Doxorubicin5.23[6]

Table 4: Apoptosis Induction in MCF-7 Breast Cancer Cells

TreatmentPercentage of Apoptotic CellsMethodReference
Thiophene Derivative (SB-200)35.35%Acridine orange/Hoechst staining[5][10]
Untreated Control3.14%Acridine orange/Hoechst staining[5][10]
Doxorubicin (20 nM) with ATRA (10 µM)~25%Acridine orange and ethidium bromide[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative or doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2]

  • Cell Treatment: Culture cells with the test compound (thiophene derivative or doxorubicin) at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a vital dye like Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Anticancer Activity Assessment cluster_analysis Data Analysis & Comparison cell_culture Seed Cancer Cells in Plates treatment Treat with Thiophene Derivative or Doxorubicin cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay Incubate & Assess Viability apoptosis_assay Annexin V/PI Assay for Apoptosis treatment->apoptosis_assay Induce Apoptosis & Stain data_analysis Calculate IC50 Values & Apoptosis Rates mtt_assay->data_analysis apoptosis_assay->data_analysis comparison Compare Efficacy of Thiophene Derivative vs. Doxorubicin data_analysis->comparison

A generalized workflow for comparing anticancer agents.

doxorubicin_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria dox Doxorubicin dna DNA Intercalation dox->dna topo2 Topoisomerase II Inhibition dox->topo2 ros Reactive Oxygen Species (ROS) Generation dox->ros dna_damage DNA Double-Strand Breaks dna->dna_damage topo2->dna_damage apoptosis Apoptosis dna_damage->apoptosis mito_damage Mitochondrial Damage ros->mito_damage mito_damage->apoptosis

Key mechanisms of Doxorubicin-induced apoptosis.

thiophene_pathway cluster_targets Molecular Targets cluster_effects Cellular Effects thiophene Thiophene Derivatives tubulin Tubulin Polymerization Inhibition thiophene->tubulin tyrosine_kinase Tyrosine Kinase Inhibition thiophene->tyrosine_kinase topoisomerase Topoisomerase Inhibition thiophene->topoisomerase ros ROS Generation thiophene->ros cell_cycle_arrest Cell Cycle Arrest (G2/M or G0/G1) tubulin->cell_cycle_arrest apoptosis Apoptosis tyrosine_kinase->apoptosis topoisomerase->apoptosis cell_cycle_arrest->apoptosis ros->apoptosis

Diverse anticancer mechanisms of thiophene derivatives.

References

Safety Operating Guide

Proper Disposal of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Identification: The "Why" Behind the Precautions

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is identified as an irritant.[1] This classification is supported by data on its diethyl analog, which is known to cause skin, eye, and respiratory irritation.[2] The thiophene moiety, a sulfur-containing heterocycle, also warrants a cautious approach, as many organosulfur compounds can present toxicological risks.[4][5] Therefore, all waste streams containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—must be treated as hazardous chemical waste.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

Key Principle: Proactive Hazard Classification

In the absence of a complete SDS, a conservative approach to hazard classification is the most responsible course of action. By treating Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate as a hazardous irritant, we adhere to the precautionary principle that underpins modern laboratory safety standards.

Quantitative Data Summary

The following table summarizes the known and inferred hazard information for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate and its diethyl analog. This data forms the basis for the subsequent disposal protocols.

PropertyDimethyl 5-amino-3-methylthiophene-2,4-dicarboxylateDiethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Analog)
CAS Number 103765-33-94815-30-9[6][7][8]
Molecular Formula C9H11NO4S[1]C11H15NO4S[6][7][8]
Primary Hazard Irritant[1]Skin Irritant (H315), Eye Irritant (H319), Respiratory Irritant (H335)[2]
Physical Form Solid[6]Solid[6]
Disposal Classification Hazardous WasteHazardous Waste

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, it is imperative to be outfitted with the appropriate PPE. This is not just a procedural step but a critical barrier to exposure.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Given the compound's irritant nature, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure that the disposal process is systematic, compliant, and safe. Each step logically follows the last, creating a self-validating workflow from the point of generation to final disposal.

Step 1: Waste Segregation at the Source

Proper segregation is the foundation of safe and efficient waste management. It prevents accidental chemical reactions and simplifies the final disposal process.

  • Solid Waste: Collect unreacted Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, contaminated weigh boats, and other solid labware in a dedicated, robust container. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solvent, collect the waste solution in a separate, leak-proof container designed for liquid hazardous waste. Do not mix this waste stream with other, incompatible solvents.

  • Contaminated Sharps: Any needles, scalpels, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a dedicated hazardous waste bag.

Step 2: Container Selection and Labeling

The integrity and clear identification of waste containers are critical for safety and regulatory compliance.

  • Container Integrity: All waste containers must be in good condition, with no cracks or leaks, and have a secure, screw-top lid. The container material must be chemically compatible with the waste.

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate," and the primary hazard (Irritant). The date of waste generation (the date the first drop of waste enters the container) must also be clearly visible.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Location: The SAA must be located in the same room where the waste is generated.

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Step 4: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area. Ensure the fume hood is operational to maximize ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Clean: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final, safe disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_handling In-Lab Handling cluster_storage Storage cluster_disposal Final Disposal A Waste Generation (Solid, Liquid, PPE) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B ALWAYS Spill Spill Occurs A->Spill C Segregate Waste Streams (Solid, Liquid, Sharps, PPE) B->C D Select & Label Compatible Waste Container C->D C->Spill E Store in Designated SAA (Secondary Containment) D->E D->Spill F Keep Container Closed E->F G Arrange Pickup with EHS/Licensed Contractor F->G When Full or Time Limit Reached H Complete Documentation G->H I Safe & Compliant Disposal H->I Spill_Response Spill Management Protocol Spill->Spill_Response Follow Procedure Spill_Response->C Collect Waste

Caption: Decision workflow for the safe disposal of Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate.

References

  • LookChem. (n.d.). Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.